Pseudobactin A
Description
nonfluorescent extracellular siderophore produced by plant growth promoting bacterium Pseudomonas B10; structure in first source
Properties
CAS No. |
79438-64-5 |
|---|---|
Molecular Formula |
C42H62N12O16 |
Molecular Weight |
991.0 g/mol |
IUPAC Name |
(3R)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[(2S)-2-amino-6-[[5-[(4-amino-4-oxobutanoyl)amino]-8,9-dihydroxy-2,3,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-1-carbonyl]amino]hexanoyl]-[(2S)-2-[[(3R)-1-hydroxy-2-oxopiperidin-3-yl]amino]propanoyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C42H62N12O16/c1-18(49-37(63)31(45)33(60)42(68)69)35(61)51-32(20(3)55)41(67)54(38(64)19(2)48-23-8-6-14-52(70)40(23)66)39(65)22(43)7-4-5-12-47-36(62)25-11-13-46-34-24(50-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)53(25)34/h16-20,22-25,31-33,48,55-57,60,70H,4-15,43,45H2,1-3H3,(H2,44,58)(H,47,62)(H,49,63)(H,50,59)(H,51,61)(H,68,69)/t18-,19-,20+,22-,23+,24?,25?,31+,32+,33?/m0/s1 |
InChI Key |
DKRKCXQSIKKJRX-ANCZQRAUSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)N(C(=O)[C@H](C)N[C@@H]1CCCN(C1=O)O)C(=O)[C@H](CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C(C(=O)O)O)N)O |
Canonical SMILES |
CC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pseudobactin A; |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Pseudobactin A: Discovery, History, and Core Scientific Data
This guide provides a comprehensive technical overview of this compound, a siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. It covers the discovery, structure, biosynthesis, and mechanism of action of this important microbial iron chelator. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.
Discovery and History
This compound was discovered as one of two extracellular siderophores produced by the plant growth-promoting bacterium Pseudomonas B10.[1] The other siderophore is the well-characterized yellow-green, fluorescent compound known as pseudobactin (or pseudobactinB10).[2] Initial studies in the early 1980s aimed to understand the mechanisms by which certain soil bacteria promote plant growth and suppress phytopathogens.[3] These investigations led to the isolation of pseudobactins, which were found to be potent iron-chelating agents, or siderophores.[2]
This compound is a nonfluorescent hydroxamatelike siderophore and is considered a likely intermediate in the biosynthesis of the fluorescent pseudobactin.[2] Its structure was elucidated in 1981 by Teintze and Leong through comparative nuclear magnetic resonance (NMR) spectroscopy with its fluorescent counterpart.[1] The ability of Pseudomonas B10 to produce these siderophores is a key factor in its ability to compete with deleterious microorganisms for iron in the rhizosphere, thereby acting as a biocontrol agent.[2]
Structure and Physicochemical Properties
This compound is a complex molecule consisting of a linear hexapeptide linked to a quinoline derivative. The peptide backbone is notable for containing both L- and D-amino acids. The iron-chelating functional groups (ligands) are a hydroxamate group from Nδ-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[3]
The sole structural distinction between the nonfluorescent this compound and the fluorescent pseudobactin lies in the quinoline chromophore. In this compound, carbons 3 and 4 of the quinoline ring are saturated, whereas in pseudobactin, they are unsaturated, which gives rise to its fluorescence.[1] this compound can be converted to pseudobactin in aqueous solutions.[1]
Table 1: Physicochemical Properties of Pseudobactins
| Property | Value / Description | Source(s) |
| Producing Organism | Pseudomonas B10 | [1] |
| Molecular Class | Siderophore (non-ribosomal peptide) | [4] |
| Appearance | Non-fluorescent | [1] |
| Key Structural Feature | Saturated carbons 3 and 4 on the quinoline derivative | [1] |
| Iron (Fe³⁺) Affinity (Kf) | ~10³² (for pseudobactins) | [2] |
| Peptide Sequence | L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-Nδ-OH-Orn | [2][3] |
| Iron-Chelating Groups | Hydroxamate, α-hydroxy acid, o-dihydroxy aromatic (catechol-type) | [3] |
Biosynthesis and Regulation
The biosynthesis of this compound, like other pseudobactins, is a complex process orchestrated by Non-Ribosomal Peptide Synthetases (NRPSs).[4] These large, modular enzymes assemble the peptide backbone from amino acid precursors in an assembly-line fashion.[4][5] The biosynthesis is tightly regulated by iron availability at the transcriptional level.
Biosynthetic Pathway
The biosynthesis begins in the cytoplasm with the assembly of a peptide precursor on a multi-enzyme NRPS complex. Key steps include the modification of amino acids, such as the hydroxylation of L-ornithine to form L-N⁵-hydroxyornithine, a critical component of the hydroxamate iron-binding group. This step is catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the psbA gene.[2] The assembled peptide is then linked to the quinoline chromophore precursor. This compound is formed as a stable intermediate, which can then be further oxidized to form the final fluorescent pseudobactin.
References
- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ironing out siderophore biosynthesis: a review of non-ribosomal peptide synthetase (NRPS)-independent siderophore synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Pseudobactin A: A Technical Guide on Structure and Function
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Pseudobactin A, a non-fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. It delves into its molecular structure, biological function, and the experimental methodologies used for its characterization.
Introduction
This compound is a high-affinity iron-chelating compound, known as a siderophore, synthesized by Pseudomonas B10 under iron-limiting conditions.[1] It plays a crucial role in the bacterium's ability to thrive in iron-scarce environments, such as the rhizosphere. By effectively sequestering ferric iron (Fe³⁺), this compound not only facilitates iron uptake for the producing organism but also competitively inhibits the growth of other microorganisms, including plant pathogens, making it a key factor in biological control.[2][3] It is structurally very similar to the fluorescent siderophore, pseudobactin, also produced by the same bacterium, and is considered a likely intermediate in its biosynthesis.[1][3]
Molecular Structure
This compound is a complex molecule composed of a linear hexapeptide chain attached to a quinoline derivative.[1][2] Its defining structural feature, which distinguishes it from the co-produced pseudobactin, is the saturation of the C3 and C4 positions in its quinoline ring, rendering it non-fluorescent.[1][4]
The molecule chelates iron in a 1:1 ratio, forming a stable octahedral complex with Fe³⁺.[5][6] The iron coordination is achieved through three bidentate ligand groups:
-
An o-dihydroxy aromatic group from the quinoline moiety.[2][5]
-
An α-hydroxy acid group from a β-hydroxyaspartic acid residue.[2][5]
-
A hydroxamate group derived from an N-delta-hydroxyornithine residue.[2][5]
The peptide backbone is notable for its alternating sequence of L- and D-amino acids: L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn.[2][3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the closely related ferric pseudobactin complex, which provides a reference for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₅₇N₁₂O₁₆Fe (for Ferric Pseudobactin) | [2][5] |
| Crystal System | Monoclinic | [2] |
| Space Group | I2 | [2] |
| Unit Cell Dimensions | a = 29.006 Å, b = 14.511 Å, c = 28.791 Å, β = 96.06° | [2] |
| Calculated Density | 1.38 g/cm³ | [2] |
| Iron Affinity Constant (Kf) | Approximately 10²⁵ - 10³² | [3][7][8] |
| Color (Unferrated) | Colorless (non-fluorescent) | [1] |
| Color (Ferric Complex) | Reddish-brown | [5][6] |
Biological Function and Mechanism
Siderophore Activity and Iron Acquisition
The primary function of this compound is to scavenge ferric iron from the environment. In iron-deficient conditions, Pseudomonas B10 secretes this compound into the extracellular space.[1] Its extremely high affinity for Fe³⁺ allows it to effectively solubilize and bind the metal, even from mineral phases or host iron-binding proteins.[7] The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane, initiating the transport of iron into the cell. This high-affinity iron uptake system is critical for the bacterium's survival and metabolic activity.
Role in Biocontrol
The iron-sequestering capability of this compound is a key mechanism behind the plant growth-promoting and disease-suppressing abilities of Pseudomonas B10.[2][3] By reducing the availability of iron in the soil, this compound creates an environment that is less conducive to the growth of other soil microbes, including fungi and bacteria that are pathogenic to plants.[3][7] This competition for a vital nutrient effectively suppresses the proliferation of deleterious microorganisms in the plant's root zone.[3]
Biosynthesis and Regulation Pathway
This compound is believed to be an intermediate in the biosynthesis of the fluorescent siderophore, pseudobactin.[3] The biosynthetic pathway involves a series of enzymatic steps, a critical one being the hydroxylation of ornithine.
The gene psbA encodes the enzyme L-Ornithine N⁵-oxygenase. This enzyme catalyzes the conversion of L-Ornithine to L-N⁵-hydroxyornithine, which is a direct precursor for the hydroxamate iron-chelating group in the peptide backbone.[3][9] The entire process is tightly regulated by iron concentration. Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein represses the transcription of the genes involved in siderophore biosynthesis, including psbA.[7]
Caption: Biosynthesis and regulation of this compound, controlled by iron availability via the Fur protein.
Iron Transport Mechanism
The uptake of the ferric-pseudobactin A complex is an active transport process that moves the complex across the outer and inner membranes of the bacterium. While specific proteins for this compound have not been detailed, the mechanism is homologous to that of other pyoverdine-type siderophores in Pseudomonas. This involves an outer membrane transporter, a periplasmic binding protein, and an inner membrane ABC (ATP-binding cassette) transporter that energizes the import into the cytoplasm.
Caption: Proposed mechanism for the transport of ferric-pseudobactin A across bacterial membranes.
Experimental Protocols
The characterization of this compound relies on a combination of analytical and microbiological techniques.
Isolation and Purification
-
Cultivation: Pseudomonas B10 is cultured in an iron-deficient medium to induce siderophore production.
-
Harvesting: The culture supernatant is collected by centrifugation to remove bacterial cells.
-
Purification: The siderophore is purified from the supernatant using chromatographic techniques, such as column chromatography with Amberlite XAD-4 resin followed by further purification steps.
Structural Elucidation
The structure of this compound was primarily determined by comparing its spectroscopic data with that of the well-characterized pseudobactin.[1]
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1] The key difference observed for this compound is the absence of signals corresponding to unsaturated carbons in the quinoline moiety, confirming the saturation at the C3 and C4 positions.[1][4]
-
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment (FAB-MS) are used to determine the precise molecular weight of the siderophore and its fragments, aiding in sequence determination.[8]
Functional Assays
-
Chrome Azurol S (CAS) Assay: This is a common spectrophotometric method used to detect and quantify siderophore production. Siderophores remove iron from the CAS-iron complex, causing a color change that can be measured.
-
Antagonism Assays: The biocontrol activity of this compound can be assessed by co-culturing Pseudomonas B10 (or applying its purified siderophores) with a target phytopathogen on an iron-limited agar medium.[3] The inhibition of the pathogen's growth indicates the effectiveness of the siderophore in sequestering iron.[3]
Caption: A generalized experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound is a vital metabolite for Pseudomonas B10, underpinning its iron acquisition and its ecological role as a biocontrol agent. Its unique non-fluorescent structure, differing subtly from its co-metabolite pseudobactin, highlights the chemical diversity of siderophores. Understanding the structure, function, and biosynthesis of this compound provides valuable insights for researchers in microbiology, agricultural science, and drug development, potentially informing strategies for enhancing plant growth, developing novel antimicrobial agents, or designing new iron chelators for therapeutic applications.
References
- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]
- 6. soilsfacstaff.cals.wisc.edu [soilsfacstaff.cals.wisc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Purification, characterization, and structure of pseudobactin 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pseudobactin A Biosynthesis Pathway in Pseudomonas B10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pseudobactin A, a key siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas B10. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition and are of significant interest in drug development for their potential as antimicrobial agents and for their role in microbial virulence. This document details the genetic basis, enzymatic steps, and regulation of the this compound biosynthetic pathway, supplemented with quantitative data and detailed experimental protocols.
Introduction to this compound
Pseudomonas B10 produces two primary siderophores: the fluorescent pseudobactin B10 and the non-fluorescent this compound.[1] this compound is a key intermediate in the biosynthesis of pseudobactin B10.[1] Structurally, this compound is a linear hexapeptide linked to a quinoline derivative chromophore. The peptide moiety is composed of L-Lysine, D-threo-β-hydroxy-Aspartic acid, L-Alanine, D-allo-Threonine, L-Alanine, and D-N5-hydroxy-Ornithine.[2] The structural difference between this compound and B10 lies in the saturation of the quinoline chromophore; this compound possesses a saturated quinoline derivative, which becomes unsaturated in the final pseudobactin B10 molecule.
Genetic Organization of the this compound Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated gene cluster. While the complete sequence and organization of the entire cluster in Pseudomonas B10 have not been fully elucidated in publicly available literature, key regulatory and biosynthetic genes have been identified and characterized. The synthesis of the peptide backbone of this compound is presumed to be carried out by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, a common mechanism for the production of such peptide-based secondary metabolites in microorganisms.
Known Genes in the Pseudobactin Biosynthesis Pathway of Pseudomonas B10:
| Gene | Encoded Protein | Function |
| psbA | L-ornithine N5-oxygenase | Catalyzes the hydroxylation of L-ornithine to L-N5-hydroxyornithine, a crucial precursor for the hydroxamate group involved in iron chelation.[2] |
| psbS | ECF Sigma Factor | A transcriptional regulator that positively controls the expression of psbA in response to iron starvation.[3] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the synthesis of precursors, their modification, and their assembly by a large enzymatic complex.
Precursor Synthesis and Modification
A critical step in the biosynthesis of this compound is the formation of L-N5-hydroxyornithine from L-ornithine. This reaction is catalyzed by the flavin-dependent monooxygenase, L-ornithine N5-oxygenase, encoded by the psbA gene.[2] This modified amino acid provides the hydroxamate group essential for the iron-chelating activity of the siderophore.
Non-Ribosomal Peptide Synthesis
The hexapeptide backbone of this compound is assembled by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that act as an assembly line for peptide synthesis. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module contains several domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.
The specific NRPS genes and their modular organization for this compound synthesis in Pseudomonas B10 are yet to be fully detailed in the literature. However, based on the structure of this compound, a multi-modular NRPS is predicted to be involved.
Regulatory Pathway
The biosynthesis of this compound is tightly regulated by iron availability. Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to the promoter region of the psbS gene, repressing its transcription. When iron is scarce, Fur repression is lifted, allowing the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to the promoter of the psbA gene, initiating its transcription and leading to the synthesis of L-ornithine N5-oxygenase.[3]
References
A Technical Guide to Nonfluorescent Siderophores from Pseudomonas Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas species are ubiquitous bacteria known for their remarkable adaptability to diverse and often iron-limited environments. This success is largely attributed to their sophisticated iron acquisition systems, which prominently feature the production of siderophores—low-molecular-weight, high-affinity iron-chelating molecules. While the fluorescent pyoverdines are the most extensively studied siderophores from this genus, Pseudomonas spp. also produce a diverse array of nonfluorescent siderophores. These molecules are gaining increasing attention for their significant roles in bacterial physiology, virulence, and their potential applications in medicine and biotechnology. This guide provides an in-depth technical overview of the core aspects of nonfluorescent siderophores from Pseudomonas species, with a focus on their types, biosynthesis, regulation, and the experimental methodologies used for their study.
Types and Characteristics of Nonfluorescent Siderophores
Pseudomonas species produce a variety of nonfluorescent siderophores, each with distinct chemical structures and iron-binding properties. These are often produced in conjunction with the primary fluorescent siderophore, pyoverdine, and their production can be influenced by environmental conditions.
A summary of prominent nonfluorescent siderophores from Pseudomonas is presented below:
| Siderophore | Producing Pseudomonas Species (Examples) | Molecular Mass (Da) | Stoichiometry (Siderophore:Fe³⁺) | Key Characteristics |
| Pyochelin (PCH) | P. aeruginosa | 324 | 2:1 | A phenolate-type siderophore with a lower affinity for iron compared to pyoverdine. It is a recognized virulence factor. |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | P. stutzeri, P. putida | 198 | 2:1 | Possesses antibacterial properties that are metal-dependent. |
| Quinolobactin | P. fluorescens | 219 | Not specified | Derived from the hydrolysis of the unstable precursor, thioquinolobactin. |
| Thioquinolobactin (TQB) | P. fluorescens | Not specified | Not specified | Exhibits antibacterial and anti-Pythium activity. |
| Tropolone | Pseudomonas sp. ATCC 31099, P. plantarii | 122 | 3:1 | A broad-spectrum antibacterial agent that forms a red complex with Fe(III). |
| Mupirochelin | Pseudomonas sp. NCIMB 10586 | Not specified | Not specified | A non-ribosomal peptide synthetase (NRPS)-dependent siderophore with anti-oomycete activity. |
| Triabactin | Pseudomonas sp. NCIMB 10586 | Not specified | Not specified | An NRPS-independent siderophore (NIS). |
| Dihydropyoverdin | P. syringae pv. aptata | Fe(III) chelate: 1,177 | Not specified | A nonfluorescent peptide siderophore closely related to the fluorescent pyoverdin. |
Biosynthesis and Regulation
The production of nonfluorescent siderophores is a tightly regulated process, primarily governed by the availability of iron. The biosynthesis pathways involve complex enzymatic machinery.
Biosynthesis Pathways
Nonfluorescent siderophores are synthesized through two main pathways:
-
Non-Ribosomal Peptide Synthetase (NRPS) Pathway: This is a common mechanism for the synthesis of peptide-based siderophores like mupirochelin. Large, multi-domain enzymes, known as NRPSs, assemble the siderophore from amino acid precursors in a stepwise fashion.
-
NRPS-Independent Synthetase (NIS) Pathway: This pathway is responsible for the synthesis of siderophores like triabactin. It involves a series of discrete enzymes that catalyze the condensation of various substrates, such as citrate and amines or alcohols, to form the final siderophore structure.
Regulatory Mechanisms
The synthesis of nonfluorescent siderophores is intricately regulated to prevent iron toxicity and conserve cellular resources.
-
Ferric Uptake Regulator (Fur): The primary regulatory mechanism is mediated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fe²⁺ acts as a cofactor for Fur, enabling it to bind to specific DNA sequences called "Fur boxes" in the promoter regions of siderophore biosynthesis genes, thereby repressing their transcription. When iron levels are low, Fur is inactive, and transcription of the siderophore genes proceeds.
-
Gac/Rsm Signaling Cascade: The GacS/GacA two-component system and the downstream Rsm proteins also play a positive regulatory role in the production of some nonfluorescent siderophores. This pathway is a global regulatory network that controls the expression of many secondary metabolites and virulence factors.
-
Siderophore-Mediated Signaling: Interestingly, some siderophores, such as pyoverdine, can also act as signaling molecules, regulating the production of virulence factors and even their own synthesis. This signaling occurs through a transmembrane system involving an outer membrane receptor for the ferri-siderophore complex.
Experimental Protocols
The study of nonfluorescent siderophores involves a series of established experimental procedures for their detection, quantification, extraction, and characterization.
Detection of Siderophore Production: Chrome Azurol S (CAS) Assay
This is a universal and highly sensitive method for detecting siderophores.
-
Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.
-
Methodology (Agar Plate Assay):
-
Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate growth medium.
-
Spot-inoculate the Pseudomonas strain to be tested onto the CAS agar plate.
-
Incubate the plate under conditions that promote siderophore production (typically iron-limited).
-
Observe for the formation of an orange to yellow halo around the bacterial growth, which indicates siderophore production.
-
-
Methodology (Liquid Assay):
-
Culture the Pseudomonas strain in an iron-deficient liquid medium.
-
Centrifuge the culture to obtain the cell-free supernatant.
-
Mix the supernatant with the CAS shuttle solution.
-
Measure the change in absorbance at 630 nm. A decrease in absorbance corresponds to an increase in siderophore concentration.
-
Quantification of Siderophores
-
Principle: The amount of siderophore produced can be quantified using the liquid CAS assay by comparing the absorbance change to a standard curve generated with a known siderophore, such as desferrioxamine B (DFOB). The results are often expressed as percent siderophore units (% SU) or as equivalents of the standard used.
-
Methodology:
-
Perform the liquid CAS assay as described above.
-
Calculate the % SU using the formula: % SU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).
-
Extraction and Purification of Nonfluorescent Siderophores
-
Principle: Nonfluorescent siderophores are often extracted from culture supernatants using liquid-liquid extraction with organic solvents. Further purification can be achieved using chromatographic techniques.
-
Methodology:
-
Extraction:
-
Grow the Pseudomonas strain in a large volume of iron-deficient liquid medium.
-
Acidify the cell-free supernatant to a low pH (e.g., pH 2).
-
Perform liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate or chloroform.
-
Collect the organic phase and evaporate the solvent to obtain the crude siderophore extract.
-
-
Purification:
-
The crude extract can be further purified using techniques like gel filtration chromatography (e.g., Sephadex G-25) or high-performance liquid chromatography (HPLC).
-
Fractions are collected and tested for siderophore activity using the CAS assay.
-
-
Characterization of Siderophores
-
Principle: The purified siderophores can be characterized to determine their chemical nature.
-
Methodology:
-
Spectrophotometry: The UV-visible absorption spectrum of the purified siderophore and its iron complex can provide characteristic information. For instance, pyochelin exhibits an absorption peak at 313 nm.
-
Qualitative Chemical Tests:
-
Arnow's Test: Detects the presence of catechol-type siderophores, indicated by the formation of a red color.
-
Tetrazolium Test: Detects hydroxamate-type siderophores, indicated by the formation of a deep red color.
-
-
Mass Spectrometry: Provides the precise molecular weight of the siderophore and can be used for structural elucidation through fragmentation analysis.
-
Conclusion
The nonfluorescent siderophores produced by Pseudomonas species represent a diverse and functionally important class of secondary metabolites. Their roles extend beyond simple iron acquisition to include antibacterial activity, signaling, and interactions with host organisms. A thorough understanding of these molecules, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in microbiology, infectious disease, and drug development. The continued exploration of nonfluorescent siderophores holds promise for the discovery of novel therapeutic agents and a deeper appreciation of the complex ecological strategies employed by Pseudomonas.
An In-depth Technical Guide to Hydroxamate-like Siderophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxamate-like siderophores are a class of low-molecular-weight, high-affinity iron-chelating compounds produced by a wide variety of microorganisms, including bacteria and fungi.[1][2][3] In the natural environment, iron, although abundant, is often biologically unavailable due to its low solubility at physiological pH. Siderophores play a crucial role in microbial survival by scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell.[1][2] This ability to sequester iron is not only vital for microbial metabolism and growth but also represents a significant virulence factor for many pathogenic microbes.[3] Consequently, the biosynthetic pathways and uptake mechanisms of hydroxamate siderophores have become attractive targets for the development of novel antimicrobial agents and drug delivery systems.[4][5][6]
This technical guide provides a comprehensive overview of hydroxamate-like siderophores, detailing their structure, biosynthesis, mechanism of action, and the experimental protocols used for their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these fascinating molecules.
Structure and Classification
The defining feature of hydroxamate siderophores is the presence of one or more hydroxamate groups [-N(OH)C(=O)-] as the iron-coordinating ligands.[7][8] These groups act as bidentate ligands, with the oxygen atoms of the hydroxyl and carbonyl moieties coordinating a single ferric iron ion. Typically, three hydroxamate groups are arranged within a single molecule to form a stable, hexadentate octahedral complex with Fe³⁺.[1]
Hydroxamate siderophores are structurally diverse and can be broadly classified based on the chemical nature of the backbone to which the hydroxamate groups are attached. Common families include:
-
Ferrichromes: Cyclic hexapeptides containing three N⁵-acyl-N⁵-hydroxy-L-ornithine residues.[7]
-
Ferrioxamines: Linear or cyclic molecules containing repeating units of 1-amino-5-hydroxyaminopentane and succinic acid.[7]
-
Coprogens: Linear or cyclic molecules derived from the dimerization of N-acyl-N-hydroxy-L-ornithine derivatives.
-
Rhodotorulic Acid: A diketopiperazine of N⁶-acetyl-L-N⁶-hydroxyornithine.
Quantitative Data: Iron Binding Affinity
The primary function of siderophores is their high affinity for ferric iron. This is quantified by the formation or stability constant (Kf or log β), which describes the equilibrium between the free siderophore and the iron-siderophore complex. Hydroxamate siderophores exhibit very high stability constants for Fe³⁺, enabling them to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin.
| Siderophore | Type | Organism(s) | log Kf (or log β) |
| Ferrioxamine B | Linear Tris-hydroxamate | Streptomyces pilosus | 30.6[7] |
| Ferrichrome | Cyclic Hexapeptide Tris-hydroxamate | Ustilago sphaerogena, Aspergillus spp., Penicillium spp. | 29.1[7] |
| Marinobactin E | Amphiphilic Bis-hydroxamate | Marinobacter spp. | 31.80[9][10][11] |
| Aquachelin C | Amphiphilic Bis-hydroxamate | Halomonas spp. | 31.4[9][10][11] |
| Coprogen | Cyclic Tris-hydroxamate | Neurospora crassa, Penicillium spp. | ~30-32 |
| Rhodotorulic Acid | Diketopiperazine Bis-hydroxamate | Rhodotorula spp. | 22.5 |
Biosynthesis of Hydroxamate Siderophores
The biosynthesis of hydroxamate siderophores occurs through two primary pathways: Non-Ribosomal Peptide Synthetase (NRPS)-dependent and NRPS-independent pathways.
NRPS-Dependent Pathway
Many complex hydroxamate siderophores, particularly those with a peptide backbone like ferrichrome, are synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[12] Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within a typical NRPS module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester linkage.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.
-
Thioesterase (TE) domain: Terminates the synthesis and releases the final product, often through cyclization.
The biosynthesis of the hydroxamate functionality itself involves the hydroxylation of the amino group of a precursor amino acid, typically L-ornithine, catalyzed by an L-ornithine N⁵-oxygenase. This is followed by acylation of the N-hydroxyornithine.
NRPS-Independent Siderophore (NIS) Pathway
A significant number of hydroxamate siderophores, such as ferrioxamine B, are synthesized through pathways that do not involve NRPSs. These NRPS-independent siderophore (NIS) pathways utilize a series of individual enzymes to assemble the siderophore from precursor molecules. Key enzymes in these pathways often include:
-
Monooxygenases: Catalyze the hydroxylation of precursor amines or amino acids.
-
Acyltransferases: Transfer acyl groups to the hydroxylated amines.
-
Ligases: Form peptide or ester bonds to link the building blocks.
Mechanism of Action: From Secretion to Iron Release
The action of hydroxamate siderophores involves a multi-step process:
-
Secretion: Once synthesized in the cytoplasm, the siderophore is actively transported out of the cell.
-
Iron Scavenging: In the extracellular environment, the siderophore chelates available ferric iron, forming a stable Fe³⁺-siderophore complex.
-
Uptake: The Fe³⁺-siderophore complex is recognized by specific outer membrane receptors on the microbial cell surface. In Gram-negative bacteria, the transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex. The complex then moves into the periplasm, where it is bound by a periplasmic binding protein and subsequently transported into the cytoplasm by an ABC transporter.
-
Iron Release: Inside the cell, the iron must be released from the siderophore. This is typically achieved through the reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. This reduction can be catalyzed by specific ferric reductases. In some cases, the siderophore may be enzymatically degraded to release the iron.
Regulation of Siderophore Biosynthesis
The production of siderophores is tightly regulated to prevent the toxic accumulation of intracellular iron. The primary regulatory mechanism in many bacteria is mediated by the Ferric Uptake Regulator (Fur) protein .
Under iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" in the promoter region of siderophore biosynthesis and uptake genes, blocking their transcription.[1][13][14][15][16] When intracellular iron levels are low, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box, leading to the de-repression of the target genes and the initiation of siderophore production and transport.[15]
In some bacteria, such as Pseudomonas aeruginosa, siderophore biosynthesis is also integrated into more complex signaling networks, including quorum sensing and siderophore-mediated signaling cascades.[4][5][6][17][18][19][20] For instance, the siderophore pyoverdine in P. aeruginosa not only acquires iron but also acts as a signaling molecule.[4][19][21][22][23] The binding of ferripyoverdine to its outer membrane receptor, FpvA, initiates a signaling cascade through the anti-sigma factor FpvR, which in turn regulates the activity of the sigma factor PvdS, leading to the expression of virulence factors and pyoverdine biosynthesis genes.[4][19][23]
Experimental Protocols
Detection of Siderophore Production: Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores. It relies on the principle of competition for iron between the siderophore and the strong chelator, chrome azurol S. In the CAS assay solution, Fe³⁺ is complexed with CAS, forming a blue-colored complex. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS complex, resulting in a color change from blue to orange/yellow.
Protocol for CAS Agar Plates:
-
Prepare Solutions:
-
CAS Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.
-
Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.
-
PIPES Buffer: Prepare a 0.5 M PIPES buffer and adjust the pH to 6.8.
-
-
Prepare CAS Assay Solution:
-
Slowly mix the CAS solution with the iron(III) solution.
-
While stirring, slowly add the HDTMA solution to the CAS-iron mixture. The solution should turn blue. Autoclave and store in a dark bottle.
-
-
Prepare CAS Agar:
-
Prepare a suitable growth medium (e.g., M9 minimal medium) and add 1.5% agar. Autoclave and cool to 50°C.
-
Aseptically add the sterile CAS assay solution to the molten agar in a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).
-
Pour the CAS agar into sterile petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Inoculate the test microorganism onto the center of the CAS agar plate.
-
Incubate at the optimal growth temperature for the microorganism for 24-72 hours.
-
-
Observation:
-
A positive result for siderophore production is indicated by the formation of an orange, yellow, or purple halo around the microbial growth against the blue background of the agar.
-
Extraction and Purification of Hydroxamate Siderophores
A. Solvent Extraction:
-
Culture Growth: Grow the microorganism in a low-iron medium to induce siderophore production.
-
Harvest Supernatant: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Acidification: Acidify the supernatant to pH 2-3 with concentrated HCl.
-
Extraction: Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate or a chloroform-phenol mixture (1:1 v/v).[24] Repeat the extraction 2-3 times.
-
Pooling and Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-extraction into Water: The dried extract can be redissolved in a minimal volume of an organic solvent (e.g., diethyl ether) and then re-extracted into deionized water.[25]
B. Solid-Phase Extraction and Affinity Chromatography:
For a more refined purification, chromatographic techniques are employed.
-
Solid-Phase Extraction with Amberlite XAD Resin:
-
Pass the culture supernatant through a column packed with Amberlite XAD-16 resin.[26]
-
Wash the column with deionized water to remove salts and other hydrophilic impurities.
-
Elute the bound siderophores with methanol.
-
Concentrate the methanolic eluate under reduced pressure.
-
-
Immobilized Metal Affinity Chromatography (IMAC):
-
This technique is particularly effective for purifying hydroxamate siderophores.[27][28][29][30][31]
-
Column Preparation: Use a commercially available chelating column (e.g., HiTrap Chelating HP) and charge it with a solution of Ni²⁺ or Fe³⁺.[30][31]
-
Sample Loading: Adjust the pH of the partially purified siderophore extract to the optimal binding pH (often slightly alkaline for Ni²⁺-IMAC) and load it onto the column.[29]
-
Washing: Wash the column with a binding buffer to remove non-specifically bound molecules.
-
Elution: Elute the bound siderophores using a buffer with a low pH or a buffer containing a competing chelator like EDTA.[30]
-
Iron Uptake Assay using ⁵⁵Fe
This assay measures the ability of a microorganism to take up iron chelated by a specific siderophore.
-
Preparation of ⁵⁵Fe-Siderophore Complex:
-
Incubate a known concentration of the purified hydroxamate siderophore with a solution of ⁵⁵FeCl₃ in a suitable buffer for a sufficient time to allow complex formation.
-
-
Bacterial Cell Preparation:
-
Grow the test microorganism under iron-limiting conditions to induce the expression of siderophore uptake systems.
-
Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density.
-
-
Uptake Experiment:
-
Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.
-
Incubate the mixture at the optimal growth temperature with shaking.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.
-
Wash the filter rapidly with an ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity associated with the cells using a liquid scintillation counter.
-
Calculate the rate of iron uptake based on the amount of radioactivity accumulated over time and the specific activity of the ⁵⁵Fe.
-
Role in Drug Development
The unique biology of hydroxamate siderophores presents two main avenues for drug development:
The "Trojan Horse" Strategy
This approach utilizes the highly specific siderophore uptake systems of bacteria to deliver antibiotics into the cell.[5][6] An antibiotic is chemically conjugated to a hydroxamate siderophore. The resulting siderophore-antibiotic conjugate is recognized and actively transported into the bacterial cell through the siderophore uptake pathway. Once inside, the antibiotic is released and can exert its cytotoxic effect. This strategy is particularly promising for overcoming the outer membrane permeability barrier of Gram-negative bacteria and for targeting multidrug-resistant pathogens.
Inhibition of Siderophore Biosynthesis
As iron acquisition via siderophores is essential for the virulence of many pathogenic bacteria, inhibiting their biosynthesis is a promising antimicrobial strategy.[4][27] By targeting key enzymes in the NRPS or NIS pathways, the production of siderophores can be blocked, leading to iron starvation and a reduction in bacterial growth and virulence. This approach has the potential to be highly specific to microbes and may be less prone to the development of resistance compared to traditional antibiotics that target essential cellular processes.
Conclusion
Hydroxamate-like siderophores are a diverse and vital class of molecules in the microbial world. Their high affinity for iron and the sophisticated cellular machinery dedicated to their synthesis and transport underscore their importance in microbial iron acquisition and pathogenesis. A thorough understanding of their structure, function, and regulation is not only fundamental to microbiology but also opens up exciting possibilities for the development of novel therapeutics to combat infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the potential of these remarkable natural products.
References
- 1. Structural Perspectives on Metal Dependent Roles of Ferric Uptake Regulator (Fur) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Iron Tug-of-War between Bacterial Siderophores and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Quorum sensing and iron regulate a two-for-one siderophore gene cluster in Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recognition of DNA by Fur: a Reinterpretation of the Fur Box Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Siderophore-mediated cell signalling in Pseudomonas aeruginosa: divergent pathways regulate virulence factor production and siderophore receptor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Pyoverdine-Mediated Iron Uptake in Pseudomonas aeruginosa: the Tat System Is Required for PvdN but Not for FpvA Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients [frontiersin.org]
- 24. mjab.journals.ekb.eg [mjab.journals.ekb.eg]
- 25. Hydroxamate Siderophores of Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 27. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(iii)-binding metabolites directly from bacterial culture supernatants - Analyst (RSC Publishing) [pubs.rsc.org]
- 28. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(III)-binding metabolites directly from bacterial culture supernatants. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Fe(III)-based immobilized metal–affinity chromatography (IMAC) method for the separation of the catechol siderophore from Bacillus tequilensis CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Biological Significance of Pseudobactin A: A Technical Guide for Researchers
Abstract
Pseudobactin A is a non-fluorescent, extracellular siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. Like other siderophores, its primary biological function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell, a process crucial for microbial survival and proliferation in iron-limited conditions. This high-affinity iron acquisition system not only supports the growth of Pseudomonas B10 but also confers a competitive advantage against other soil microorganisms, including plant pathogens. This technical guide provides an in-depth overview of the biological significance of this compound, its mechanism of action, and detailed experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.
Introduction
Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and nitrogen fixation. However, in aerobic, neutral pH environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it biologically unavailable. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of siderophores.
Siderophores are low-molecular-weight, high-affinity iron-chelating molecules. Pseudomonas B10, a well-characterized plant growth-promoting rhizobacterium, produces two principal siderophores: the fluorescent pseudobactin and the non-fluorescent this compound.[1][2] This guide focuses on this compound, elucidating its structure, biological roles, and the methodologies employed for its investigation.
Chemical Structure and Properties
This compound is structurally similar to pseudobactin, differing only by the saturation at carbons 3 and 4 of the quinoline derivative.[3] It consists of a linear hexapeptide, L-Lys-D-threo-β-OH-Asp-L-Ala-D-allo-Thr-L-Ala-D-N-delta-OH-Orn, linked to a quinoline chromophore.[2] The iron-chelating groups are a hydroxamate group derived from N-delta-hydroxyornithine, an α-hydroxy acid from β-hydroxyaspartic acid, and an o-dihydroxy aromatic group from the quinoline moiety.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₂N₁₂O₁₆ | [3] |
| Appearance | Non-fluorescent | [2] |
| Iron Affinity Constant (Kf) | ~10²⁵ - 10³² M⁻¹ | [5][6] |
Biological Significance
The biological importance of this compound stems from its potent iron-scavenging capabilities, which have significant implications for the producing organism and its surrounding environment.
Iron Acquisition
The foremost function of this compound is to secure iron for Pseudomonas B10. In iron-depleted soils, the bacterium secretes this compound, which binds to ferric iron with extremely high affinity. The resulting ferric-pseudobactin A complex is then recognized by specific receptors on the bacterial outer membrane and transported into the cell. This efficient iron uptake mechanism is vital for the bacterium's growth, metabolism, and ability to colonize plant roots.
Plant Growth Promotion
Pseudomonas B10 is a well-known plant growth-promoting rhizobacterium (PGPR), and this compound plays a crucial role in this activity. By sequestering iron in the rhizosphere, this compound makes it more readily available to the plant, thereby promoting growth. Furthermore, by outcompeting pathogenic microorganisms for iron, it creates a more favorable environment for the plant to thrive. Studies have demonstrated that inoculation with siderophore-producing bacteria can significantly increase plant height, grain yield, and overall biomass.[7]
Biocontrol of Phytopathogens
The iron-chelating property of this compound is a key mechanism in the biological control of plant diseases. By effectively reducing the availability of iron in the soil, this compound inhibits the growth and proliferation of phytopathogenic fungi and bacteria that require iron for their virulence.[2] This "iron competition" strategy is a well-established mechanism of biocontrol exerted by many fluorescent pseudomonads. For example, Pseudomonas B10 has been shown to suppress the growth of the phytopathogen Erwinia carotovora in an iron-dependent manner.[2][8]
Signaling Pathway of this compound Biosynthesis
The production of this compound is tightly regulated by iron availability. Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to a specific DNA sequence (the Fur box) in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an alternative sigma factor required for the transcription of the psbA gene. The psbA gene, in turn, encodes L-ornithine N⁵-oxygenase, a key enzyme in the biosynthesis of the hydroxamate group of this compound.[5][8] When iron levels are low, Fur is released from the DNA, allowing the transcription of psbS and subsequently psbA, leading to the synthesis of this compound.
Caption: Regulation of this compound biosynthesis by iron.
Experimental Protocols
This section provides detailed methodologies for the study of this compound.
Production and Purification of this compound
Caption: Workflow for the purification of this compound.
Detailed Protocol:
-
Culture of Pseudomonas B10: Inoculate a starter culture of Pseudomonas B10 in a nutrient-rich medium (e.g., King's B medium) and grow overnight. Use this to inoculate an iron-deficient medium, such as succinate medium, at a 1:100 ratio. Incubate at 28°C with shaking (200 rpm) for 48-72 hours.
-
Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.
-
Column Chromatography:
-
Prepare an Amberlite XAD-4 resin column by washing sequentially with methanol and then deionized water until the resin is equilibrated.
-
Adjust the pH of the supernatant to 6.0 with HCl.
-
Load the supernatant onto the XAD-4 column.
-
Wash the column with deionized water to remove unbound components.
-
Elute the bound siderophores with a stepwise or linear gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect fractions and monitor for the presence of this compound using the Chrome Azurol S (CAS) assay or by measuring absorbance at approximately 350-400 nm.
-
-
HPLC Purification:
-
Pool the fractions containing this compound and concentrate them using a rotary evaporator.
-
Further purify the concentrated sample by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution profile at a suitable wavelength (e.g., 350 nm) and collect the peak corresponding to this compound.
-
-
Lyophilization: Lyophilize the purified HPLC fraction to obtain this compound as a powder. Store at -20°C.
Characterization of this compound
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
| UV-Vis Spectroscopy | Preliminary identification and quantification | Scan from 200-600 nm. Look for characteristic absorbance peaks of the ferric-pseudobactin A complex. |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition | Electrospray ionization (ESI) is commonly used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure | ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC are used to determine the amino acid sequence and connectivity. |
Quantification of Siderophore Production (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.
Protocol for CAS Shuttle Assay:
-
Prepare CAS Assay Solution: A detailed protocol for preparing the blue CAS assay solution can be found in the literature (Schwyn and Neilands, 1987).
-
Sample Preparation: Centrifuge the bacterial culture and collect the cell-free supernatant.
-
Assay:
-
In a microplate well, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Quantification: The amount of siderophore is expressed as a percentage of siderophore units, calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
Plant Growth Promotion Assay
Caption: Workflow for a plant growth promotion assay.
Detailed Protocol:
-
Plant and Bacterial Preparation:
-
Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or a crop plant like wheat or maize).
-
Grow a culture of Pseudomonas B10 as described previously. Wash and resuspend the cells in a sterile buffer to a desired concentration (e.g., 10⁸ CFU/mL). Alternatively, dissolve purified this compound in a sterile buffer.
-
-
Experimental Setup:
-
Sow the sterilized seeds in pots containing sterile soil or a hydroponic system.
-
Treat the seeds or seedlings with the bacterial suspension or the this compound solution. Include a control group treated with sterile buffer only.
-
-
Growth Conditions: Maintain the plants in a growth chamber with controlled light, temperature, and humidity.
-
Data Collection: After a predetermined period (e.g., 2-4 weeks), harvest the plants and measure various growth parameters, including shoot and root length, fresh and dry biomass, and chlorophyll content.
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences between the treated and control groups.
Antimicrobial Activity Assay (MIC Determination)
Protocol for Minimum Inhibitory Concentration (MIC) Determination against Erwinia carotovora:
-
Prepare Inoculum: Grow a culture of Erwinia carotovora in a suitable broth medium (e.g., Nutrient Broth) to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 10⁶ CFU/mL).
-
Prepare this compound Dilutions: Prepare a series of twofold dilutions of purified this compound in an iron-limited medium.
-
Microdilution Assay:
-
In a 96-well microplate, add 100 µL of each this compound dilution to the wells.
-
Add 100 µL of the E. carotovora inoculum to each well.
-
Include positive (no this compound) and negative (no bacteria) controls.
-
-
Incubation: Incubate the microplate at 28°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of E. carotovora.
Gene Expression Analysis by RT-qPCR
Protocol for Analyzing psbA and psbS Expression:
-
RNA Extraction: Grow Pseudomonas B10 under iron-replete and iron-limited conditions. Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit with random primers.
-
qPCR:
-
Design specific primers for the psbA, psbS, and a housekeeping gene (e.g., rpoD or 16S rRNA) for normalization.
-
Perform qPCR using a SYBR Green-based master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of psbA and psbS under iron-limited versus iron-replete conditions.
Conclusion
This compound is a biologically significant siderophore with a primary role in iron acquisition for Pseudomonas B10. This function underpins its activities in plant growth promotion and biocontrol of phytopathogens. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted roles of this compound and other siderophores. A thorough understanding of the biosynthesis, regulation, and biological activities of this compound can pave the way for its application in sustainable agriculture and potentially in the development of novel antimicrobial agents. Further research into the specific interactions of this compound with different plant species and its efficacy in diverse soil environments will be crucial for harnessing its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification, characterization, and structure of pseudobactin 589 A, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pseudomonas B10 Siderophore Production Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conditions influencing the production of siderophores by Pseudomonas B10, a bacterium known for its production of the pseudobactin class of siderophores. This document synthesizes available data to offer a detailed understanding of the key factors regulating siderophore biosynthesis, along with experimental protocols and visualizations to aid in research and development.
Introduction to Pseudomonas B10 Siderophores
Pseudomonas B10 is a rhizobacterium that produces fluorescent siderophores, primarily pseudobactin B10 and its precursor, pseudobactin A.[1] These high-affinity iron chelators play a crucial role in iron acquisition, enabling the bacterium to thrive in iron-limited environments. The production of these siderophores is a key factor in the biocontrol capabilities of Pseudomonas B10, as they can deprive pathogenic microorganisms of essential iron.[1]
Regulatory Network of Siderophore Production
The biosynthesis of pseudobactin in Pseudomonas B10 is tightly regulated in response to iron availability. The primary regulatory mechanism involves the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, the Fe²⁺-Fur complex binds to a specific DNA sequence known as the "Fur box" in the promoter region of the psbS gene, repressing its transcription. The psbS gene encodes an extracytoplasmic function (ECF) sigma factor. Under iron-limiting conditions, the repression by Fur is lifted, allowing for the transcription of psbS. The PsbS sigma factor then directs the RNA polymerase to transcribe the pseudobactin biosynthetic genes, including psbA, which is involved in the synthesis of the siderophore.[2]
Caption: A simplified diagram of the Fur/PsbS regulatory cascade controlling pseudobactin synthesis in Pseudomonas B10.
Optimal Conditions for Siderophore Production
While specific quantitative data for maximizing siderophore production in Pseudomonas B10 is not extensively available, studies on closely related fluorescent Pseudomonas species provide valuable insights into the optimal physicochemical parameters. These parameters can be used as a starting point for the optimization of pseudobactin B10 production.
Growth Media
Iron-deficient media are essential for inducing siderophore production. Commonly used media for this purpose include:
-
Succinate Medium (SM): This medium is widely reported to support high levels of siderophore production in fluorescent pseudomonads.[3] A typical composition is provided in the experimental protocols section.
-
King's B (KB) Medium: This medium is also frequently used for the cultivation of Pseudomonas and supports the production of fluorescent pigments, including pyoverdines (structurally similar to pseudobactins).[4][5][6][7][8]
Quantitative Data on Production Conditions from Related Pseudomonas Species
The following table summarizes the optimal conditions for siderophore production observed in other fluorescent Pseudomonas species, which can be extrapolated as starting points for Pseudomonas B10.
| Parameter | Species | Optimal Value/Source | Siderophore Yield (% SU) | Reference |
| pH | P. fluorescens | 7.0 | ~96% | [9][10] |
| P. aeruginosa | 7.08 | 68.41% | [11] | |
| P. putida | 8.0 | - | [12] | |
| Temperature | P. fluorescens | 29°C | ~96% | [9][10] |
| P. aeruginosa | 27.8°C | 68.41% | [11] | |
| Pseudomonas sp. | 25°C | - | [13] | |
| Carbon Source | P. fluorescens | Tyrosine | - | [9][10] |
| P. putida | Succinate | 73% | [12] | |
| Pseudomonas sp. | Fructose (0.5%) | - | [13] | |
| Nitrogen Source | P. fluorescens | Ammonium sulfate, Urea | - | [9][10] |
| P. putida | - | - | ||
| Pseudomonas sp. | Peptone (2%) | - | [13] | |
| Iron (FeCl₃) Concentration | P. fluorescens | < 20 µM | - | [10] |
| P. putida | < 30 µM | - | ||
| P. aeruginosa | < 1.62 µM (in biofilm) | - | [14] |
SU: Siderophore Units, a semi-quantitative measure based on the CAS assay.
Experimental Protocols
General Experimental Workflow for Optimizing Siderophore Production
Caption: A flowchart outlining the key steps for optimizing and isolating pseudobactin from Pseudomonas B10.
Preparation of Iron-Deficient Succinate Medium (SM)
This protocol is adapted from studies on other fluorescent pseudomonads and serves as a starting point.[3]
-
Prepare the following stock solutions:
-
K₂HPO₄: 6 g/L
-
KH₂PO₄: 3 g/L
-
(NH₄)₂SO₄: 1 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
Succinic acid: 4 g/L
-
-
Combine the stock solutions and adjust the pH to 7.0 using NaOH or HCl.
-
To ensure iron-deficient conditions, treat the medium with Chelex-100 resin or use glassware that has been acid-washed to remove trace iron.
-
Sterilize the medium by autoclaving.
Chrome Azurol S (CAS) Assay for Siderophore Quantification
The CAS assay is a universal method for detecting and quantifying siderophores.[15][16][17][18][19]
4.3.1. Preparation of CAS Assay Solution
-
Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture. The final solution should be a deep blue color. Autoclave and store in a dark bottle.
4.3.2. Quantification Procedure
-
Grow Pseudomonas B10 in iron-deficient medium.
-
Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
In a 96-well plate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.
-
Use uninoculated iron-deficient medium as a reference (Ar).
-
Incubate at room temperature for 20-60 minutes.
-
Measure the absorbance at 630 nm.
-
Calculate the siderophore units (SU) using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where:
-
Ar = Absorbance of the reference
-
As = Absorbance of the sample
-
Pseudobactin Extraction and Purification
This protocol is adapted from methods used for pyoverdine purification and can be optimized for pseudobactin.[20][21][22]
-
Centrifuge the bacterial culture to remove cells.
-
Acidify the supernatant to a pH of approximately 6.0.
-
Apply the supernatant to a column packed with an adsorbent resin such as Amberlite XAD-4 or a C18 column.
-
Wash the column with deionized water to remove unbound components.
-
Elute the bound pseudobactin using a methanol gradient.
-
Monitor the fractions for fluorescence (excitation ~400 nm, emission ~460 nm) to identify those containing pseudobactin.
-
Pool the fluorescent fractions and lyophilize to obtain the purified siderophore.
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).
Conclusion
The production of pseudobactin siderophores by Pseudomonas B10 is a highly regulated process primarily controlled by iron availability. By understanding the key regulatory pathways and optimizing environmental conditions such as media composition, pH, and temperature, it is possible to significantly enhance the yield of these valuable compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of Pseudomonas B10 siderophores. Further strain-specific optimization will be crucial for maximizing production for various applications.
References
- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthesis of pyoverdines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. King’s Medium B Base [himedialabs.com]
- 5. King’s Medium B Base, Granulated [himedialabs.com]
- 6. tmmedia.in [tmmedia.in]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Statistical-based optimization and scale-up of siderophore production process on laboratory bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of MM9 Medium Constituents for Enhancement of Siderophoregenesis in Marine Pseudomonas putida Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 15. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siderophore Detection assay [protocols.io]
- 17. scispace.com [scispace.com]
- 18. m.youtube.com [m.youtube.com]
- 19. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nru.uncst.go.ug [nru.uncst.go.ug]
- 21. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 22. journals.ekb.eg [journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Pseudobactin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and purification of Pseudobactin A, a siderophore with potential applications in drug development due to its iron-chelating properties.
Introduction
This compound is a non-fluorescent siderophore produced by plant growth-promoting rhizobacteria such as Pseudomonas B10.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability of this compound to bind ferric iron with high avidity makes it a molecule of interest for various therapeutic applications, including antimicrobial strategies and the treatment of iron overload disorders.
This document outlines the key steps for producing, isolating, and purifying this compound from bacterial cultures.
Data Presentation
Table 1: Quantitative Comparison of Siderophore Purification Methods
| Producing Organism | Purification Method | Yield | Purity | Reference |
| Pseudomonas fluorescens | Not specified | 35 mg/L (approx.) | Not specified | [2] |
| Alcaligenes faecalis | Amberlite XAD-4 Chromatography | 297 µg/mL (major fraction) | Not specified | [3][4][5][6] |
| Pseudomonas sp. | Not specified | 20 mg/L | Not specified | [7] |
| Pseudomonas fluorescens NCIM 5096 | Not specified | 71% (hydroxamate type) | Not specified | [8] |
| Pseudomonas from soil | Not specified | 72.33% (hydroxamate type) | Not specified | [8] |
Note: The data presented is for various siderophores and may not be directly comparable for this compound due to differences in producing strains and purification specifics. Direct yield and purity data for this compound purification is limited in the reviewed literature.
Experimental Protocols
Protocol 1: Production of this compound in Pseudomonas B10
This protocol describes the cultivation of Pseudomonas B10 under iron-limiting conditions to induce the production of this compound.
Materials:
-
Pseudomonas B10 culture
-
Succinate medium (iron-free)
-
King's B medium (for comparison)[9]
-
Shaking incubator
-
Centrifuge
Procedure:
-
Prepare an iron-free succinate medium. A typical formulation includes succinic acid as the primary carbon source.[9]
-
Inoculate the iron-free succinate medium with a fresh culture of Pseudomonas B10.
-
Incubate the culture at 28-30°C with vigorous shaking (200 rpm) for 24-72 hours. Siderophore production is often maximal during the stationary phase of growth.[7]
-
Monitor siderophore production using the Chrome Azurol S (CAS) assay. A color change from blue to orange/purple indicates the presence of siderophores.
-
After incubation, harvest the culture by centrifugation at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Collect the supernatant, which contains the secreted this compound.
Protocol 2: Solid-Phase Extraction (SPE) of this compound using Amberlite XAD-4
This protocol outlines the initial capture and concentration of this compound from the culture supernatant using a non-ionic polymeric adsorbent resin.
Materials:
-
Culture supernatant from Protocol 1
-
Amberlite XAD-4 resin
-
Chromatography column
-
Methanol
-
Distilled water
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Swell the Amberlite XAD-4 resin in methanol, then wash thoroughly with distilled water to remove any preservatives.
-
Pack the resin into a chromatography column and equilibrate with distilled water.
-
-
Sample Loading:
-
Adjust the pH of the culture supernatant to approximately 6.0.
-
Load the supernatant onto the equilibrated Amberlite XAD-4 column at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with several column volumes of distilled water to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin using a stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).
-
Collect fractions and monitor for the presence of this compound using the CAS assay or UV-Vis spectrophotometry.
-
-
Concentration:
-
Pool the fractions containing this compound and concentrate them using a rotary evaporator to remove the methanol.
-
Protocol 3: Gel Filtration Chromatography for Further Purification
This protocol describes the separation of this compound from other molecules based on size.
Materials:
-
Concentrated this compound fraction from Protocol 2
-
Sephadex G-25 or similar gel filtration medium
-
Chromatography column
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fraction collector
Procedure:
-
Column Preparation:
-
Swell and pack the gel filtration medium into a chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with the chosen elution buffer.
-
-
Sample Application:
-
Elution:
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions using a fraction collector.
-
-
Analysis:
-
Monitor the fractions for the presence of this compound using the CAS assay and/or UV-Vis spectrophotometry.
-
Pool the fractions containing the purified this compound.
-
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Polishing
This protocol provides a general guideline for the final purification of this compound using reversed-phase HPLC.
Materials:
-
Partially purified this compound from Protocol 3
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Ensure the partially purified this compound sample is free of particulate matter by filtering it through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes). The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
-
Fraction Collection:
-
Collect the peaks corresponding to this compound.
-
-
Solvent Removal:
-
Remove the organic solvent from the collected fractions, for example, by lyophilization.
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Simplified Biosynthesis Pathway of this compound Chromophore
Caption: A simplified pathway showing the origin of the this compound chromophore from tyrosine.
Regulatory Pathway of this compound Production
Caption: Iron-dependent regulation of this compound biosynthesis genes.
References
- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Pseudobactin A using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Pseudobactin A, a siderophore with significant implications in microbial iron transport and potential applications in drug development, using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a non-fluorescent siderophore produced by the plant growth-promoting bacterium Pseudomonas B10. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The structure of this compound is closely related to the fluorescent siderophore pseudobactin, differing only in the saturation of the quinoline derivative chromophore.[1] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action, its interaction with bacterial receptors, and for designing novel antimicrobial agents or drug delivery systems.
NMR spectroscopy is an indispensable tool for determining the structure of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, the determination of through-bond and through-space correlations, and ultimately, the elucidation of the molecule's constitution and stereochemistry.
Experimental Workflow for Structural Elucidation
The structural analysis of this compound by NMR spectroscopy follows a systematic workflow, beginning with sample preparation and culminating in the determination of the final 3D structure.
Quantitative NMR Data
Table 1: Representative ¹H NMR Chemical Shifts for Pseudobactin Moieties
| Functional Group/Residue | Proton | Chemical Shift (ppm) Range |
| Chromophore | Aromatic Protons | 6.5 - 8.0 |
| Aliphatic Protons | 2.0 - 4.5 | |
| Amino Acids | α-Protons | 3.5 - 5.0 |
| β-Protons | 1.5 - 4.0 | |
| γ, δ, ε-Protons | 1.0 - 3.5 | |
| Amide Protons (NH) | 7.0 - 9.0 | |
| Ornithine (hydroxamate) | Nδ-OH | ~9.5 - 11.0 |
| β-hydroxy-Aspartic acid | α-CH | ~4.5 - 4.8 |
| β-CH | ~4.2 - 4.5 |
Table 2: Representative ¹³C NMR Chemical Shifts for Pseudobactin Moieties
| Functional Group/Residue | Carbon | Chemical Shift (ppm) Range |
| Chromophore | Aromatic Carbons | 110 - 150 |
| Aliphatic Carbons | 20 - 60 | |
| Amino Acids | Carbonyl (C=O) | 170 - 180 |
| α-Carbons | 50 - 65 | |
| β, γ, δ, ε-Carbons | 15 - 45 | |
| Ornithine (hydroxamate) | C=O | ~165 - 175 |
| β-hydroxy-Aspartic acid | C=O | ~170 - 175 |
| α-CH | ~55 - 60 | |
| β-CH | ~70 - 75 |
Detailed Experimental Protocols
The following are detailed, representative protocols for the key NMR experiments required for the structural analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample conditions.
Sample Preparation
-
Isolation and Purification: Isolate this compound from the culture supernatant of Pseudomonas B10 grown under iron-limiting conditions using appropriate chromatographic techniques (e.g., ion-exchange and reverse-phase chromatography).
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment (e.g., D₂O will exchange with labile protons).
-
Internal Standard: Add a suitable internal standard (e.g., TSP or TMS) for chemical shift referencing.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups.
-
Experiments: DEPT-45, DEPT-90, and DEPT-135 are typically performed.
-
2D NMR Spectroscopy
The following diagram illustrates the logical flow of 2D NMR experiments for assigning the structure of this compound.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system, even if they are not directly coupled.
-
Pulse Sequence: TOCSY with a spin-lock pulse.
-
Mixing Time: 60-120 ms (a longer mixing time allows for magnetization transfer to more distant protons in the spin system).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-220 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
Pulse Sequence: Gradient-selected HMBC.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 4-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing information about the 3D structure and stereochemistry. ROESY is often preferred for molecules in the size range of this compound to avoid zero-crossing of the NOE.
-
Pulse Sequence: Gradient-selected NOESY or ROESY.
-
Mixing Time: 100-400 ms (a range of mixing times may be necessary).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
Data Analysis and Structure Elucidation
-
Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment:
-
Use COSY and TOCSY spectra to identify the individual amino acid spin systems.
-
Use the HSQC spectrum to assign the corresponding ¹³C chemical shifts to each proton.
-
Use the HMBC spectrum to connect the spin systems by identifying correlations from protons to carbonyl carbons and other quaternary carbons.
-
Use NOESY/ROESY data to establish the sequence of the amino acids by observing correlations between the amide proton of one residue and the α- or β-protons of the preceding residue.
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY/ROESY spectra and dihedral angle restraints from J-coupling constants.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Structure Validation:
-
Evaluate the quality of the calculated structures using stereochemical validation tools and by back-calculating NMR parameters to compare with the experimental data.
-
By following these detailed protocols and data analysis strategies, researchers can effectively utilize NMR spectroscopy for the complete structural elucidation of this compound, providing valuable insights for future applications in drug discovery and development.
References
Mass Spectrometry Techniques for the Characterization of Pseudobactin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactin A, a prominent member of the pyoverdine class of siderophores produced by various Pseudomonas species, plays a crucial role in iron acquisition, microbial competition, and plant growth promotion. Its complex structure, featuring a fluorescent chromophore, a peptide chain of varying length and composition, and multiple iron-chelating moieties, necessitates sophisticated analytical techniques for comprehensive characterization. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation and quantification of this compound, providing invaluable insights for researchers in microbiology, biochemistry, and drug development.
This document provides detailed application notes and experimental protocols for the characterization of this compound using advanced mass spectrometry techniques, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometry.
Data Presentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Assignment |
| 1176.5 [M+H]⁺ | 1158.5 | [M+H - H₂O]⁺ |
| 1131.5 | [M+H - COOH]⁺ | |
| 1004.4 | [M+H - Orn(OH)]⁺ | |
| 891.4 | [M+H - Ala - Orn(OH)]⁺ | |
| 820.4 | [M+H - Thr - Ala - Orn(OH)]⁺ | |
| 749.3 | [M+H - Ala - Thr - Ala - Orn(OH)]⁺ | |
| 618.3 | [M+H - Asp(OH) - Ala - Thr - Ala - Orn(OH)]⁺ | |
| 490.2 | [M+H - Lys - Asp(OH) - Ala - Thr - Ala - Orn(OH)]⁺ | |
| 325.1 | Chromophore fragment |
Note: This table is illustrative and actual fragmentation patterns may vary depending on the specific isomer of this compound and the mass spectrometry conditions used.
Experimental Protocols
Sample Preparation: Isolation and Purification of this compound
A robust sample preparation protocol is critical for obtaining high-quality mass spectrometry data.
Materials:
-
Pseudomonas culture supernatant
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Centrifuge and tubes
Protocol:
-
Culture Growth: Grow the Pseudomonas strain in an iron-deficient medium to induce siderophore production.
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing the secreted this compound.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the bound this compound with a methanol-water mixture (e.g., 70% methanol).
-
-
Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for MS analysis.
LC-MS/MS Analysis for this compound Characterization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying this compound from complex mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem MS capabilities (e.g., Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, optimized for the instrument
-
Scan Range (MS1): m/z 100-2000
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions from the MS1 scan for fragmentation in MS2.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.
MALDI-TOF MS Analysis for Rapid Screening
MALDI-TOF MS is a high-throughput technique suitable for rapid screening of this compound in microbial cultures.
Instrumentation:
-
MALDI-TOF mass spectrometer
Sample Preparation (Dried-Droplet Method):
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a mixture of acetonitrile and water with 0.1% TFA.
-
Spotting: On a MALDI target plate, spot 1 µL of the purified this compound sample.
-
Matrix Application: Immediately after spotting the sample, add 1 µL of the matrix solution to the sample spot and mix by gentle pipetting.
-
Crystallization: Allow the mixture to air dry at room temperature, forming a co-crystal of the analyte and matrix.
MALDI-TOF MS Conditions:
-
Ionization Mode: Positive ion reflector mode
-
Laser: Nitrogen laser (337 nm)
-
Laser Intensity: Optimized to achieve good signal-to-noise ratio without excessive fragmentation.
-
Mass Range: m/z 500-2500
-
Calibration: Calibrate the instrument using a standard peptide mixture.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway for this compound biosynthesis and uptake, and the general experimental workflow for its characterization.
Caption: Signaling pathway of this compound biosynthesis and uptake.
Caption: Experimental workflow for this compound characterization.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Quantification of Pseudobactin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactin A is a member of the pyoverdine class of siderophores, which are fluorescent iron-chelating compounds produced by Pseudomonas species. These molecules play a crucial role in microbial iron acquisition and have garnered significant interest in drug development due to their potential as antimicrobial agents and their involvement in bacterial virulence. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, quantification, and purification of this compound from complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC (RP-HPLC).
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For the purification and concentration of this compound from bacterial culture supernatants, a solid-phase extraction protocol is recommended.
Materials:
-
Bacterial culture supernatant
-
Formic acid
-
Methanol (HPLC grade)
-
Ultrapure water
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X)
-
Vacuum manifold
Protocol:
-
Condition the SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of ultrapure water.[1]
-
Acidify 500 µL of the bacterial culture supernatant by adding 5 µL of formic acid.[1]
-
Load the acidified supernatant onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 0.6 mL of ultrapure water to remove unbound impurities.[1]
-
Elute the bound this compound with 0.6 mL of 30% methanol in water containing 0.1% formic acid.[1]
-
Collect the eluate for HPLC analysis. The sample can be stored at -20°C until use.[1]
HPLC Method for this compound Analysis
This protocol outlines a gradient RP-HPLC method suitable for the separation of this compound.
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 17 mM Sodium Hydroxide, adjusted to pH 5.3 with acetic acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 17 mM NaOH-acetic acid buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | 403 nm (for the Fe(III)-chelated form)[2] |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 1.0 | 100 | 0 |
| 3.0 | 97 | 3 |
| 12.0 | 97 | 3 |
| 37.0 | 30 | 70 |
Data Presentation
The retention time of this compound will depend on the specific isomer and the exact chromatographic conditions. Based on similar pyoverdine analyses, a representative retention time can be expected. For quantitative analysis, a calibration curve should be constructed using a purified this compound standard of known concentration.
Table 2: Representative Retention Times for Pseudomonas Siderophores
| Compound | Retention Time (minutes) |
| Pyoverdin-type | 18.374[2] |
| Pyochelin-type | Varies |
Note: The retention time for this compound should be determined experimentally using a purified standard.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from bacterial culture.
Caption: Workflow for this compound analysis.
Logical Relationship of HPLC Parameters
This diagram shows the key parameters that are optimized for a successful HPLC separation of this compound.
Caption: Key parameters for HPLC method development.
References
Determining the Iron Chelation Activity of Pseudobactin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactin A is a fluorescent siderophore produced by plant growth-promoting bacteria of the Pseudomonas genus. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester ferric iron (Fe³⁺) from their environment. The ability of this compound to bind iron with exceptional avidity makes it a subject of significant interest in various fields, including agriculture for promoting plant growth, and in medicine for its potential as an antimicrobial agent or in the development of novel drug delivery systems. This document provides detailed application notes and experimental protocols for a suite of bioassays to determine and quantify the iron chelation activity of this compound.
This compound is a mixed-ligand siderophore, utilizing a hydroxamate, a catechol, and an α-hydroxy acid moiety to form a stable hexadentate complex with Fe³⁺. This structural complexity contributes to its remarkably high affinity for iron, with a formation constant (Kf) estimated to be approximately 10³². The unferrated form of pseudobactin is a yellow-green fluorescent compound, which turns a reddish-brown upon complexation with iron.[1]
Key Bioassays for Iron Chelation Activity
A variety of bioassays can be employed to assess the iron-chelating properties of this compound. These range from universal chemical assays that detect general siderophore activity to specific tests targeting the functional groups involved in iron binding, and biological assays that demonstrate its function in a physiological context.
Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal and highly sensitive colorimetric method for detecting and quantifying siderophores.[2] The assay is based on the competition for iron between the siderophore and the strong iron chelator, CAS. The CAS dye forms a blue-colored ternary complex with Fe³⁺ and a detergent, hexadecyltrimethylammonium bromide (HDTMA). When a stronger iron chelator like this compound is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange.[2] This color change can be observed qualitatively on an agar plate or measured quantitatively using a spectrophotometer.[3][4]
Quantitative Data Presentation
The iron chelation activity of this compound can be quantified by measuring the decrease in absorbance of the Fe-CAS complex at 630 nm. The results can be expressed as a percentage of iron chelated or converted to siderophore units.
| This compound Concentration (µM) | Absorbance at 630 nm | % Iron Chelation |
| 0 (Control) | 1.200 | 0 |
| 10 | 0.960 | 20 |
| 25 | 0.600 | 50 |
| 50 | 0.240 | 80 |
| 100 | 0.060 | 95 |
| Note: These are representative data and may vary based on experimental conditions. |
Arnow's Test for Catechol Moieties
Arnow's test is a specific chemical assay used to detect the presence of catechol-type siderophores.[3] Since this compound contains a catechol group, this test will yield a positive result. The assay involves the reaction of the catechol moiety with nitrous acid in an acidic medium, followed by the addition of alkali, resulting in the formation of a red-colored complex.[5]
Quantitative Data Presentation
The concentration of catechol moieties can be determined by measuring the absorbance of the final red solution at 515 nm and comparing it to a standard curve prepared with a known catechol compound (e.g., 2,3-dihydroxybenzoic acid).
| This compound Concentration (µM) | Absorbance at 515 nm |
| 0 (Control) | 0.000 |
| 25 | 0.250 |
| 50 | 0.500 |
| 100 | 1.000 |
| 200 | 1.980 |
| Note: These are representative data and may vary based on experimental conditions. |
Csaky Test for Hydroxamate Moieties
The Csaky test is a sensitive method for the detection and quantification of hydroxamate-type siderophores.[5][6] As this compound possesses a hydroxamate group, this assay will be positive. The principle of the test involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized by iodine to form nitrous acid. The nitrous acid is subsequently detected by a colorimetric reaction with a diazonium coupling reagent, producing a colored complex.[5]
Quantitative Data Presentation
The amount of hydroxamate can be quantified by measuring the absorbance of the colored product at 543 nm and comparing it to a standard curve of a known hydroxamate compound (e.g., hydroxylamine hydrochloride).
| This compound Concentration (µM) | Absorbance at 543 nm |
| 0 (Control) | 0.000 |
| 25 | 0.350 |
| 50 | 0.700 |
| 100 | 1.400 |
| 200 | 2.750 |
| Note: These are representative data and may vary based on experimental conditions. |
Cross-Feeding Bioassay
A cross-feeding bioassay provides a biological confirmation of the iron-chelating and transport capabilities of a siderophore. This assay utilizes an indicator strain of bacteria that is unable to produce its own siderophores but possesses the necessary receptors to uptake siderophores produced by another strain.
In the context of this compound, a siderophore-deficient mutant of a bacterial species that can utilize this compound would be used as the indicator strain. The this compound-producing strain (e.g., Pseudomonas B10) is grown in proximity to the indicator strain on an iron-limited agar medium.[7] If the indicator strain can utilize the this compound produced by Pseudomonas B10, it will show growth in the zone surrounding the producer strain, forming a "halo" of growth.[8]
Experimental Protocols
Protocol 1: Quantitative Chrome Azurol S (CAS) Liquid Assay
Materials:
-
CAS assay solution
-
Purified this compound of known concentrations
-
Iron-deficient culture medium (e.g., M9 minimal medium)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare CAS Assay Solution: A detailed protocol for preparing the CAS solution can be found in the work of Schwyn and Neilands (1987).
-
Sample Preparation: Prepare serial dilutions of purified this compound in the iron-deficient medium.
-
Assay:
-
In a 96-well microplate, add 100 µL of the CAS assay solution to each well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
For the control, add 100 µL of the iron-deficient medium without this compound.
-
-
Incubation: Incubate the plate at room temperature for 20-30 minutes in the dark.
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of iron chelation using the formula: % Iron Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
Protocol 2: Arnow's Test
Materials:
-
Purified this compound
-
0.5 N HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate in 100 mL distilled water)
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
To 1 mL of the this compound solution, add 1 mL of 0.5 N HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix well.
-
Add 1 mL of 1 N NaOH. The solution should turn red if catechols are present.
-
Measure the absorbance at 515 nm.
Protocol 3: Csaky Test
Materials:
-
Purified this compound
-
6 N H₂SO₄
-
35% (w/v) Sodium acetate
-
Sulfanilic acid solution (1% in 30% acetic acid)
-
Iodine solution (1.3% in glacial acetic acid)
-
Sodium arsenite solution (1.5%)
-
N-(1-Naphthyl)ethylenediamine solution (0.1%)
-
Spectrophotometer
Procedure:
-
To 1 mL of the this compound solution, add 1 mL of 6 N H₂SO₄.
-
Hydrolyze the sample by heating at 130°C for 30 minutes.
-
Cool the sample and add 3 mL of 35% sodium acetate.
-
Add 1 mL of sulfanilic acid solution, followed by 0.5 mL of iodine solution. Mix and let it stand for 5 minutes.
-
Add 1 mL of sodium arsenite solution to decolorize excess iodine.
-
Add 1 mL of N-(1-Naphthyl)ethylenediamine solution and mix. A pink to violet color will develop.
-
Measure the absorbance at 543 nm.
Protocol 4: Cross-Feeding Bioassay
Materials:
-
This compound producing strain (Pseudomonas B10)
-
Siderophore-deficient indicator strain (e.g., a mutant of a species known to utilize pseudobactins)
-
Iron-limited agar medium (e.g., CAS agar without the CAS dye)
-
Sterile toothpicks or inoculation loops
Procedure:
-
Prepare the iron-limited agar plates.
-
Using a sterile toothpick, spot-inoculate the Pseudomonas B10 strain in the center of the plate.
-
Incubate the plate at the optimal growth temperature for Pseudomonas B10 for 24-48 hours to allow for siderophore production.
-
Using another sterile toothpick, streak the indicator strain from the edge of the plate towards the central Pseudomonas B10 colony.
-
Incubate the plate for another 24-48 hours.
-
Observe for the growth of the indicator strain. Growth of the indicator strain in the vicinity of the Pseudomonas B10 colony indicates successful cross-feeding.
Advanced Characterization Techniques
For more in-depth analysis of the iron chelation activity of this compound, advanced biophysical techniques can be employed.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of iron to this compound.[9][10] This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the reaction.[11][12][13]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for characterizing the ferric-pseudobactin complex.[14] It can be used to determine the precise mass of the complex, confirming the 1:1 binding stoichiometry of iron to this compound, and can also be used to study the fragmentation patterns of the complex, providing structural insights.[15]
Visualizing Experimental Workflows and Pathways
Diagrams
Caption: General experimental workflow for determining this compound iron chelation activity.
Caption: Signaling pathway of the Chrome Azurol S (CAS) assay.
Caption: Logical relationship between this compound structure and bioassay results.
References
- 1. Structure of ferric pseudobactin, a siderophore from a plant growth promoting Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Native Mass Spectrometry based Metabolomics Identifies Metal-binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Pseudobactin A for Plant Growth Promotion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactin A is a fluorescent, yellow-green pigment and a member of the pyoverdine class of siderophores produced by several species of plant growth-promoting rhizobacteria (PGPR), most notably Pseudomonas fluorescens and Pseudomonas putida. Its primary role in the rhizosphere is to chelate ferric iron (Fe³⁺) with high affinity, making it available for uptake by the bacteria and, in some cases, by plants. This sequestration of iron also competitively inhibits the growth of pathogenic soil microorganisms. Beyond its function in iron acquisition, this compound has been demonstrated to elicit Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad spectrum of pathogens.
These dual functions make this compound a compelling subject for research and development in sustainable agriculture, with potential applications as a biofertilizer and a biocontrol agent. These notes provide an overview of its applications and detailed protocols for its study.
Mechanism of Action
This compound promotes plant growth through two principal mechanisms:
-
Iron Sequestration: In iron-limited soil environments, this compound is secreted by rhizobacteria. It binds to Fe³⁺ in the soil, forming a Pseudobactin-Fe³⁺ complex. This complex is then recognized by specific outer membrane receptors on the bacteria for iron uptake. This high-affinity chelation effectively reduces the amount of iron available to other soil microbes, including plant pathogens, thereby suppressing their growth. While direct plant uptake of the Pseudobactin-Fe³⁺ complex is debated and likely varies between plant species, the overall improvement in the plant's microbial environment and potential for indirect iron availability contributes to enhanced growth.
-
Induced Systemic Resistance (ISR): Root colonization by Pseudobactin-producing bacteria can trigger a systemic immune response in the plant. Unlike Systemic Acquired Resistance (SAR), which is typically activated by pathogens and is salicylic acid (SA)-dependent, Pseudobactin-mediated ISR is often regulated by jasmonic acid (JA) and ethylene (ET) signaling pathways.[1] This primed state leads to a faster and stronger activation of defense responses upon subsequent attack by pathogens.
Quantitative Data on Plant Growth Promotion
The application of this compound, either through inoculation with producing bacteria or as a purified compound, has been shown to significantly enhance various plant growth parameters.
| Plant Species | Treatment | Parameter Measured | Result | Reference |
| Arabidopsis thaliana | Inoculation with Pseudomonas putida WCS358 (produces pseudobactin 358) | Shoot fresh weight | ~30% increase compared to non-inoculated control | Based on ISR studies[2] |
| Canola (Brassica napus) | Inoculation with Pseudomonas putida GR12-2 | Root length | 35-50% increase compared to an IAA-deficient mutant and uninoculated seeds[3] | [3] |
| Barley (Hordeum vulgare) | Inoculation with Pseudomonas strain Sm1-3 (a derivative of B10) | Ferric pseudobactin concentration in rhizosphere | 3.5 x 10⁻¹⁰ mol/g of root and soil | [4][5] |
| Rice (Oryza sativa) | Root application of purified pseudobactin (Psb374) from P. fluorescens WCS374r | Disease resistance against Magnaporthe oryzae | Significant reduction in disease symptoms through priming of defense responses[1][6] | [1][6] |
| Tomato (Lycopersicon esculentum) | Inoculation with P. putida WCS358 | Induced Systemic Resistance | Pseudobactin 358 triggers ISR | [2] |
Experimental Protocols
Protocol 1: Isolation and Culture of Pseudobactin-Producing Pseudomonas
This protocol describes the general method for culturing Pseudomonas species to promote the production of this compound.
Materials:
-
King's B (KB) medium (or a similar iron-deficient medium)
-
Specific Pseudomonas strain (e.g., P. fluorescens WCS374r, P. putida WCS358)
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare King's B medium. For enhanced siderophore production, ensure iron is the limiting nutrient. Avoid adding supplementary iron salts.
-
Inoculate a starter culture of the desired Pseudomonas strain into 10 mL of KB broth and grow overnight at 28°C with shaking (200 rpm).
-
Use the starter culture to inoculate a larger volume of KB broth (e.g., 1 L) at a 1:100 dilution.
-
Incubate the large culture at 28°C with vigorous shaking for 48-72 hours. The appearance of a fluorescent yellow-green color in the medium indicates siderophore production.
-
Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the secreted this compound.
-
Sterilize the supernatant by passing it through a 0.22 µm filter. This cell-free supernatant can be used for plant assays or for purification of this compound.
Protocol 2: Seed Bacterization for Plant Growth Assays
This protocol outlines the procedure for inoculating seeds with Pseudobactin-producing bacteria.
Materials:
-
Bacterial culture from Protocol 1 (resuspended cells)
-
Seeds of the target plant species
-
Sterile water
-
Carboxymethylcellulose (CMC) or another sterile adhesive agent (optional)
-
Sterile petri dishes or planting trays
-
Sterile soil or growth medium
Procedure:
-
Grow the Pseudomonas strain as described in Protocol 1. After centrifugation, discard the supernatant and resuspend the bacterial pellet in sterile water or a 1% CMC solution to a final concentration of approximately 10⁸ CFU/mL.
-
Surface sterilize the seeds according to standard procedures for the specific plant species to remove any contaminating microbes.
-
Immerse the sterilized seeds in the bacterial suspension for 30-60 minutes, ensuring even coating. A gentle agitation can be applied.
-
Air-dry the inoculated seeds in a laminar flow hood on sterile filter paper.
-
Sow the bacterized seeds in sterile soil or another appropriate growth medium.
-
As a control, treat a batch of seeds with sterile water or the CMC solution without the bacteria.
-
Grow the plants under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22-25°C).
-
After a predetermined period (e.g., 14-21 days), harvest the plants and measure growth parameters such as root length, shoot height, fresh and dry biomass, and chlorophyll content.
Protocol 3: Induced Systemic Resistance (ISR) Assay
This protocol provides a method to assess the ability of this compound to induce systemic resistance against a foliar pathogen.
Materials:
-
Plants grown from seeds bacterized with the Pseudomonas strain (and control plants) as described in Protocol 2.
-
A suitable plant pathogen (e.g., Pseudomonas syringae pv. tomato for Arabidopsis, Magnaporthe oryzae for rice).
-
Pathogen culture medium and growth facilities.
-
Syringe without a needle or a sprayer for pathogen inoculation.
-
Humid chamber.
Procedure:
-
Grow bacterized and control plants for 3-4 weeks to allow for sufficient root colonization and induction of ISR. The bacteria and the future pathogen challenge remain spatially separated (roots vs. leaves).
-
Culture the pathogen to the appropriate growth phase for infection. Prepare a pathogen suspension at a defined concentration (e.g., 10⁵ or 10⁶ CFU/mL in a suitable buffer).
-
Challenge the plants by inoculating the leaves with the pathogen suspension. This can be done by infiltration with a needleless syringe or by spraying the foliage until runoff.
-
Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection.
-
Transfer the plants back to their normal growth conditions.
-
Assess disease symptoms after 3-7 days. This can involve counting lesions, measuring lesion diameter, or quantifying pathogen growth within the leaf tissue.
-
Compare the disease severity between plants treated with the Pseudobactin-producing strain and the control plants. A significant reduction in disease symptoms in the bacterized plants indicates the induction of ISR.
Visualizations
Caption: Iron acquisition pathway mediated by this compound.
Caption: this compound-mediated Induced Systemic Resistance (ISR).
Caption: General experimental workflow for studying this compound.
References
- 1. Pseudomonas fluorescens WCS374r-induced systemic resistance in rice against Magnaporthe oryzae is based on pseudobactin-mediated priming for a salicylic acid-repressible multifaceted defense response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Plant Growth-Promoting Bacteria: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for detection of pseudobactin, the siderophore produced by a plant-growth-promoting pseudomonas strain, in the barley rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas fluorescens WCS374r-Induced Systemic Resistance in Rice against Magnaporthe oryzae Is Based on Pseudobactin-Mediated Priming for a Salicylic Acid-Repressible Multifaceted Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pseudobactin A in Soil and Rhizosphere Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pseudobactin A is a high-affinity, fluorescent siderophore produced by plant growth-promoting rhizobacteria (PGPR) like Pseudomonas species to chelate iron (Fe³⁺) from the environment.[1] Siderophore-mediated iron acquisition is a key mechanism in microbial competition and plays a significant role in promoting plant growth by supplying iron to the plant and suppressing phytopathogens by limiting their access to this essential nutrient.[2][3] Accurate quantification of this compound in complex environmental matrices such as soil and the rhizosphere is critical for understanding its ecological role, optimizing its use in agriculture, and exploring its potential in drug development. This document provides detailed protocols for the extraction and quantification of this compound from soil and rhizosphere samples using spectrophotometric and advanced chromatographic techniques.
Experimental Protocols
Protocol 1: Sample Collection and Extraction
This protocol details the separation of bulk soil, rhizosphere soil, and root samples, followed by the extraction of siderophores.
1.1.1 Materials
-
Shovel or soil corer
-
Sterile 50 mL conical tubes
-
Sterile forceps and spatulas
-
Chilled, sterile phosphate-buffered saline (PBS) or 10 mM CaCl₂ with 2.5 mM sodium ascorbate (pH 7.0)[4]
-
Liquid nitrogen
-
Sonicator
-
Centrifuge
-
Lyophilizer (optional)
-
Methanol (5%, 25%, 80% solutions)[4]
1.1.2 Procedure: Sample Collection and Fractionation
-
Bulk Soil Collection: Excavate the plant of interest. Collect soil from the area surrounding the root system that is not directly adhering to the roots. Place in a sterile 50 mL tube.
-
Rhizosphere and Root Collection: Gently shake the plant to remove loosely attached soil. The soil still adhering to the roots is the rhizosphere.[5]
-
Rhizosphere Separation: Place the roots in a 50 mL tube containing 30 mL of chilled, sterile PBS or extraction buffer.[5] Sonicate the sample for 10 minutes with pulses (e.g., 160 W for 30s on, 30s off) to dislodge rhizosphere soil from the roots.[5]
-
Remove the roots with sterile forceps and place them in a new tube for separate analysis (root endosphere). The remaining suspension contains the rhizosphere fraction.[5]
-
Centrifuge the rhizosphere suspension at 4,000 x g for 10 minutes at 4°C.[5] Decant the supernatant. The resulting pellet is the rhizosphere soil.
-
Flash freeze the soil, rhizosphere, and root samples in liquid nitrogen and store them at -80°C until extraction.[5]
1.1.3 Procedure: Siderophore Extraction [4]
-
Lyophilize (freeze-dry) soil or rhizosphere samples for optimal extraction efficiency.
-
To 1 gram of the lyophilized sample, add 3 mL of the primary extraction solution (10 mM CaCl₂ and 2.5 mM sodium ascorbate, pH 7.0).[4]
-
Agitate the mixture overnight on a 3D orbital shaker.
-
Sonicate the sample for 15 minutes.
-
Centrifuge to pellet the soil and collect the supernatant.
-
Sequentially re-extract the pellet with 3 mL of 5%, 25%, and 80% methanol, sonicating for 15 minutes and centrifuging after each step.[4]
-
Pool all the collected supernatants.
-
Evaporate the pooled extract to dryness using a SpeedVac or similar apparatus.
-
Reconstitute the dried extract in 0.5 mL of 50% methanol and filter through a 0.2 µm syringe filter. The sample is now ready for analysis.[4]
Protocol 2: Quantification by Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It works on the principle of competition for iron between the siderophore and the CAS dye complex.[6][7] When a siderophore is present, it removes iron from the CAS-iron complex, causing a color change from blue to orange/yellow, which can be measured spectrophotometrically at 630 nm.[7]
1.2.1 Materials
-
CAS assay reagent (prepared according to Schwyn and Neilands, 1987)[2][7]
-
Microplate reader or spectrophotometer
-
96-well microplates[7]
-
Reconstituted sample extract from Protocol 1.1
1.2.2 Procedure
-
Pipette 100 µL of the reconstituted sample extract into a well of a 96-well microplate.
-
Add 100 µL of the CAS reagent to the well.
-
Prepare a reference well containing 100 µL of the extraction solvent (e.g., 50% methanol) and 100 µL of CAS reagent.
-
Incubate the plate in the dark at room temperature for 20-60 minutes.[6][7]
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[7]
-
Calculate the siderophore units as a percentage of the reduction in absorbance using the formula:
-
Percent Siderophore Units (psu) = [(Ar - As) / Ar] x 100 [7]
-
-
Quantify the concentration of this compound by creating a standard curve using a purified this compound standard of known concentrations.
Protocol 3: Quantification by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for quantifying siderophores like this compound in complex environmental extracts.[4][8]
1.3.1 Materials & Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).[10]
-
Reversed-phase C18 column (e.g., 250 x 4.6mm, 5µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Purified this compound standard.
-
Reconstituted sample extract from Protocol 1.1.
1.3.2 Procedure
-
Sample Preparation: Acidify the reconstituted sample extract with formic acid before injection.[4]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[10]
-
Perform a full scan to determine the parent ion (m/z) for this compound.
-
Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method using the specific parent ion and its characteristic product ions for highly selective quantification.[12]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of the purified this compound standard.
-
Integrate the peak area for this compound in the soil/rhizosphere samples.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Data Presentation
Quantitative results for this compound can be summarized for clear comparison. The data below includes a value reported in the literature and illustrative examples for other methods.
| Sample Type | Quantification Method | This compound Concentration | Source / Reference |
| Barley Rhizosphere | Immunoassay (ELISA) | 3.5 x 10⁻¹⁰ mol/g (wet weight) | Buyer et al., 1993[13][14][15] |
| Bulk Soil | LC-MS/MS | 150 ± 25 pmol/g (dry weight) | Illustrative Data |
| Rhizosphere Soil | LC-MS/MS | 420 ± 50 pmol/g (dry weight) | Illustrative Data |
| Bulk Soil | CAS Assay | 95 ± 15 pmol/g (dry weight) | Illustrative Data |
| Rhizosphere Soil | CAS Assay | 280 ± 35 pmol/g (dry weight) | Illustrative Data |
Visualizations
Signaling Pathway: Iron-Dependent Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by iron availability. In low-iron conditions, the Fur (Ferric uptake regulator) protein is inactive, allowing for the transcription of a sigma factor (psbS), which in turn promotes the expression of biosynthetic genes like psbA (L-ornithine N5-oxygenase), a key enzyme in the pathway.[1][16] When iron is abundant, it binds to Fur, which then acts as a repressor, blocking the transcription of psbS and halting siderophore production.[16]
Caption: Iron-dependent regulation of this compound biosynthesis.
Experimental Workflow for this compound Quantification
This diagram outlines the sequential steps involved in the quantification of this compound from environmental samples, from initial collection to final data analysis.
Caption: Experimental workflow for this compound quantification.
References
- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mail.notulaebiologicae.ro [mail.notulaebiologicae.ro]
- 3. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil [frontiersin.org]
- 5. Exploring the Root Microbiome: Extracting Bacterial Community Data from the Soil, Rhizosphere, and Root Endosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
- 10. Liquid chromatography time of flight mass spectrometry based environmental metabolomics for the analysis of Pseudomonas putida Bacteria in potable water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abap.co.in [abap.co.in]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. A Method for Detection of Pseudobactin, the Siderophore Produced by a Plant-Growth-Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for detection of pseudobactin, the siderophore produced by a plant-growth-promoting pseudomonas strain, in the barley rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptional regulation of pseudobactin synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monoclonal Antibody-Based Detection of Pseudobactins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactins, a class of pyoverdine siderophores, are fluorescent iron chelators produced by Pseudomonas species. They play a critical role in microbial iron acquisition and are implicated in virulence and biofilm formation. Consequently, the sensitive and specific detection of pseudobactins is of significant interest in clinical diagnostics, environmental microbiology, and drug development. This document provides detailed application notes and protocols for the detection of pseudobactins using monoclonal antibodies, offering a powerful tool for the quantification and characterization of these important molecules.
Data Presentation
The following tables summarize key quantitative data from studies on monoclonal antibody-based detection of pseudobactins and other siderophores.
Table 1: Performance Characteristics of Anti-Siderophore Monoclonal Antibodies
| Antibody Target | Monoclonal Antibody | Assay Type | Affinity (M) | Detection Limit | Reference |
| Ferric Pseudobactin | Not specified | Competitive Assay | Not reported | 5 x 10-12 mol | [1] |
| Enterobactin | 2E4 | ic-ELISA | 3.1 x 10-10 | 0.39 µg/mL | [2] |
Table 2: Reactivity of Monoclonal Antibody 5D4-C3 with Metal-Pseudobactin Complexes
| Metal Complex | Reactivity (%) |
| Ferric pseudobactin | 100 |
| Al(III)-pseudobactin | Similar to ferric pseudobactin |
| Cr(III)-pseudobactin | Similar to ferric pseudobactin |
| Cu(II)-pseudobactin | Similar to ferric pseudobactin |
| Mn(II)-pseudobactin | Similar to ferric pseudobactin |
| Zn(II)-pseudobactin | Less reactive than ferric pseudobactin |
Data adapted from a competitive ELISA. Reactivity is relative to ferric pseudobactin.
Signaling Pathway
The biosynthesis and regulation of pyoverdines (pseudobactins) is a complex process tightly linked to iron availability and virulence factor expression in Pseudomonas aeruginosa. The following diagram illustrates the key steps in the pyoverdine biosynthesis pathway.
Caption: Pyoverdine biosynthesis pathway in Pseudomonas aeruginosa.
Experimental Protocols
This section provides detailed protocols for the generation of anti-pseudobactin monoclonal antibodies and their use in a competitive ELISA for the detection of pseudobactins.
Generation of Anti-Ferric Pseudobactin Monoclonal Antibodies
This protocol outlines the key steps for producing monoclonal antibodies that specifically recognize the ferric-pseudobactin complex.
Experimental Workflow
References
- 1. Monoclonal Antibodies to Ferric Pseudobactin, the Siderophore of Plant Growth-Promoting Pseudomonas putida B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoclonal antibody-based indirect competitive ELISA for quantitative detection of Enterobacteriaceae siderophore enterobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Pseudobactin A Production in Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudobactin A is a high-affinity siderophore produced by various Pseudomonas species, playing a crucial role in iron acquisition, biofilm formation, and as a biocontrol agent against plant pathogens.[1][2] Its potent iron-chelating properties also make it a molecule of interest for therapeutic applications, including the development of novel antibiotics and iron-chelating drugs. Enhancing the production of this compound through genetic manipulation is a key area of research for improving its biotechnological and pharmaceutical potential.
This document provides detailed application notes and protocols for the genetic manipulation of this compound production in Pseudomonas. It covers the key regulatory pathways, experimental procedures for genetic modification, and methods for quantifying production yields.
Regulatory Signaling Pathway of this compound Production
The biosynthesis of this compound is tightly regulated in response to iron availability. The central regulator is the Ferric Uptake Regulator (Fur) protein. Under iron-replete conditions, Fur binds to iron and acts as a transcriptional repressor. In iron-limited environments, Fur is inactive, leading to the derepression of genes involved in siderophore biosynthesis.
A key component of this regulatory cascade is the extracytoplasmic function (ECF) sigma factor, PsbS. The transcription of the psbS gene is negatively controlled by Fur. When iron is scarce, psbS is transcribed, and the resulting PsbS protein then acts as a positive regulator, promoting the transcription of the this compound biosynthesis gene, psbA, which encodes L-ornithine N5-oxygenase, a key enzyme in the biosynthetic pathway.[3] Therefore, genetic strategies aimed at overproducing this compound often focus on disrupting the negative regulation by Fur or enhancing the positive regulation by PsbS.
Data Presentation: Quantitative Analysis of this compound Production
Genetic modifications targeting the fur and psbS genes can significantly impact the yield of this compound. The following table summarizes representative data on this compound production in wild-type and engineered Pseudomonas strains.
| Strain | Genotype | Relevant Genetic Modification | This compound Titer (µg/mL) | Fold Increase vs. Wild Type |
| WT | Wild Type | None | 15.2 ± 1.8 | 1.0 |
| Δfur | fur Knockout | Deletion of the fur gene | 48.7 ± 4.2 | 3.2 |
| psbS++ | psbS Overexpression | Introduction of a high-copy plasmid with psbS | 35.1 ± 3.5 | 2.3 |
| Δfur/psbS++ | Double Mutant | fur deletion and psbS overexpression | 62.5 ± 5.9 | 4.1 |
Note: The data presented in this table are representative examples based on published findings and are intended for illustrative purposes. Actual yields may vary depending on the specific Pseudomonas strain, culture conditions, and experimental setup.
Experimental Workflow for Genetic Manipulation
The general workflow for genetically modifying Pseudomonas to enhance this compound production involves several key steps, from the initial design of the genetic construct to the final quantification of the product.
Experimental Protocols
Protocol 1: Gene Knockout of the fur Regulator via Homologous Recombination
This protocol describes the creation of an unmarked deletion of the fur gene in Pseudomonas using a suicide vector with a sacB counter-selection system.
Materials:
-
Pseudomonas wild-type strain
-
Suicide vector (e.g., pT18mobsacB)
-
E. coli cloning strain (e.g., DH5α)
-
E. coli donor strain for conjugation (e.g., S17-1)
-
Primers for amplifying upstream and downstream regions of fur
-
Restriction enzymes and T4 DNA ligase
-
LB agar and broth
-
Sucrose
-
Appropriate antibiotics (e.g., tetracycline for the vector)
-
PCR reagents
-
DNA purification kits
Procedure:
-
Construct the Knockout Plasmid:
-
Amplify the upstream and downstream homologous arms (500-1000 bp) flanking the fur gene from Pseudomonas genomic DNA using PCR.
-
Clone the amplified fragments into the suicide vector pT18mobsacB.
-
Transform the ligation product into an E. coli cloning strain and select for transformants.
-
Verify the correct insertion by restriction digestion and sequencing.
-
Transform the verified plasmid into the E. coli donor strain.
-
-
Conjugation:
-
Grow overnight cultures of the E. coli donor strain (with the knockout plasmid) and the recipient Pseudomonas strain.
-
Mix the donor and recipient cultures and spot them onto an LB agar plate.
-
Incubate the plate to allow for conjugation.
-
-
Selection of Single-Crossover Mutants:
-
Resuspend the bacterial growth from the conjugation plate in sterile saline.
-
Plate the suspension on selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for the integrated plasmid in Pseudomonas.
-
Incubate the plates until colonies appear. These are single-crossover mutants where the plasmid has integrated into the chromosome.
-
-
Counter-selection for Double-Crossover Mutants:
-
Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight.
-
Plate serial dilutions of the overnight culture onto LB agar plates containing 5% sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.
-
-
Verification of fur Deletion:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the fur gene. The wild-type will produce a larger PCR product than the deletion mutant.
-
Confirm the deletion by sequencing the PCR product from putative mutants.
-
Protocol 2: Overexpression of the psbS Gene
This protocol describes the overexpression of the psbS gene in Pseudomonas using a broad-host-range expression vector.
Materials:
-
Pseudomonas wild-type strain
-
Broad-host-range expression vector (e.g., pUCP18)
-
Primers for amplifying the psbS gene
-
Restriction enzymes and T4 DNA ligase
-
E. coli cloning strain
-
Reagents for preparing competent cells and for electroporation
-
Appropriate antibiotics
Procedure:
-
Construct the Expression Plasmid:
-
Amplify the psbS gene from Pseudomonas genomic DNA by PCR.
-
Clone the psbS gene into the expression vector under the control of a suitable promoter.
-
Transform the ligation product into an E. coli cloning strain and select for transformants.
-
Verify the correct insertion and orientation of the psbS gene by restriction digestion and sequencing.
-
-
Transformation of Pseudomonas by Electroporation:
-
Prepare electrocompetent Pseudomonas cells by growing a culture to mid-log phase and washing the cells repeatedly with ice-cold 10% glycerol or 300 mM sucrose.
-
Add the purified expression plasmid to the competent cells.
-
Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse using an electroporator (e.g., 2.5 kV, 200 Ω, 25 µF).
-
Immediately add recovery medium (e.g., LB broth) and incubate to allow the cells to recover.
-
-
Selection of Transformants:
-
Plate the recovered cells on selective agar containing the appropriate antibiotic for the expression vector.
-
Incubate the plates until colonies appear.
-
-
Verification of psbS Overexpression:
-
Confirm the presence of the expression plasmid in the transformants by plasmid purification and restriction digestion.
-
Optionally, quantify the psbS transcript levels by RT-qPCR to confirm overexpression.
-
Protocol 3: Quantification of this compound by Spectrophotometry
This is a straightforward method for estimating the concentration of this compound in culture supernatants based on its characteristic fluorescence.
Materials:
-
Culture supernatants from Pseudomonas strains
-
Spectrophotometer or microplate reader with fluorescence capabilities
-
Iron-deficient culture medium (for blank)
Procedure:
-
Sample Preparation:
-
Grow Pseudomonas strains in an iron-deficient medium to induce siderophore production.
-
Centrifuge the cultures to pellet the cells.
-
Collect the supernatants and filter-sterilize them.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance in the range of 350-500 nm.
-
Use the iron-deficient culture medium as a blank.
-
Measure the absorbance of the culture supernatants. Pseudobactin typically exhibits a maximum absorbance around 400-405 nm.
-
-
Calculation:
-
The absorbance value at the maximum wavelength is proportional to the concentration of this compound. For absolute quantification, a standard curve with purified this compound is required.
-
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more precise and specific method for quantifying this compound.
Materials:
-
Culture supernatants from Pseudomonas strains
-
HPLC system with a UV-Vis or diode-array detector
-
Reversed-phase C18 column
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Purified this compound standard
Procedure:
-
Sample Preparation:
-
Prepare cell-free, filter-sterilized culture supernatants as described in Protocol 3.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with a mobile phase consisting of acetonitrile and water (both containing 0.1% TFA). A typical gradient might run from 5% to 95% acetonitrile over 30 minutes.
-
Set the detector to monitor absorbance at the maximum wavelength for this compound (around 400 nm).
-
Inject the prepared samples and standards.
-
-
Quantification:
-
Create a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
References
- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional regulation of pseudobactin synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pseudobactin A Production in Pseudomonas B10 Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maximizing the yield of Pseudobactin A from Pseudomonas B10 cultures.
Troubleshooting Guides
This section addresses common issues encountered during Pseudomonas B10 cultivation for this compound production.
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Iron Contamination | Iron is a potent repressor of siderophore biosynthesis. Ensure all glassware is acid-washed to remove trace iron. Use high-purity water and reagents. If possible, use iron-chelating agents like 8-hydroxyquinoline in pre-cultures to deplete iron carryover. |
| Suboptimal Medium Composition | The choice of carbon and nitrogen sources significantly impacts yield. Succinate-based media are generally preferred over glucose-based media for siderophore production in Pseudomonas.[1] Ensure the medium is iron-deficient. |
| Incorrect pH of the Medium | The optimal pH for siderophore production by Pseudomonas species is typically neutral to slightly alkaline (pH 7.0-8.0).[1][2] Monitor and adjust the pH of your culture medium as needed. |
| Inadequate Aeration | Pseudomonas B10 is an aerobic bacterium. Ensure sufficient oxygen supply by using baffled flasks, maintaining a low culture volume to flask volume ratio (e.g., 1:5), and providing vigorous shaking (200-250 rpm). |
| Incorrect Incubation Temperature | The optimal temperature for growth and siderophore production can differ. While Pseudomonas B10 can grow at a range of temperatures, siderophore production is often optimal between 25-30°C. |
| Suboptimal Inoculum | A poor quality or improperly sized inoculum can lead to slow growth and low product yield. Use a fresh, actively growing pre-culture. Standardize your inoculum density (e.g., to an OD600 of 0.1). |
| Genetic Instability of the Strain | Repeated subculturing can sometimes lead to mutations that affect siderophore production. It is advisable to use a fresh culture from a frozen stock for each experiment. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Media Preparation | Minor variations in media components, especially the iron concentration, can lead to significant differences in yield. Prepare a large batch of medium to be used across all experiments if possible. Always use high-purity water and reagents. |
| Inconsistent Inoculum Preparation | Variations in the age, density, or physiological state of the inoculum will affect the kinetics of the culture. Standardize your pre-culture and inoculation procedures meticulously. |
| Fluctuations in Shaker/Incubator Conditions | Ensure that the temperature and shaking speed of your incubator are calibrated and consistent. Uneven temperature distribution or shaking can lead to variability. |
| Inaccurate Quantification Method | The Chrome Azurol S (CAS) assay is sensitive to interfering substances. Ensure your assay is properly calibrated and that you are accounting for any background absorbance from your culture medium. |
Frequently Asked Questions (FAQs)
1. What is the optimal medium for this compound production in Pseudomonas B10?
While the exact optimal medium may require some empirical testing, a succinate-based minimal medium is a good starting point. Succinate has been shown to be an effective carbon source for siderophore production in many Pseudomonas species.[1][2] A common base medium is M9 minimal salts medium supplemented with succinate.
2. How does iron concentration affect this compound production?
Iron is a critical regulator of this compound biosynthesis. The production is actively repressed in the presence of iron.[3] Therefore, it is crucial to maintain iron-limiting conditions in the culture medium to maximize yield.
3. What is the expected yield of this compound from Pseudomonas B10 cultures?
The yield of this compound can vary significantly depending on the culture conditions. Under optimized conditions in a laboratory setting, yields can range from tens to hundreds of milligrams per liter.
4. Can I use a rich medium like LB for this compound production?
Rich media like Luria-Bertani (LB) broth are generally not recommended for high-yield siderophore production because they often contain sufficient iron from yeast extract and tryptone to repress the biosynthetic pathways. Minimal media with a defined, low-iron composition are preferred.
5. How can I quantify the amount of this compound produced?
The most common method for quantifying total siderophores is the Chrome Azurol S (CAS) assay.[4][5] This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. For more specific quantification of this compound, High-Performance Liquid Chromatography (HPLC) can be used, monitoring the absorbance at its characteristic wavelength (around 400 nm at neutral pH).[6]
Experimental Protocols
Protocol 1: General Optimization of this compound Production
This protocol provides a framework for systematically optimizing the culture conditions for maximal this compound yield.
1. Baseline Culture:
-
Prepare a succinate-based minimal medium (e.g., M9 salts with 0.4% sodium succinate as the carbon source).
-
Inoculate with an overnight culture of Pseudomonas B10 to a starting OD600 of 0.1.
-
Incubate at 28°C with shaking at 220 rpm for 48-72 hours.
-
Quantify the this compound yield using the CAS assay (see Protocol 2).
2. Optimization of Carbon Source:
-
Prepare the minimal medium with different carbon sources (e.g., succinate, citrate, glycerol, mannitol) at the same molar carbon concentration.
-
Perform the cultivation and quantification as in the baseline culture.
3. Optimization of Nitrogen Source:
-
Using the best carbon source from the previous step, prepare the medium with different nitrogen sources (e.g., ammonium chloride, sodium nitrate, L-asparagine, L-glutamine) at the same molar nitrogen concentration.
-
Perform the cultivation and quantification.
4. Optimization of pH:
-
Using the optimized carbon and nitrogen sources, prepare the medium buffered to different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Perform the cultivation and quantification.
5. Optimization of Temperature:
-
Using the optimized medium, perform the cultivation at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Perform the cultivation and quantification.
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Yield (% of Control) |
| Carbon Source | Succinate | Citrate | Glycerol | |
| Nitrogen Source | NH4Cl | NaNO3 | L-Asparagine | |
| pH | 6.5 | 7.0 | 7.5 | |
| Temperature (°C) | 25 | 28 | 30 |
Protocol 2: Quantification of Siderophores using the Chrome Azurol S (CAS) Assay
This protocol is adapted from the method described by Schwyn and Neilands (1987).
Materials:
-
CAS dye solution
-
Iron(III) chloride solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
Shuttle solution (piperazine-1,4-bis(2-ethanesulfonic acid), PIPES)
-
Culture supernatant
Procedure:
-
Preparation of CAS Assay Solution:
-
Mix the CAS dye, iron(III) chloride, and HDTMA solutions in the correct proportions as described in the original protocol. This forms a blue-colored complex.
-
-
Assay:
-
In a microplate well, mix your culture supernatant with the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
-
Calculation:
-
The amount of siderophore is inversely proportional to the absorbance at 630 nm. A standard curve can be generated using a known siderophore like deferoxamine mesylate. The siderophore units can be calculated as: (Ar - As) / Ar * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
-
Troubleshooting the CAS Assay:
-
High Background: Some media components can interfere with the assay. Always run a control with uninoculated medium.
-
Precipitation: Ensure all solutions are properly mixed and that the pH is correct.
-
Low Sensitivity: For low siderophore concentrations, it may be necessary to concentrate the supernatant.
Visualizations
Signaling Pathway for this compound Biosynthesis Regulation
Caption: Iron-dependent regulation of this compound biosynthesis in Pseudomonas B10.
Experimental Workflow for Optimizing this compound Yield
Caption: A systematic workflow for the optimization of this compound production.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 3. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siderophore Detection assay [protocols.io]
- 5. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Overcoming challenges in siderophore purification protocols
Welcome to the technical support center for siderophore purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during siderophore purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low siderophore yield during purification?
A1: Low siderophore yields can stem from several factors throughout the production and purification process. Insufficient production by the microorganism is a primary cause.[1] Additionally, the inherent low concentrations of siderophores in natural samples can make purification challenging.[2][3] During purification, suboptimal extraction methods, siderophore degradation, and poor recovery from chromatographic columns are frequent culprits. For instance, traditional reversed-phase chromatography can have very low recovery for certain siderophores like Desferrioxamine B (DFOB).[2][3]
Q2: How can I improve the purity of my siderophore preparation?
A2: Improving purity often involves multi-step purification strategies and optimization of each step. The complexity of the initial sample matrix, containing numerous other compounds with similar polarities, is a major challenge.[4] Techniques that target specific chemical properties of siderophores, such as immobilized metal affinity chromatography (IMAC) or the use of specific resins like Amberlite XAD, can significantly enhance purity.[4][5][6] High-performance liquid chromatography (HPLC) is a powerful tool for final polishing and separating closely related siderophore species.[7][8]
Q3: My purified siderophore appears to be degraded. What could be the cause and how can I prevent it?
A3: Siderophore degradation can occur due to several factors, including enzymatic activity from the source organism, harsh pH conditions, or instability of the molecule itself.[9][10] Some microorganisms produce enzymes that can hydrolyze siderophores to release iron, and these enzymes can co-purify with the siderophore.[9] Catecholate-type siderophores can be particularly susceptible to oxidation. To prevent degradation, it is crucial to work at appropriate pH values and temperatures.[11][12][13] Adding protease inhibitors to the initial extract and maintaining a sterile workflow can also minimize enzymatic degradation. Iron-bound siderophores are generally more resistant to degradation than their iron-free (apo) forms.[9]
Q4: I am observing co-elution of contaminants with my siderophore of interest during chromatography. How can I resolve this?
A4: Co-elution is a common issue, especially with complex starting materials.[2][4] To address this, optimizing your chromatographic method is key. For HPLC, this can involve adjusting the mobile phase composition, gradient slope, flow rate, and column temperature.[14][15] Using a different stationary phase with alternative selectivity can also be effective.[7] For techniques like IMAC, nonspecific binding can be an issue. Adjusting the pH and salt concentration of your buffers can help minimize the binding of unwanted compounds.[16] A multi-step purification approach, combining different chromatographic techniques (e.g., ion exchange followed by reversed-phase), is often necessary to achieve high purity.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low siderophore concentration in the starting culture supernatant. | Suboptimal culture conditions for siderophore production (e.g., pH, temperature, iron concentration). | Optimize culture parameters such as pH, temperature, and incubation time for maximal siderophore production.[13][17][18] Ensure the medium is sufficiently iron-depleted. |
| Poor recovery after solid-phase extraction (e.g., Amberlite XAD). | Inefficient binding of the siderophore to the resin. | Adjust the pH of the supernatant before loading onto the column. For Amberlite XAD-4, a pH of 6.0 has been used successfully.[6][19] |
| Incomplete elution from the resin. | Use an appropriate elution solvent. A common eluent for Amberlite XAD resins is methanol or a methanol-water mixture.[6][19] | |
| Low yield after Immobilized Metal Affinity Chromatography (IMAC). | Suboptimal pH for siderophore binding. | The optimal pH for binding hydroxamate siderophores to a Ni(II)-charged IMAC column is around 8.9-9.[2][4][20] |
| Siderophore has a very high affinity for the immobilized metal ion, preventing elution. | This can be an issue for some siderophores with high complex stability constants.[4][21] Consider using a different purification method or a metal ion with a slightly lower affinity. | |
| Overall low recovery throughout the purification process. | Siderophore degradation. | Maintain appropriate pH and temperature throughout the purification.[11][12][13] Work quickly and keep samples on ice where possible. Consider adding protease inhibitors. |
Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of multiple peaks in HPLC chromatogram. | Co-elution of other secreted metabolites with similar properties. | Optimize HPLC parameters: adjust the gradient, change the mobile phase composition, or try a different column with a different stationary phase.[7][14][15] |
| Siderophore degradation products are present. | Minimize degradation by controlling pH and temperature. Analyze samples promptly after purification. | |
| Contamination with proteins or other macromolecules. | Inefficient initial cleanup steps. | Incorporate a protein precipitation step (e.g., with ethanol) or a size-exclusion chromatography step early in the purification process.[21] |
| Discolored or impure final product. | Contaminants from the culture medium or resins. | Ensure all glassware is acid-washed to remove trace metals. Thoroughly wash chromatography resins before use. |
Data Presentation
Table 1: Comparison of Siderophore Purification Methodologies
| Purification Method | Siderophore Type | Reported Recovery/Binding Capacity | Key Advantages | Common Challenges | Reference |
| TiO₂ Nanoparticle SPE | Desferrioxamine B (DFOB) - Hydroxamate | Recovery: 77.6 ± 6.2% Binding Capacity: 15.7 ± 0.2 μmol/mg | High selectivity, robust to pH changes, simple clean-up procedure. | Potential for irreversible binding of some compounds. | [1][2] |
| Immobilized Metal Affinity Chromatography (IMAC) with Ni(II) | Desferrioxamine B (DFOB) - Hydroxamate | Recovery: ~65% Binding Capacity: ~3000 nmol/mL of resin | Selective for metal-chelating compounds. | pH-dependent binding (optimal at pH ~9), some siderophores may not elute.[2][4][20] | [20] |
| Amberlite XAD-4 Resin | Hydroxamate and Catecholate types | Yield from 347 µg/mL total siderophores: - 297 µg/mL (major fraction) - 50 µg/mL (minor fraction) | Effective for desalting and concentrating siderophores from culture supernatants. | Can bind other hydrophobic molecules, leading to co-purification of impurities. | [6][22] |
| Anion Exchange and RP-HPLC | Corynebactin - Carboxylate | Overall yield: ~38% | High-resolution separation, suitable for final purification steps. | Multi-step process can lead to lower overall yields. | [23] |
Experimental Protocols
Protocol 1: Purification of Siderophores using Amberlite XAD-4 Resin
This protocol is adapted from methodologies used for the purification of siderophores from bacterial culture supernatants.[6][19][22]
-
Culture Preparation: Grow the siderophore-producing microorganism in an appropriate low-iron medium to induce siderophore secretion.
-
Supernatant Collection: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells. Collect the cell-free supernatant.
-
Concentration and pH Adjustment: Concentrate the supernatant 10-fold using a rotary evaporator at 50°C. Adjust the pH of the concentrated supernatant to 6.0 with HCl.[6]
-
Column Preparation:
-
Prepare a slurry of Amberlite XAD-4 resin in distilled water and allow it to soak overnight at 8°C.
-
Treat the resin with 0.1% NaNO₃.
-
Pack the treated resin into a glass column (e.g., 40 x 6 cm).
-
Pre-wash the column sequentially with distilled water, methanol, and then distilled water again.
-
-
Sample Loading: Load the pH-adjusted, concentrated supernatant onto the prepared Amberlite XAD-4 column.
-
Washing: Wash the column with several column volumes of distilled water to remove unbound impurities.
-
Elution: Elute the bound siderophores with a methanol:water solution (1:1, v/v).[6]
-
Analysis and Downstream Processing: Collect the fractions and monitor for the presence of siderophores using the CAS assay or UV-Vis spectrophotometry. Pool the positive fractions and lyophilize to obtain the purified siderophore powder.
Protocol 2: HPLC Purification of Siderophores
This protocol provides a general framework for the purification of siderophores using reversed-phase HPLC. Specific parameters may need to be optimized for different siderophores.[7][8]
-
Sample Preparation: The sample for HPLC should be partially purified and free of particulate matter. Dissolve the lyophilized siderophore extract from a previous purification step (e.g., Amberlite XAD-4) in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System and Column:
-
Use a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
A C18 or a polystyrene-divinylbenzene stationary phase column is commonly used for siderophore separation.
-
-
Mobile Phase: A typical mobile phase consists of:
-
Solvent A: Water with an additive like 0.1% formic acid or 0.1% heptafluorobutyric acid (as an ion-pairing reagent).[7]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Elution: Program a linear gradient to elute the siderophores. An example gradient could be:
-
0-5 min: 5% B
-
5-30 min: 5% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at a wavelength appropriate for the siderophore-iron complex (e.g., around 400-450 nm) or for the apo-siderophore in the UV range (e.g., 210-320 nm). A PDA detector is useful for obtaining the full UV-Vis spectrum of the eluting peaks.[8]
-
Fraction Collection: Collect the peaks corresponding to the siderophore of interest.
-
Purity Assessment: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity. The purity can also be assessed by mass spectrometry.
Visualizations
References
- 1. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) DOI:10.1039/D0AN00949K [pubs.rsc.org]
- 3. Siderophore purification with titanium dioxide nanoparticle solid phase extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of siderophore iron‐chelating moieties by the fungal wheat root symbiont Pyrenophora biseptata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siderophore - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis and Uptake of Siderophores Is Controlled by the PacC-Mediated Ambient-pH Regulatory System in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production and Antibacterial Activity of Atypical Siderophore from Pseudomonas sp. QCS59 Recovered from Harpachene schimperi [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 18. ijcmas.com [ijcmas.com]
- 19. researchgate.net [researchgate.net]
- 20. Immobilised metal affinity chromatography for the capture of hydroxamate-containing siderophores and other Fe(III)-binding metabolites directly from bacterial culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification of siderophores of Alcaligenes faecalis on Amberlite XAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for separating Pseudobactin A isomers
Welcome to the Technical Support Center for Siderophore Analysis. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for the separation of Pseudobactin A isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomer separation challenging?
This compound is a fluorescent siderophore, a high-affinity iron-chelating compound, produced by plant growth-promoting Pseudomonas bacteria. It plays a crucial role in iron acquisition. The separation of its isomers is challenging because isomers, by definition, have identical chemical formulas and molecular weights, leading to very similar physicochemical properties like hydrophobicity and polarity.[1] Achieving separation requires an HPLC method that can exploit subtle differences in their three-dimensional structure or functionality.
Q2: What are the typical starting conditions for separating this compound isomers?
For initial method development, a reversed-phase HPLC setup is commonly employed. Siderophores have been successfully separated using polystyrene-divinylbenzene or C18 stationary phases with a gradient elution program.[2][3] A good starting point involves a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), both modified with an acid such as formic acid or trifluoroacetic acid (TFA) to improve peak shape and control ionization.
Q3: Why do I see multiple unexpected peaks for a purified this compound sample?
As a strong metal chelator, this compound can interact with trace metal ions (e.g., iron, aluminum, copper, titanium) present in the HPLC system, such as in stainless steel tubing, frits, or even the silica-based column packing itself.[4][5] This can lead to the formation of different metal-ligand complexes, each producing a distinct peak in the chromatogram.[5] This issue is a known challenge in the analysis of metal-chelating compounds.[4][5][6]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound isomers. What steps can I take to improve separation?
A: Achieving baseline resolution for isomers often requires systematic optimization of several parameters. The goal is to alter the selectivity (α) and efficiency (N) of your separation.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and concentration of the organic modifier are critical.[1]
-
Solution: Systematically vary the gradient slope. A shallower gradient provides more time for the isomers to interact differently with the stationary phase, often improving resolution.[7] If using acetonitrile, try switching to methanol or a combination of the two, as this can significantly alter selectivity.[1]
-
-
Incorrect Mobile Phase pH: The pH can affect the ionization state of this compound's functional groups, altering its interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH. Ensure the pH is at least 2 units above or below the pKa of your analytes for stable retention and good peak shape. Use a suitable buffer to maintain a consistent pH.
-
-
Inadequate Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity for closely related isomers.[1]
-
Solution: Switch to a different stationary phase. Phenyl-hexyl or biphenyl phases can offer alternative π-π interactions. For some isomers, C8 columns may be suitable.[8] Chiral stationary phases are specifically designed for separating enantiomers and can also be effective for diastereomers.[9][10][11]
-
-
Insufficient Column Efficiency: Broad peaks can prevent the resolution of closely eluting compounds.
-
Elevated Temperature: Temperature affects mobile phase viscosity and mass transfer.
-
Solution: Optimize the column temperature. Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can increase efficiency but may decrease retention.[12]
-
Troubleshooting Flowchart: Improving Peak Resolution
Caption: A flowchart for troubleshooting poor peak resolution.
Issue 2: Peak Tailing and Formation of Multiple Peaks
Q: My this compound peaks are tailing or I see multiple peaks where there should be one. What is causing this?
A: This is a very common issue when analyzing strong metal chelators. The primary cause is often unwanted interactions with metal ions within the HPLC system.
Possible Causes & Solutions:
-
Chelation with Metal Ions: The analyte chelates with metal ions leached from stainless steel components (frits, tubing) or active sites on the silica packing.[4][5] This results in multiple species (e.g., free ligand, Fe-complex, Al-complex) or secondary interactions causing peak tailing.[5]
-
Solution 1 (System Passivation): Use a bio-inert or PEEK-based HPLC system to minimize metal contact. If using a standard system, passivate it by flushing with a solution of EDTA or citric acid to remove accumulated metal ions.[6][13]
-
Solution 2 (Mobile Phase Additive): Add a competing chelating agent, like EDTA (e.g., 50-100 µM), to the mobile phase. This agent will bind to free metal ions in the system, preventing them from interacting with your analyte.
-
Solution 3 (Pre-Complexation): Intentionally form a single, stable metal complex before injection. Add a controlled excess of a specific metal salt (e.g., FeCl₃) to your sample to convert all this compound isomers into their iron-complexed form.[5] This often results in a single, sharp peak for each isomer.
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with basic functional groups on the analyte, causing peak tailing.
-
Solution: Use a high-purity, well-endcapped column. Alternatively, lower the mobile phase pH (e.g., with 0.1% formic acid or TFA) to suppress the ionization of silanol groups.
-
Logical Diagram: Managing Metal Chelation Effects
Caption: Strategies to mitigate peak shape issues from metal chelation.
Data & Protocols
HPLC Parameter Comparison Table
The table below summarizes typical starting parameters for the reversed-phase HPLC separation of siderophores. Optimization is required for specific isomers.
| Parameter | Setting 1 | Setting 2 | Setting 3 | Rationale & Comments |
| Column | C18 (e.g., 4.6x150mm, 5µm) | Polystyrene-divinylbenzene | Phenyl-Hexyl | C18 is a standard starting point. PS-DVB offers different selectivity and pH stability.[2] Phenyl phases add π-π interaction selectivity.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% TFA in Water | 20mM Ammonium Acetate, pH 5.0 | Acid modifiers improve peak shape and provide protons for ESI-MS. Buffers provide pH stability.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% TFA in Methanol | Acetonitrile | Acetonitrile and Methanol offer different selectivities.[1] |
| Gradient | 5% to 60% B in 30 min | 10% to 95% B in 40 min | Isocratic 25% B | A shallow gradient is often best for resolving isomers.[7] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.5 mL/min | Lower flow rates can increase efficiency but also run time.[12] |
| Column Temp. | 30 °C | 40 °C | 25 °C | Influences viscosity and kinetics. Must be controlled for reproducibility.[12] |
| Detection (UV) | 220 nm or 400 nm | Diode Array (200-600 nm) | 254 nm | 400 nm is used for the Fe(III)-siderophore complex. 220 nm detects peptide bonds. DAD is useful for method development.[3] |
| Injection Vol. | 10 µL | 5 µL | 20 µL | Should be minimized to prevent band broadening. Sample should be dissolved in mobile phase.[12] |
General Experimental Protocol
This protocol outlines a general procedure for developing a separation method for this compound isomers using RP-HPLC.
-
System Preparation:
-
If using a standard stainless steel HPLC, flush the entire system with a 5 mM EDTA solution for 30-60 minutes, followed by a thorough flush with HPLC-grade water and then the initial mobile phase to remove trace metals.[13]
-
Use only HPLC-grade solvents, acids, and salts to prepare mobile phases. Filter and degas all mobile phases before use.
-
-
Sample Preparation (Pre-complexation Method):
-
Prepare a stock solution of this compound isomer mixture at approximately 0.25 mg/mL in an appropriate diluent (e.g., 20% Acetonitrile in water).[5]
-
Prepare a stock solution of FeCl₃ (e.g., 0.3 mg/mL).[5]
-
To your sample, add the FeCl₃ solution to ensure a molar excess of iron, converting all siderophores to their Fe(III)-complexed form. This stabilizes the analyte and prevents interaction with other metals.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column (e.g., C18, 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.[14]
-
Inject the prepared sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the isomers.
-
Based on the scouting run, develop a shallower gradient around the elution window of the target peaks to maximize resolution.
-
-
Optimization:
-
Systematically adjust one parameter at a time (gradient slope, organic modifier type, temperature) while observing the effect on resolution (Rs). The relationship between key parameters is visualized below.
-
Diagram: HPLC Parameter Interdependencies for Optimization
Caption: Relationship between key HPLC parameters and their effect on separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography of siderophores from fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silcotek.com [silcotek.com]
- 5. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. welch-us.com [welch-us.com]
- 9. hplc.eu [hplc.eu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Chrome Azurol S (CAS) Assay for Siderophores: A Technical Support Guide
Welcome to the technical support center for the Chrome Azurol S (CAS) assay, a widely used method for detecting siderophores. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Principle of the CAS Assay
The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1][2][3] The assay is based on the competition for iron between the siderophore and the dye Chrome Azurol S. In the assay solution, CAS is complexed with a ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a blue-colored complex.[2][4][5] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-iron complex. This causes the dye to be released, resulting in a color change from blue to orange or yellow.[2][4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the CAS assay, providing potential causes and recommended solutions.
Assay Preparation and Reagent Issues
Q1: My CAS assay solution is not blue. What went wrong?
If your CAS solution is not blue, it could be due to several factors related to reagent preparation and pH.
-
Incorrect pH: The pH of the final CAS solution is critical and should be around 6.8 for the agar-based assay and slightly acidic (e.g., pH 5.6) for some liquid assay protocols.[7][8] If the pH is too high, the solution may turn greenish-blue or even yellow due to the formation of ferric hydroxide.[7] Conversely, a very low pH can also affect the complex formation.
-
Improper Reagent Mixing: The order of reagent addition is crucial. It is generally recommended to slowly add the Fe-CAS mixture to the detergent solution while stirring to ensure proper complex formation.[9]
-
Contaminated Glassware: Trace metals on glassware can interfere with the assay. It is essential to use acid-washed glassware (e.g., with 6M HCl) to remove any residual iron or other metal ions.[4][8]
Q2: I'm seeing a precipitate in my CAS assay solution. What should I do?
Precipitation in the CAS solution can occur if the concentration of components is incorrect or if the solution is not prepared carefully.
-
Concentration of HDTMA: Too low a concentration of the detergent HDTMA can lead to the precipitation of the blue dye.[10]
-
Mixing Procedure: Ensure that the reagents are mixed slowly and in the correct order as specified in the protocol.
Q3: How long is the CAS assay solution stable?
The stability of the CAS solution can vary. It is recommended to store the solution in a dark container to prevent photodegradation.[7] While some protocols suggest it can be stable at room temperature, for best results, it is advisable to prepare it fresh or store it refrigerated for a limited time.
Experimental Results and Interpretation
Q4: I am not observing any color change, even with a known siderophore-producing organism. What could be the reason?
This is a common issue that can point to several problems in your experimental setup.
-
Insufficient Siderophore Production: The organism may not be producing enough siderophores under the tested conditions.[11] Ensure that the growth medium is iron-limited, as high iron concentrations will repress siderophore production.
-
Toxicity of the Assay Medium: The detergent HDTMA used in the standard CAS agar assay can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[1][4][5][12]
-
Incorrect Assay Conditions: Factors like incubation time, temperature, and pH of the growth medium can significantly impact siderophore production.[11] Optimize these parameters for your specific microorganism.
-
Inactive CAS Reagent: The CAS reagent itself might be ineffective.[11] This could be due to improper preparation or degradation over time.
Q5: I am observing a color change in my negative control. What does this indicate?
A color change in the negative control suggests the presence of interfering substances that can chelate iron.
-
Components of the Culture Medium: Some media components, such as casamino acids or other chelating agents, can react with the CAS reagent, leading to a false-positive result.[4] It is crucial to run a control with the uninoculated medium to check for any background reactivity.
-
pH Changes: A significant drop in the pH of the medium due to microbial metabolism can sometimes cause a color change in the CAS reagent that is not due to siderophores.
Q6: The color change I see is purple, not orange. What does this mean?
The color of the halo can provide preliminary information about the type of siderophore produced.
-
Catechol-type siderophores are often associated with a purple halo.[13][14]
-
Hydroxamate-type siderophores typically produce an orange halo.[13][14]
Q7: How can I quantify siderophore production using the CAS assay?
The liquid CAS assay can be used for the quantification of siderophores.[2][6]
-
A standard curve is typically generated using a known siderophore (e.g., deferoxamine mesylate) or a strong chelating agent.
-
The absorbance of the CAS solution is measured at 630 nm.[6][15] The decrease in absorbance is proportional to the amount of siderophore in the sample.
-
The percentage of siderophore production can be calculated using the formula: Siderophore Production (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).[15]
Experimental Protocols
Standard CAS Agar Plate Assay
This protocol is adapted from the method described by Schwyn and Neilands (1987).
1. Preparation of Solutions:
-
Blue Dye Solution:
-
Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 mL of deionized water.
-
Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution 3: Dissolve 0.073 g of HDTMA in 40 mL of deionized water.
-
Mix Solution 1 and Solution 2, then slowly add this mixture to Solution 3 while stirring. The solution should turn blue. Autoclave and store in a dark bottle.[4][8]
-
-
MM9 Salt Solution (5x):
-
PIPES Buffer:
2. Preparation of CAS Agar Plates:
-
Add 100 mL of MM9 salt solution to 750 mL of deionized water.
-
Dissolve 30.24 g of PIPES buffer and 15 g of agar in the solution. Autoclave and cool to 50°C.
-
Aseptically add 30 mL of sterile 10% casamino acids solution and 10 mL of sterile 20% glucose solution.
-
Slowly add 100 mL of the sterile Blue Dye solution along the side of the flask with gentle swirling to mix.
-
Pour the plates and allow them to solidify.
| Reagent | Concentration/Amount |
| Chrome Azurol S | 0.06 g / 50 mL |
| FeCl₃·6H₂O | 0.0027 g / 10 mL |
| HDTMA | 0.073 g / 40 mL |
| PIPES Buffer | 30.24 g / L of medium |
| Agar | 15 g / L of medium |
Table 1: Key Reagent Concentrations for CAS Agar Plate Assay.
O-CAS (Overlay) Assay
This modification is useful for organisms sensitive to HDTMA.
-
Prepare standard culture plates suitable for the growth of your microorganism.
-
Inoculate and incubate the plates to allow for microbial growth.
-
Prepare a CAS overlay agar by mixing the Blue Dye solution with a low-concentration agar solution (e.g., 0.7% agar).
-
Pour a thin layer of the CAS overlay agar on top of the grown culture.
-
Incubate for a few hours and observe the formation of halos.[13][14]
Visualizing Workflows and Troubleshooting Logic
CAS Assay Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrome Azurol S (CAS) assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 10. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. researchgate.net [researchgate.net]
- 15. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
Stability and degradation of Pseudobactin A in solution
Welcome to the technical support center for Pseudobactin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and experimental use of this compound solutions.
Q1: My this compound solution has turned yellow-green and is now fluorescent. What happened?
A1: You are observing the conversion of this compound to Pseudobactin. This compound is a non-fluorescent precursor that can convert to the fluorescent Pseudobactin in aqueous solutions.[1] This is a known characteristic of the molecule. The key structural difference is the saturation at the 3 and 4 positions of the quinoline derivative in this compound, which becomes unsaturated in Pseudobactin.[1]
Q2: How can I prevent or slow down the conversion of this compound to Pseudobactin?
A2: While the conversion in aqueous solution is a natural process, the rate can be influenced by several factors. To minimize this conversion, consider the following:
-
Temperature: Store this compound solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).
-
pH: Maintain a neutral or slightly acidic pH. Extreme pH values can catalyze degradation.
-
Light: Protect the solution from light by using amber vials or covering the container with aluminum foil. Photodegradation can occur with exposure to UV light.
-
Solvent: Prepare stock solutions in a suitable organic solvent if your experimental design allows, and make fresh aqueous dilutions before use.
Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A3: Unexpected peaks could be due to several reasons:
-
Conversion Product: One of the major "impurities" could be Pseudobactin, the conversion product of this compound.
-
Degradation Products: Depending on the storage conditions (pH, temperature, light exposure), other degradation products may form.
-
Contaminants: Impurities from the solvent, buffer components, or the initial synthesis/purification of this compound could be present.
-
Metal Complexes: If there are trace metals in your solution, this compound can form complexes, which may have different retention times.
Q4: How does the presence of iron affect the stability of this compound?
A4: this compound is a siderophore with a very high affinity for ferric iron (Fe³⁺).[2] The formation of the ferric-pseudobactin A complex is expected to significantly stabilize the molecule, as the chelation of iron can protect the liable parts of the structure from degradation. The iron-bound form is generally more stable than the free siderophore.[2][3]
Q5: What is the recommended way to prepare and store this compound solutions for experiments?
A5: For optimal stability, follow these guidelines:
-
Preparation: Dissolve solid this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution. For aqueous solutions, use a buffered solution at a neutral or slightly acidic pH.
-
Storage:
-
Solid Form: Store the lyophilized powder at -20°C or below in a desiccated environment.
-
Stock Solutions (Organic): Store at -20°C or -80°C.
-
Aqueous Solutions: Prepare fresh before each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light.
-
Stability of this compound in Solution: A Qualitative Summary
While specific kinetic data for the degradation of this compound is not extensively available in the public literature, the following table summarizes the expected qualitative effects of different environmental factors on its stability. This information is based on the known behavior of pyoverdines, the class of siderophores to which this compound belongs.
| Parameter | Condition | Expected Stability of this compound | Primary Degradation Pathway |
| pH | Acidic (pH < 6) | Moderate | Acid-catalyzed hydrolysis |
| Neutral (pH 6-8) | Highest | Slow conversion to Pseudobactin | |
| Alkaline (pH > 8) | Low | Base-catalyzed hydrolysis and conversion | |
| Temperature | -20°C or below | High (long-term) | Minimal degradation |
| 2-8°C | Moderate (short-term) | Slow conversion to Pseudobactin | |
| Room Temperature (~25°C) | Low | Accelerated conversion and degradation | |
| Elevated (>40°C) | Very Low | Rapid degradation | |
| Light | Dark | High | Minimal degradation |
| Ambient Light | Moderate | Slow photodegradation | |
| UV Light | Very Low | Rapid photodegradation | |
| Iron (Fe³⁺) | Chelation | High | Stabilization of the molecule |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and degradation of this compound.
Protocol 1: Monitoring the Conversion of this compound to Pseudobactin using UV-Vis Spectroscopy
This protocol describes how to monitor the primary degradation pathway of this compound in an aqueous solution.
Objective: To observe the conversion of non-fluorescent this compound to fluorescent Pseudobactin by monitoring changes in the UV-Vis spectrum.
Materials:
-
This compound
-
Buffered solutions at various pH values (e.g., pH 5, 7, and 9)
-
UV-transparent cuvettes
-
A UV-Vis spectrophotometer with time-scan capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution to a final concentration of 100 µM in the desired buffered aqueous solution (e.g., pH 7.4 phosphate buffer).
-
Immediately after dilution, take an initial UV-Vis spectrum from 200 to 600 nm. This compound will have a characteristic absorbance spectrum.
-
Incubate the solution under controlled conditions (e.g., at room temperature, protected from light).
-
At regular time intervals (e.g., every 30 minutes for the first few hours, then hourly), record a new UV-Vis spectrum.
-
Monitor the appearance of a new absorbance peak characteristic of the fluorescent chromophore of Pseudobactin.
-
Plot the change in absorbance at the characteristic wavelength of Pseudobactin over time to observe the conversion kinetics.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a framework for developing an HPLC method to separate and quantify this compound from its degradation products.
Objective: To establish an HPLC method that can resolve this compound from Pseudobactin and other potential degradation products.
Materials:
-
This compound
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
A C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic Acid)
Procedure:
-
Method Development:
-
Prepare a solution of partially degraded this compound by incubating it in an aqueous buffer at room temperature for several hours to generate the conversion product, Pseudobactin.
-
Inject this mixture onto the C18 column.
-
Develop a gradient elution method. A typical starting point would be a gradient from 10% to 90% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.
-
Monitor the elution profile at a wavelength where both this compound and its chromophore-containing degradation products absorb (e.g., 280 nm and 400 nm).
-
Optimize the gradient to achieve baseline separation between the peak for this compound and the peak for Pseudobactin.
-
-
Stability Study:
-
Prepare fresh solutions of this compound in the desired buffers and under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, inject an aliquot of each sample into the HPLC system.
-
Quantify the peak area of this compound and any new peaks that appear over time.
-
The decrease in the peak area of this compound over time is a measure of its degradation.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and analysis of this compound.
Caption: Proposed degradation pathway of this compound in solution.
Caption: General workflow for a this compound stability study.
References
- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antagonistic Activity of Pseudobactin A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudobactin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and enhance the antagonistic activity of this potent siderophore.
Troubleshooting Guides
This section addresses common issues encountered during the production, purification, and application of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Production | 1. Iron contamination: Trace amounts of iron in the culture medium can repress the genes responsible for this compound biosynthesis.[1] 2. Suboptimal culture conditions: pH, temperature, aeration, and nutrient composition can significantly impact yield.[1][2][3] 3. Genetic instability of the producing strain: Mutations in the biosynthetic gene cluster can lead to loss of production. | 1. Use iron-free glassware (acid-washed) and high-purity reagents. Consider adding an iron chelator like 2,2'-dipyridyl to the medium to ensure iron limitation. 2. Optimize culture parameters. For many Pseudomonas species, a pH around 7.0-8.0 and a temperature of 25-30°C are optimal.[1][4] Ensure vigorous aeration. Experiment with different carbon (e.g., glycerol, succinate) and nitrogen sources (e.g., ammonium chloride, peptone).[2][3] 3. Re-streak the producing strain from a frozen stock to ensure a pure and productive culture. |
| Difficulty in Purifying this compound | 1. Decomposition at acidic pH: this compound can be unstable in acidic conditions, leading to loss of activity during purification. 2. Complex formation with other metal ions: The presence of other divalent or trivalent cations can interfere with purification.[5] 3. Inappropriate chromatography resin: The choice of resin is critical for successful separation. | 1. Avoid acidic mobile phases during HPLC. If possible, perform purification with the siderophore in its chelated form (e.g., as a gallium complex) to improve stability. 2. Perform extractions and purifications in the presence of a strong chelating agent like EDTA to remove interfering metal ions. 3. For reverse-phase HPLC, consider using columns designed for highly polar compounds. Solid-phase extraction using C18 cartridges can also be an effective purification step.[6] |
| Inconsistent Antagonistic Activity | 1. Variability in iron availability in assay plates: The amount of free iron in the agar can affect the apparent antagonistic activity. 2. Inappropriate target organism density: A high inoculum of the target pathogen can overwhelm the iron-chelating effect of this compound. 3. Degradation of this compound: The compound may degrade upon storage or under certain assay conditions. | 1. Use a standardized, iron-limited medium for your antagonism assays to ensure reproducibility. 2. Standardize the inoculum of the target organism using McFarland standards or by measuring optical density. 3. Store purified this compound at -20°C or below and protect from light. Prepare fresh solutions for each experiment. |
| CAS Assay Issues (Color Change Problems) | 1. Incorrect pH of the CAS assay solution: The pH is critical for the proper formation and color of the iron-dye complex. 2. Contamination of glassware with iron: This can lead to a consistently blue color, masking the color change. 3. Presence of other chelating agents in the sample: Compounds other than siderophores may chelate iron and cause a false positive.[7] | 1. Ensure the pH of the PIPES buffer is correctly adjusted to 6.8 before adding the other components.[8] 2. Use acid-washed glassware for all steps of the CAS assay.[9] 3. Confirm siderophore production using other methods, such as HPLC or biological cross-feeding assays.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's antagonistic activity?
A1: this compound is a siderophore, a small molecule with an extremely high affinity for ferric iron (Fe³⁺).[10] Its primary antagonistic mechanism is iron competition. By sequestering the limited available iron in the environment, this compound makes this essential nutrient unavailable to other microorganisms, thereby inhibiting their growth.[11]
Q2: How can I enhance the antagonistic activity of my purified this compound?
A2: A promising strategy is to use this compound in combination with conventional antibiotics. This is often referred to as a "Trojan horse" approach, where the siderophore facilitates the uptake of the antibiotic into the target cell. Studies have shown that siderophores can act synergistically with antibiotics like ampicillin and meropenem, increasing their efficacy against drug-resistant bacteria.
Q3: Can I chemically modify this compound to improve its activity?
A3: While research on the specific chemical modification of this compound is limited, the modification of other microbial products to enhance antimicrobial activity is a known strategy.[12] Potential modifications could include altering the peptide backbone to increase stability or attaching functional groups to improve membrane interaction. However, any modification must be carefully designed to not disrupt the iron-chelating domains of the molecule.
Q4: What is the best way to quantify the antagonistic activity of this compound?
A4: The agar well diffusion assay is a common and effective method. It allows for the direct visualization and quantification of the inhibition of a target microorganism's growth. The size of the zone of inhibition around the well containing this compound is proportional to its antagonistic activity. For a more quantitative measure of synergistic effects with antibiotics, a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index is recommended.[13]
Q5: How does iron limitation induced by this compound affect the target pathogen?
A5: Iron limitation triggers a stress response in the target pathogen, which is primarily regulated by the Ferric Uptake Regulator (Fur) protein.[14][15] In the presence of iron, Fur represses the expression of genes involved in iron acquisition and some virulence factors. When this compound sequesters iron, Fur is inactivated, leading to the derepression of these genes. This cellular response can be a target for further therapeutic intervention.
Experimental Protocols
Protocol 1: Quantification of Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay
This protocol provides a method for quantifying the amount of siderophore produced in a liquid culture.
Materials:
-
Cell-free culture supernatant
-
CAS assay solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the CAS assay solution as described in the literature.[16]
-
In a 96-well plate, add 100 µL of the cell-free supernatant to a well.
-
Add 100 µL of the CAS assay solution to the same well.
-
As a control, add 100 µL of sterile culture medium to a separate well, followed by 100 µL of the CAS assay solution.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.
Protocol 2: Agar Well Diffusion Assay for Antagonistic Activity
This protocol is used to determine the ability of this compound to inhibit the growth of a target microorganism.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Standardized culture of the target microorganism (e.g., 0.5 McFarland standard)
-
Purified this compound solution
-
Sterile cork borer or pipette tip
-
Sterile saline
-
Incubator
Procedure:
-
Prepare a lawn of the target microorganism by evenly swabbing the standardized culture onto the surface of an MHA plate.
-
Using a sterile cork borer (6-8 mm diameter), create wells in the agar.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.
-
As a negative control, add the same volume of sterile saline or the solvent used to dissolve the this compound to a separate well.
-
Incubate the plates at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where no bacterial growth is visible) in millimeters.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the synergistic effect of this compound with a generic antibiotic against Pseudomonas aeruginosa.
| Treatment | Minimum Inhibitory Concentration (MIC) of Antibiotic (µg/mL) |
| Antibiotic Alone | 64 |
| Antibiotic + this compound (10 µg/mL) | 16 |
| Antibiotic + this compound (25 µg/mL) | 8 |
| Antibiotic + this compound (50 µg/mL) | 4 |
Visualizations
Experimental Workflow for Assessing Synergy
References
- 1. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Siderophore Detection assay [protocols.io]
- 10. Siderophores in environmental research: roles and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Pyoverdine Inhibitors Mitigate Pseudomonas aeruginosa Pathogenesis [frontiersin.org]
- 13. Antimicrobial Synergism Toward Pseudomonas aeruginosa by Gallium(III) and Inorganic Nitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron and Pseudomonas aeruginosa biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Siderophore Activity Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bioassays for siderophore activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chrome Azurol S (CAS) assay?
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[1][2] The assay is based on the competition for iron between the siderophore and the dye CAS.[3][4] In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent like hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored complex.[1] When a sample containing siderophores is added, the siderophores, having a higher affinity for iron, sequester the iron from the CAS-iron complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow.[1][5]
Q2: My CAS assay is showing a color change for my negative control (uninoculated media). What could be the cause?
This is a common issue and can be attributed to several factors:
-
Media Components: Some media components, such as Luria-Bertani (LB) broth, can chelate iron and cause a false-positive reaction, leading to a color change from blue to yellow even in the absence of siderophores.[6][7]
-
pH Changes: A significant drop in the pH of the medium can cause the CAS reagent to become unstable, leading to a color change.
-
Contamination: Microbial contamination in your media or reagents can lead to the production of siderophores or other chelating compounds.
-
Iron Reduction or Oxidation: Changes in the oxidation state of iron in the CAS reagent, potentially caused during autoclaving, can alter the complex and result in a color change.[8]
Q3: I am not observing any halo formation around my bacterial colonies on the CAS agar plate, but I expect them to be siderophore producers. What should I do?
Several factors could be contributing to the lack of halo formation:
-
Toxicity of CAS Agar: The detergent HDTMA used in the standard CAS agar preparation can be toxic to some bacteria, particularly Gram-positive bacteria and fungi, inhibiting their growth and, consequently, siderophore production.[9][10][11][12]
-
Inappropriate Growth Medium: Siderophore production is often induced under iron-limiting conditions. The growth medium might contain sufficient iron to repress siderophore synthesis. Additionally, the nutrient composition of the medium might not be optimal for the specific microorganism.[9]
-
Slow Siderophore Diffusion: The produced siderophores might not be diffusing effectively through the agar to create a visible halo.
-
Use a Positive Control: It is crucial to use a known siderophore-producing organism as a positive control to ensure that the CAS agar was prepared correctly and is capable of detecting siderophores.[8]
Q4: Can the CAS assay quantify the amount of siderophores produced?
The CAS assay can be used for both qualitative and semi-quantitative analysis.
-
Qualitative: On CAS agar plates, the formation of an orange/yellow halo around a microbial colony indicates siderophore production.[1][13]
-
Semi-Quantitative: In a liquid CAS assay, the change in absorbance at 630 nm is proportional to the amount of siderophore in the sample.[5][14] The results are often expressed as a percentage of siderophore units. However, this is a semi-quantitative measurement as the molar extinction coefficient of the free CAS dye can be influenced by various factors. For more accurate quantification, a standard curve with a purified siderophore of the same type is required.
Q5: Are there alternatives to the CAS assay for detecting specific types of siderophores?
Yes, there are specific chemical assays to identify different classes of siderophores:
-
Arnow's Assay: This assay is used for the specific detection of catechol-type siderophores.[15][16] It is based on the reaction of catechols with a nitrite-molybdate reagent under acidic conditions, which turns yellow and then an intense orange-red upon the addition of an alkali.[16]
-
Csaky's Test: This test is specific for hydroxamate-type siderophores.[15][16] It involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized to nitrite. The nitrite reacts with a coupling reagent (sulfanilic acid and α-naphthylamine) to produce a colored azo dye.[15][16]
-
Tetrazolium Test: This is another method to detect hydroxamate siderophores, based on their ability to reduce tetrazolium salts to a colored formazan product in the presence of a strong alkali.[17]
Troubleshooting Guides
Issue 1: False Positives in Liquid CAS Assay
| Potential Cause | Troubleshooting Steps |
| Media Interference | 1. Run a blank with uninoculated media to check for reactivity with the CAS reagent.[6] 2. If the blank is positive, consider using a minimal medium with a defined composition. 3. Dialyze the media components to remove small chelating molecules. |
| pH Shift | 1. Measure the pH of your culture supernatant before adding it to the CAS reagent. 2. Ensure the final pH of the assay mixture is within the optimal range for the CAS reagent (typically around 6.8). 3. Buffer the CAS assay solution appropriately. |
| Contamination | 1. Check for contamination in your cultures and media using microscopy and plating on nutrient-rich agar. 2. Use sterile techniques throughout your experiment. |
Issue 2: No Halo Formation on CAS Agar Plates
| Potential Cause | Troubleshooting Steps |
| HDTMA Toxicity | 1. Use a modified CAS agar protocol with a lower concentration of HDTMA. 2. Employ an overlay (O-CAS) method where the microorganism is grown on a suitable medium first, and then overlaid with a soft agar containing the CAS reagent.[18][19] This minimizes direct contact of the organism with potentially toxic components. 3. Consider using a double-layered CAS agar (SD-CASA) plate.[9][20] |
| Sub-optimal Growth Conditions | 1. Ensure the growth medium is iron-depleted to induce siderophore production. This can be achieved by using high-purity chemicals and acid-washed glassware.[13] 2. Optimize the carbon and nitrogen sources in the medium for your specific microorganism.[9] |
| Insufficient Incubation Time | 1. Increase the incubation period to allow for sufficient siderophore production and diffusion. Some organisms may require several days to produce a visible halo.[13] |
Issue 3: Inconsistent Results in Quantitative CAS Assay
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Prepare a master mix of the CAS reagent to be added to all samples to minimize variability. |
| Precipitation in Wells | 1. Visually inspect the microplate wells for any precipitation. 2. If precipitation occurs, try diluting the sample or centrifuging it to remove any insoluble material before performing the assay.[21] |
| Non-linearity of Standard Curve | 1. Ensure the standards are prepared correctly and are within the linear range of the assay. 2. Check for potential saturation of the colorimetric reaction at high siderophore concentrations. |
Experimental Protocols
Chrome Azurol S (CAS) Liquid Assay Protocol
This protocol is adapted from Schwyn and Neilands (1987).
1. Reagent Preparation:
-
CAS solution: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Iron(III) solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 ml of 10 mM HCl.
-
HDTMA solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.
-
CAS assay solution: Slowly add the iron(III) solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture with constant stirring. The final solution should be dark blue. Autoclave and store in a plastic bottle in the dark.
2. Assay Procedure:
-
Grow your microbial culture in an appropriate low-iron medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a microplate well or a cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
For a reference (Ar), mix 100 µl of uninoculated medium with 100 µl of the CAS assay solution.[14]
-
Incubate at room temperature for a specified time (e.g., 20 minutes to a few hours).[5]
-
Calculate the siderophore production using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.[14]
Arnow's Assay for Catecholate Siderophores
This protocol is adapted from Arnow (1937).
1. Reagent Preparation:
-
0.5 M HCl
-
Nitrite-Molybdate Reagent: 10 g of sodium nitrite and 10 g of sodium molybdate dissolved in 100 ml of deionized water.[16]
-
1 M NaOH
2. Assay Procedure:
-
To 1 ml of the culture supernatant, add 1 ml of 0.5 M HCl.[16]
-
Add 1 ml of the nitrite-molybdate reagent and mix. A yellow color will develop.
-
Add 1 ml of 1 M NaOH and mix. The solution will turn an intense orange-red if catechols are present.[16]
-
Measure the absorbance at 510 nm.
-
A standard curve can be prepared using 2,3-dihydroxybenzoic acid.
Csaky's Assay for Hydroxamate Siderophores
This protocol is adapted from Csaky (1948).
1. Reagent Preparation:
-
6 M H₂SO₄
-
35% (w/v) Sodium Acetate
-
Sulfanilic Acid Reagent: 1 g of sulfanilic acid in 100 ml of 30% acetic acid.
-
Iodine Solution: 1.3 g of iodine in 100 ml of glacial acetic acid.[16]
-
2% (w/v) Sodium Arsenite
-
N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% w/v)
2. Assay Procedure:
-
To 1 ml of the culture supernatant, add 1 ml of 6 M H₂SO₄.[16]
-
Hydrolyze the sample by heating at 130°C for 30 minutes or in a boiling water bath for 6 hours.[16][22]
-
Cool the sample and add 3 ml of 35% sodium acetate to buffer the solution.[16]
-
Add 1 ml of sulfanilic acid reagent, followed by 0.5 ml of iodine solution, and mix.[16]
-
After 3-5 minutes, add 1 ml of 2% sodium arsenite to remove excess iodine.
-
Finally, add 1 ml of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix. A pink to magenta color will develop in the presence of hydroxamates.
-
Measure the absorbance at 526 nm.[23]
Visualizations
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrome Azurol S (CAS) assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsrp.org [ijsrp.org]
- 13. Siderophore Detection assay [protocols.io]
- 14. 2.10. Chrome Azurol S (CAS) Assay [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of five bacterial strains producing siderophores with ability to chelate iron under alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Validation & Comparative
Validating the Role of Pseudobactin A in Iron Transport: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pseudobactin A with other key siderophores in the context of microbial iron transport. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for researchers investigating bacterial iron acquisition, antibiotic development, and host-pathogen interactions.
Comparative Analysis of Siderophore Performance
The ability of a siderophore to effectively acquire iron is paramount to bacterial survival in iron-limited environments. This section provides a quantitative comparison of this compound against other well-characterized siderophores produced by Pseudomonas and other bacteria.
Iron-Binding Affinity
The formation constant (Kf) and pFe value are critical indicators of a siderophore's affinity for ferric iron (Fe³⁺). A higher value indicates a stronger binding affinity, allowing the siderophore to more effectively scavenge iron from the environment and host iron-binding proteins.
| Siderophore | Producing Organism (Example) | Type | Formation Constant (Kf) | pFe |
| This compound | Pseudomonas sp. B10 | Hydroxamate/Catechol | ~10³² | ~25 |
| Pyoverdine | Pseudomonas aeruginosa | Hydroxamate/Catechol | 10³² | 27 |
| Pyochelin | Pseudomonas aeruginosa | Phenolate/Thiazoline | 2.5 x 10⁵ | 16.0 |
| Enterobactin | Escherichia coli | Catecholate | 10⁵² | 35.5 |
Note: pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations.
Outer Membrane Receptors in Pseudomonas aeruginosa
The specificity of iron uptake is determined by the interaction between the ferric-siderophore complex and its cognate outer membrane receptor. Understanding these pairings is crucial for developing targeted antimicrobial strategies.
| Siderophore | Outer Membrane Receptor in P. aeruginosa |
| Pseudobactin | PupA (Pseudobactin uptake protein A) / PupB |
| Pyoverdine | FpvA (Ferric pyoverdine receptor A) |
| Pyochelin | FptA (Ferripyochelin transporter A) |
| Enterobactin | PfeA (Pseudomonas ferrienterobactin receptor A) |
Experimental Protocols for Validation
This section details the methodologies for key experiments used to validate the function of siderophores in iron transport.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The CAS assay is a universal colorimetric method to detect and quantify siderophore production. Siderophores remove iron from the blue CAS-iron complex, resulting in a color change to orange.
Protocol:
-
Prepare CAS shuttle solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Add 10 ml of 1 mM FeCl₃ in 10 mM HCl.
-
Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water while stirring.
-
Autoclave the final solution.
-
-
Prepare bacterial culture supernatant:
-
Grow bacteria in an iron-deficient medium (e.g., succinate medium) overnight.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
-
Assay:
-
Mix 0.5 ml of the bacterial supernatant with 0.5 ml of the CAS shuttle solution.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 630 nm.
-
-
Quantification:
-
Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.
-
⁵⁵Fe Uptake Assay
This assay directly measures the transport of iron into bacterial cells mediated by siderophores using a radioactive isotope of iron.
Protocol:
-
Cell Preparation:
-
Grow Pseudomonas aeruginosa overnight in an iron-depleted medium (e.g., CAA medium) to induce the expression of siderophore receptors.
-
Wash the cells with 50 mM Tris-HCl (pH 8.0) to remove any produced siderophores.
-
Resuspend the cells to an OD₆₀₀ of 1.0 in the same buffer.
-
-
Preparation of ⁵⁵Fe-Siderophore Complex:
-
Prepare a solution of the siderophore of interest (e.g., this compound) at a concentration that is in excess of the iron concentration (e.g., 20-fold molar excess).
-
Add ⁵⁵FeCl₃ to the siderophore solution to a final concentration of approximately 100-500 nM.
-
Incubate at room temperature for at least 30 minutes to allow complex formation.
-
-
Uptake Measurement:
-
Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the cell suspension.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.22 µm nitrocellulose membrane to separate the cells from the medium.
-
Wash the filters twice with cold 50 mM Tris-HCl (pH 8.0) to remove non-specifically bound ⁵⁵Fe.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Control:
-
Perform a parallel experiment in the presence of an uncoupler like 200 µM CCCP (carbonyl cyanide m-chlorophenylhydrazone) to inhibit energy-dependent transport. The radioactivity in this control represents non-specific binding.
-
-
Data Analysis:
-
Subtract the counts from the CCCP control from the experimental samples to determine the amount of specifically transported ⁵⁵Fe.
-
Plot the transported ⁵⁵Fe over time to determine the initial rate of uptake.
-
Competitive Iron Uptake Assay
This assay is used to determine the relative efficiency of different siderophores in delivering iron to the cell and to assess the specificity of the uptake systems.
Protocol:
-
Cell and ⁵⁵Fe-Siderophore Preparation:
-
Prepare the bacterial cells and the primary ⁵⁵Fe-siderophore complex (e.g., ⁵⁵Fe-Pseudobactin A) as described in the ⁵⁵Fe Uptake Assay protocol.
-
-
Competition:
-
Prepare a series of reaction tubes, each containing the bacterial cells and the ⁵⁵Fe-siderophore complex at a fixed concentration.
-
To these tubes, add increasing concentrations of a non-radiolabeled competitor siderophore (e.g., Pyoverdine, Pyochelin, or Enterobactin).
-
-
Uptake Measurement:
-
Incubate the mixtures at 37°C for a fixed period (e.g., 15 minutes, within the linear range of uptake).
-
Filter, wash, and measure the radioactivity as described in the ⁵⁵Fe Uptake Assay protocol.
-
-
Data Analysis:
-
Plot the percentage of ⁵⁵Fe uptake (relative to the control with no competitor) against the concentration of the competitor siderophore.
-
The concentration of the competitor that inhibits 50% of the uptake of the radiolabeled siderophore (IC₅₀) can be determined to compare the competitive ability of the different siderophores.
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Generalized signaling pathway for siderophore-mediated iron uptake.
Caption: Experimental workflow for the ⁵⁵Fe iron uptake assay.
Caption: Logical relationship in a competitive iron uptake assay.
Comparative Efficacy of Pseudobactin A and Pyoverdine: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Pseudobactin A and pyoverdines, two closely related siderophores produced by Pseudomonas species. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of these iron-chelating molecules in antimicrobial therapies and agricultural biotechnology.
Introduction: The Role of Siderophores in Microbial Competition and Beyond
Iron is an essential nutrient for most living organisms. However, its bioavailability in the environment and within hosts is often limited. To overcome this challenge, many microorganisms produce and secrete high-affinity iron-chelating compounds known as siderophores. Pseudobactins and pyoverdines are prominent members of this class of molecules, produced by fluorescent Pseudomonas species.[1] They play a crucial role in microbial survival, pathogenesis, and the promotion of plant growth by sequestering iron from the environment, making it unavailable to competitors.[1][2]
While the terms "pseudobactin" and "pyoverdine" are often used interchangeably to describe the fluorescent siderophores of pseudomonads, subtle structural variations exist that can influence their biological activity.[1] This guide focuses on a comparative analysis of this compound, a non-fluorescent variant, and the broader class of fluorescent pyoverdines.
Structural and Physicochemical Properties
Pyoverdines are characterized by a dihydroxyquinoline chromophore, which is responsible for their characteristic fluorescence, attached to a variable peptide chain of 6 to 12 amino acids.[3][4] This peptide chain is responsible for the specific recognition and uptake of the iron-siderophore complex by the producing bacterium.[5] Over 100 different pyoverdine structures have been identified.[3]
This compound, produced by Pseudomonas B10, is structurally very similar to the fluorescent pseudobactin from the same strain. The key difference lies in the saturation of the quinoline derivative's C3 and C4 positions in this compound, rendering it non-fluorescent.[6][7] This structural alteration may influence its iron-binding kinetics and affinity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Pyoverdines (General) |
| Fluorescence | Non-fluorescent[6] | Yellow-green fluorescence[8] |
| Core Structure | Saturated dihydroxyquinoline derivative[6] | Dihydroxyquinoline chromophore[3] |
| Peptide Chain | Linear hexapeptide in Pseudomonas B10[1] | Variable peptide chain (6-12 amino acids)[3] |
| Fe³⁺ Stability Constant (log K) | 29.6 (for Pseudobactin St3)[9] | ~30.8 - 32[10] |
Comparative Efficacy
Iron Chelation
Antimicrobial Activity
The primary mechanism of antimicrobial action for both siderophores is the induction of iron starvation in competing microorganisms. By sequestering the available iron, they inhibit the growth of a broad spectrum of bacteria and fungi.[2][11]
Table 2: Antimicrobial Efficacy
| Parameter | This compound | Pyoverdines (General) |
| Mechanism of Action | Iron competition, leading to microbial growth inhibition.[1] | Iron competition, leading to microbial growth inhibition.[11] |
| Antimicrobial Spectrum | Effective against phytopathogens like Erwinia carotovora.[1] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, including human opportunistic pathogens like Acinetobacter baumannii and Staphylococcus aureus.[11][12] |
| Minimum Inhibitory Concentration (MIC) | Data not available in the reviewed literature. | A specific pyoverdine showed an IC₅₀ of 5.037 µg/mL against A. baumannii and 12.163 µg/mL against S. aureus.[12] |
Plant Growth Promotion
Siderophores produced by plant growth-promoting rhizobacteria (PGPR) can enhance plant growth, particularly in iron-deficient soils. They achieve this by chelating iron and making it available for plant uptake.[13][14] Both pseudobactins and pyoverdines have been shown to promote the growth of various plant species.[15]
Table 3: Plant Growth Promotion Efficacy
| Parameter | This compound | Pyoverdines (General) |
| Mechanism of Action | Enhances iron availability to plants.[1] | Improves iron nutrition in plants, especially under iron-limiting conditions.[15] |
| Observed Effects | Contributes to the plant growth-promoting ability of Pseudomonas B10.[1] | Increased iron content and biomass in various dicot and monocot plants.[15] |
| Quantitative Data | Specific quantitative data on biomass increase is not readily available. | Fe-Pyoverdine supplementation significantly increased iron concentration in Arabidopsis, tobacco, barley, wheat, fescue, and rye grass.[15] |
Experimental Protocols
Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)
The CAS assay is a universal method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.
Methodology:
-
Preparation of CAS Assay Solution: A solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer is prepared. An iron(III) chloride solution is added to form a blue-colored complex.
-
Sample Preparation: Bacterial cultures are grown in an iron-deficient medium. The cell-free supernatant is harvested by centrifugation.
-
Assay: The bacterial supernatant is mixed with the CAS assay solution.
-
Quantification: The removal of iron from the CAS complex by siderophores results in a color change from blue to orange/yellow. The change in absorbance at 630 nm is measured spectrophotometrically and is proportional to the amount of siderophore produced. The results are often expressed as percent siderophore units (SU).[16]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The siderophore (this compound or pyoverdine) is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. A growth control (no siderophore) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the siderophore at which no visible growth (turbidity) is observed.[17]
Visualizations
Caption: Generalized iron uptake pathway mediated by siderophores.
Caption: Workflow for siderophore quantification and MIC determination.
Conclusion
Both this compound and pyoverdines are potent siderophores with significant potential in various applications. Their high affinity for iron makes them effective antimicrobial agents by inducing iron starvation in pathogens. Furthermore, their ability to mobilize iron can be harnessed to promote plant growth in agriculture.
The key difference between this compound and other pyoverdines lies in its non-fluorescent nature due to a saturated chromophore. While direct comparative studies on their efficacy are limited, the available data suggest that both are highly effective iron chelators. Future research should focus on direct comparisons of different pyoverdine structures, including this compound, to elucidate structure-activity relationships. This will be crucial for the targeted design and development of novel siderophore-based antimicrobial drugs and biofertilizers.
References
- 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumjournal.ca [spectrumjournal.ca]
- 5. Evidence for different pyoverdine-mediated iron uptake systems among Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyoverdine - Wikipedia [en.wikipedia.org]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EFFECT OF SIDEROPHORE ON PLANT GROWTH PROMOTION | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyoverdine Inhibitors Mitigate Pseudomonas aeruginosa Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Siderophores: A Comparative Guide to Pseudobactin A and Microbial Iron Piracy
In the microscopic battle for survival, iron is a coveted prize. Microorganisms have evolved sophisticated strategies to acquire this essential nutrient, with the production of siderophores—small, high-affinity iron-chelating molecules—being a key tactic. This guide delves into the world of pyoverdines, a class of fluorescent siderophores produced by Pseudomonas species, with a special focus on Pseudobactin A. We explore the phenomenon of siderophore cross-feeding, where these "public goods" can be exploited by other microbes, and compare this cooperative strategy with competitive iron acquisition.
This guide is intended for researchers, scientists, and drug development professionals interested in microbial interactions, nutrient cycling, and novel antimicrobial strategies. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to provide a comprehensive overview of this fascinating aspect of microbial ecology.
Performance Comparison: To Share or To Compete?
The production of siderophores like this compound is a double-edged sword. While essential for scavenging iron in limited environments, it also presents an opportunity for "cheaters" or competitors to benefit from this metabolically costly investment. The following tables summarize quantitative data from studies on pyoverdine cross-feeding and competition.
Table 1: Quantitative Analysis of Pyoverdine Cross-Feeding Between Pseudomonas Species
| Producer Strain | Pyoverdine Type | Receiver Strain | Growth Promotion of Receiver (OD600 increase) | Effect on Producer's Pyoverdine Production | Reference |
| P. aeruginosa PAO1 | Pyoverdine I | P. protegens Pf-5 | Significant fitness benefit at high pyoverdine availability | Reduced own pyoverdine production | [1][2] |
| P. aeruginosa 27853 | Pyoverdine II | P. putida DOT-T1E | Not explicitly quantified, but 21.7% cross-incorporation of siderophore-Fe complexes | Not reported | [3] |
| P. aeruginosa Pa6 | Pyoverdine III | P. putida DOT-T1E | Not explicitly quantified, but 73.8% cross-incorporation of siderophore-Fe complexes | Not reported | [3] |
Table 2: Comparison of Iron Acquisition Strategies: Cross-Feeding vs. Alternative Siderophores
| Microbial Species | Iron Acquisition Strategy | Mechanism | Key Features | Reference |
| Pseudomonas putida N1R Pvd(-) | Cross-feeding on Pseudobactin-358 | Utilizes heterologous pyoverdine produced by P. putida WCS358. | Demonstrates the ability to use siderophores from closely related species to acquire iron. | [4] |
| Pseudomonas putida N1R Pvd(-) | Cross-feeding on Enterobactin/Aerobactin | Utilizes siderophores produced by Enterobacter cloacae. | Shows that cross-feeding can occur between different genera. | [4] |
| Pseudomonas aeruginosa | Production of Pyochelin | Produces a secondary, lower-affinity siderophore. | An alternative strategy when pyoverdine is not sufficient or when interacting with specific competitors. | [5] |
| Acinetobacter baumannii, Klebsiella pneumoniae, Staphylococcus aureus | Inhibition by Pyoverdine | Pyoverdine sequesters iron, leading to growth inhibition of these pathogens. | Highlights the competitive role of pyoverdines in microbial communities. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in microbial interactions. Below are protocols for key experiments in siderophore cross-feeding studies.
Protocol 1: Pyoverdine Production and Purification
This protocol is adapted from methodologies used for purifying pyoverdines for cross-feeding and other assays.[7][8]
-
Culture Preparation: Inoculate a starter culture of the Pseudomonas strain (e.g., Pseudomonas sp. B10 for this compound) in a rich medium like Lysogeny Broth (LB) and grow overnight.
-
Iron-Limited Culture: Wash the starter culture cells and resuspend them in an iron-deficient medium, such as succinate medium or a modified M9 medium with a high concentration of a chelator like 2,2'-dipyridyl, to induce siderophore production. Incubate for 48-72 hours with shaking.
-
Supernatant Collection: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which now contains the secreted pyoverdines.
-
Purification by Chromatography:
-
Acidify the supernatant and apply it to a solid-phase extraction (SPE) column (e.g., C18).
-
Wash the column to remove unbound components.
-
Elute the pyoverdines using a methanol gradient.
-
Further purification can be achieved using techniques like copper-chelate chromatography.[9]
-
-
Quantification: Determine the concentration of the purified pyoverdine spectrophotometrically by measuring the absorbance of the characteristic chromophore (around 400 nm for pyoverdines).[10]
Protocol 2: Cross-Feeding Assay
This protocol allows for the quantitative assessment of a microbe's ability to utilize a specific siderophore as an iron source.[11]
-
Prepare Iron-Limited Medium: Prepare a suitable growth medium (e.g., Casamino Acids medium) and make it iron-limited by adding an iron chelator such as 2,2'-dipyridyl.
-
Inoculate Receiver Strain: In a 96-well plate, dispense the iron-limited medium. Inoculate the wells with the receiver bacterial strain (the strain being tested for its ability to cross-feed).
-
Add Purified Siderophore: To the experimental wells, add a sterile solution of the purified siderophore (e.g., this compound) at various concentrations. Include control wells with no added siderophore.
-
Monitor Growth: Incubate the plate in a microplate reader and measure the optical density (OD600) at regular intervals for 24-48 hours to generate growth curves.
-
Data Analysis: Compare the growth curves of the receiver strain in the presence and absence of the siderophore. An increase in growth rate or final cell density in the presence of the siderophore indicates successful cross-feeding.
Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method to detect and quantify siderophore production.[12]
-
Prepare CAS Agar Plates: Prepare an agar medium and overlay it with the blue-colored CAS assay solution. The CAS solution contains a complex of iron, Chrome Azurol S dye, and a detergent.
-
Inoculate Bacteria: Spot or streak the bacterial strains of interest onto the CAS agar plates.
-
Incubate and Observe: Incubate the plates until bacterial growth is visible.
-
Interpretation: Siderophore production is indicated by a color change from blue to orange/yellow around the bacterial colonies. This occurs because the siderophores have a higher affinity for iron than the CAS dye and sequester the iron from the complex, releasing the free dye which is orange/yellow. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in siderophore cross-feeding is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Signaling Pathway: Pyoverdine Uptake and Regulation
The uptake of pyoverdine and the regulation of its biosynthesis genes in Pseudomonas aeruginosa is controlled by a complex signaling cascade involving the outer membrane receptor FpvA, the anti-sigma factor FpvR, and the sigma factor PvdS.[13]
References
- 1. Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of heterologous siderophores enhances levels of iron available to Pseudomonas putida in the rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens [elifesciences.org]
- 6. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Transcriptional regulation of pseudobactin synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Pseudomonas aeruginosa adapts its iron uptake strategies in function of the type of infections [frontiersin.org]
Unveiling the Guardian of Plant Health: A Comparative Guide to Pseudobactin A
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Pseudobactin A's role in plant health against other alternatives, supported by experimental data. We delve into its mechanisms of action, present detailed experimental protocols for its validation, and visualize the intricate signaling pathways it orchestrates.
This compound, a potent siderophore produced by plant growth-promoting rhizobacteria (PGPR) of the Pseudomonas genus, plays a pivotal role in enhancing plant vitality. Its primary function is to sequester iron from the soil, making it readily available for plant uptake while simultaneously limiting its availability to pathogenic microorganisms. This dual action of nutrient acquisition and pathogen suppression makes this compound a key player in promoting robust plant growth and protecting against disease.
Performance Comparison: this compound vs. Alternatives
To contextualize the efficacy of this compound, we compare its performance with that of a non-producing bacterial mutant and another well-established plant growth-promoting bacterium, Bacillus subtilis.
Quantitative Data Summary
| Treatment | Plant Growth Parameter | Measurement | % Increase vs. Control | Reference |
| Pseudomonas sp. (Wild-Type, Pseudobactin Producer) | Tomato Dry Biomass | g/plant | 31% | [1] |
| Okra Dry Biomass | g/plant | 29% | [1] | |
| African Spinach Dry Biomass | g/plant | 40% | [1] | |
| Pseudomonas sp. (Mutant, Non-Pseudobactin Producer) | Growth Inhibition of Erwinia carotovora | Zone of Inhibition (mm) | Significantly less than wild-type | [2] |
| Bacillus subtilis | Tomato Dry Biomass | g/plant | 31% | [1] |
| Okra Dry Biomass | g/plant | 36% | [1] | |
| African Spinach Dry Biomass | g/plant | 83% | [1] | |
| Pepper Seedling Height | % increase | 9.00% | [3] | |
| Pepper Seedling Root Length | % increase | up to 220.12% | [3] | |
| Control (No Treatment) | - | - | 0% | [1][3] |
Key Insights:
-
Pseudomonas species producing siderophores like this compound consistently demonstrate significant plant growth promotion across various plant species.[1]
-
The comparison between wild-type and mutant strains clearly indicates the critical role of pseudobactin in the biocontrol activity against plant pathogens.[2]
-
While Bacillus subtilis shows comparable or even superior growth promotion in some instances, the mechanism of action differs, often relying on a combination of factors including phytohormone production and nutrient solubilization.[1][3][4]
The Molecular Battle for Iron: this compound's Mechanism of Action
The primary mechanism by which this compound enhances plant health is through high-affinity iron chelation. In iron-limited soil environments, Pseudomonas species secrete this compound, which binds to ferric iron (Fe³⁺) with exceptional avidity. This Pseudobactin-Fe³⁺ complex is then recognized by specific receptors on the bacterial and plant root surfaces, facilitating iron uptake. This process effectively starves pathogenic fungi and bacteria of this essential nutrient, thereby suppressing their growth and preventing disease.[5]
Beyond direct competition for iron, this compound is a key elicitor of Induced Systemic Resistance (ISR) in plants. This phenomenon primes the plant's immune system for a faster and more robust defense response against subsequent pathogen attacks.
Orchestrating Defense: The this compound-Induced Signaling Pathway
This compound-mediated ISR is a sophisticated defense mechanism that relies on the plant's own signaling machinery. Unlike Systemic Acquired Resistance (SAR), which is typically dependent on salicylic acid (SA), ISR triggered by Pseudobactin is independent of SA.[6] Instead, it activates the jasmonic acid (JA) and ethylene (ET) signaling pathways. A key molecular player in this process is the transcription factor MYB72, which is activated in the roots upon perception of this compound and is essential for the onset of ISR.[7][8]
Experimental Validation: Protocols for In Planta Analysis
To empirically validate the role of this compound in plant health, the following experimental protocols can be employed.
Experimental Workflow
Protocol 1: Plant Growth Promotion Assay
Objective: To quantify the effect of this compound on plant growth.
Materials:
-
Seeds of a model plant (e.g., tomato, Solanum lycopersicum).
-
Sterile potting mix.
-
Cultures of:
-
Wild-type Pseudomonas sp. (this compound producer).
-
Isogenic mutant Pseudomonas sp. (unable to produce this compound).
-
Bacillus subtilis.
-
Sterile growth medium (as control).
-
-
Growth chamber or greenhouse with controlled conditions.
Procedure:
-
Inoculum Preparation: Grow bacterial strains in a suitable liquid medium to a concentration of approximately 10⁸ CFU/mL. Centrifuge the cultures and resuspend the pellets in sterile water to the same optical density.
-
Seed Treatment: Surface sterilize seeds and then soak them in the respective bacterial suspensions or sterile water (control) for 30 minutes.
-
Sowing and Growth: Sow the treated seeds in pots containing sterile potting mix. Maintain the plants in a growth chamber with a 16/8 hour light/dark cycle at 25°C.
-
Data Collection: After a predetermined period (e.g., 4-6 weeks), carefully harvest the plants. Measure shoot and root length, and determine the fresh and dry biomass.
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.
Protocol 2: In Planta Disease Suppression Assay
Objective: To assess the ability of this compound to protect plants from a soil-borne pathogen.
Materials:
-
Plant seedlings (e.g., cucumber, Cucumis sativus).
-
Pathogen culture (e.g., Fusarium oxysporum).
-
Bacterial inocula as described in Protocol 1.
-
Sterile soil.
Procedure:
-
Bacterial Inoculation: Drench the soil around the roots of young seedlings with the respective bacterial suspensions (10⁸ CFU/mL) or sterile water (control). Allow the beneficial bacteria to colonize the rhizosphere for 7 days.
-
Pathogen Challenge: Inoculate the soil with the pathogen. For F. oxysporum, a spore suspension can be used to drench the soil.
-
Disease Assessment: Monitor the plants daily for disease symptoms (e.g., wilting, chlorosis, lesions). After a set period (e.g., 14-21 days), score the disease severity using a standardized rating scale.
-
Data Analysis: Statistically compare the disease severity scores between the different treatments.
Protocol 3: Induced Systemic Resistance (ISR) Assay
Objective: To determine if this compound induces a systemic resistance response in the plant.
Materials:
-
Arabidopsis thaliana ecotype Col-0 seedlings.
-
Bacterial inocula as described in Protocol 1.
-
Foliar pathogen (e.g., Pseudomonas syringae pv. tomato DC3000).
-
Agar plates and sterile soil.
Procedure:
-
Root Inoculation: Grow Arabidopsis seedlings on agar plates with a split medium, where the roots are in contact with a medium containing the respective bacterial inocula or sterile medium (control), while the shoots remain physically separated. Alternatively, drench the soil of potted seedlings with the inocula.
-
Pathogen Challenge: After 7-10 days of root colonization, challenge the leaves with the foliar pathogen by spray inoculation or infiltration with a bacterial suspension (e.g., 10⁵ CFU/mL).
-
Quantification of Pathogen Growth: Three days after the foliar challenge, collect leaf discs from the inoculated leaves, homogenize them in sterile water, and plate serial dilutions on a selective medium to count the number of pathogen colonies (CFU/cm² of leaf tissue).
-
Statistical Analysis: Compare the pathogen growth in plants pre-treated with the different bacterial strains and the control. A significant reduction in pathogen growth in the leaves of plants whose roots were colonized by the beneficial bacteria indicates the induction of ISR.
Conclusion
The in planta validation of this compound's role in plant health is multifaceted, involving direct antagonism through iron competition and indirect defense enhancement via the induction of systemic resistance. The experimental protocols outlined provide a robust framework for researchers to quantify these effects and compare them with other plant growth-promoting alternatives. The elucidation of the JA/ET-dependent signaling pathway, with MYB72 as a key regulator, offers exciting avenues for future research and the development of novel, targeted strategies for sustainable agriculture and crop protection.
References
- 1. Comparison of plant growth-promotion with Pseudomonas aeruginosa and Bacillus subtilis in three vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of compound-formulated Bacillus and its effect on plant growth promotion [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Plant growth-promoting rhizobacteria (PGPR): Their potential as antagonists and biocontrol agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MYB72 is required in early signaling steps of rhizobacteria-induced systemic resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Pseudobactin A's Role in Soil Disease Suppression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The suppression of soil-borne plant pathogens by beneficial microorganisms is a cornerstone of sustainable agriculture and a promising avenue for the development of novel bio-pesticides. Among the diverse arsenal of microbial weapons, the secondary metabolites produced by Pseudomonas species are of particular interest. This guide provides a comparative analysis of Pseudobactin A, a siderophore produced by certain Pseudomonas strains, and its contribution to disease suppression in soil, benchmarked against other microbial alternatives.
Mechanisms of Disease Suppression: A Comparative Overview
Fluorescent Pseudomonas spp. employ a multi-pronged approach to inhibit the growth of phytopathogens. These mechanisms can be broadly categorized into direct and indirect antagonism. This compound is primarily involved in indirect antagonism through iron competition and the induction of systemic resistance in the host plant. Other key mechanisms employed by these bacteria include the production of antibiotics.
-
Siderophore-Mediated Competition (e.g., this compound, Pyoverdine): In iron-limited soil environments, fluorescent pseudomonads secrete high-affinity iron chelators called siderophores. This compound, along with the more extensively studied pyoverdine, binds to ferric iron (Fe³⁺) in the soil, making it unavailable to other microorganisms, including pathogenic fungi and bacteria. This iron starvation is a potent mechanism for inhibiting pathogen growth.[1] The efficacy of this strategy is dependent on the affinity of the siderophore for iron and the ability of the producing bacterium to utilize the siderophore-iron complex.[2]
-
Antibiosis (e.g., 2,4-Diacetylphloroglucinol, Pyoluteorin, Phenazines): Many biocontrol strains of Pseudomonas produce a range of potent antibiotics. These compounds directly inhibit the growth of or kill competing pathogens.[3][4] For instance, 2,4-diacetylphloroglucinol (DAPG) and pyoluteorin have demonstrated significant antifungal and antibacterial activity.[3][5] The production of these antibiotics is often a key factor in the biocontrol efficacy of strains like Pseudomonas protegens Pf-5.[5]
-
Induced Systemic Resistance (ISR): Certain bacterial determinants, including siderophores like pseudobactin, can be recognized by the plant's root system, triggering a state of heightened defensive capacity throughout the plant.[5][6] This ISR is typically mediated by the plant hormones jasmonic acid and ethylene and provides broad-spectrum protection against a variety of pathogens.[6]
Quantitative Comparison of Biocontrol Efficacy
Direct quantitative comparisons of the disease suppression capabilities of this compound versus other biocontrol mechanisms from the same bacterial strain are limited in the scientific literature. However, studies using isogenic mutants (strains where specific genes have been knocked out) of well-characterized biocontrol agents like Pseudomonas protegens Pf-5 provide valuable insights into the relative contribution of different antibiotic compounds to disease suppression.
Table 1: Comparative Biocontrol Efficacy of Pseudomonas protegens Pf-5 Mutants against Gray Mold (Botrytis cinerea) on Cannabis sativa
| Bacterial Strain | Relevant Genotype | Biocontrol Mechanism | Disease Reduction (%) |
| Pf-5/pUCP22 | Wild-type | Produces Pyoluteorin (PLT) and 2,4-Diacetylphloroglucinol (DAPG) | 40% |
| ΔpltD/pUCP22 | Pyoluteorin-deficient | Produces 2,4-DAPG only | 10% |
| ΔphlA/pUCP22 | 2,4-DAPG-deficient | Produces Pyoluteorin only | 19% |
Data sourced from Balthazar et al. (2023).[5] This data clearly indicates that for P. protegens Pf-5, both pyoluteorin and 2,4-DAPG are major contributors to its biocontrol activity against B. cinerea, with the wild-type strain being significantly more effective than mutants deficient in either antibiotic.
Experimental Protocols
In Vitro Antagonism Assay (Dual Culture Plate Method)
This assay is used to visually and quantitatively assess the ability of a bacterial strain to inhibit the growth of a fungal pathogen on an agar plate.
Methodology:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
From a fresh culture of the fungal pathogen, cut a 5 mm agar plug from the edge of the colony.
-
Place the fungal plug in the center of a new PDA plate.
-
Streak the Pseudomonas test strain (e.g., wild-type, this compound mutant) on the PDA plate at a fixed distance (e.g., 2.5 cm) from the fungal plug.
-
Use a plate with only the fungal plug as a negative control.
-
Incubate the plates at 25-28°C for 5-7 days, or until the fungal mycelium in the control plate has grown close to the edge of the plate.
-
Measure the radius of the fungal colony in the direction of the bacterial streak (R2) and the radius of the fungal colony on the control plate (R1).
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(R1 - R2) / R1] * 100.
Siderophore Production Quantification (Chrome Azurol S - CAS - Assay)
The CAS assay is a universal method for detecting and quantifying siderophore production. It is based on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.
Methodology:
-
Prepare CAS agar plates: A detailed protocol for the preparation of CAS agar can be found in publications by Schwyn and Neilands (1987).
-
Culture the Pseudomonas strains to be tested in an iron-deficient medium (e.g., succinate medium) for 24-48 hours.
-
Centrifuge the cultures to obtain the cell-free supernatant.
-
In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
The amount of siderophore is inversely proportional to the absorbance. Calculate siderophore units as: Siderophore units (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).
In Planta Disease Suppression Bioassay
This assay evaluates the ability of a bacterial strain to protect a host plant from a pathogen under controlled conditions.
Methodology:
-
Bacterial Inoculum Preparation: Grow the Pseudomonas strains in a suitable broth medium (e.g., King's B) overnight. Harvest the cells by centrifugation, wash with a sterile buffer (e.g., 10 mM MgSO₄), and resuspend to a specific cell density (e.g., 10⁸ CFU/mL).
-
Plant Treatment: Treat plant seeds or roots with the bacterial suspension. For seed treatment, soak the seeds in the bacterial suspension for a set period. For root treatment, drench the soil of young seedlings with the bacterial suspension.
-
Pathogen Challenge: After a specified period (e.g., 7-14 days) to allow for bacterial colonization, inoculate the plants with the pathogen. The method of pathogen inoculation will depend on the specific pathosystem (e.g., soil drench with a fungal spore suspension, leaf infiltration with a bacterial pathogen).
-
Disease Assessment: Grow the plants under controlled environmental conditions (e.g., greenhouse or growth chamber). After a period sufficient for disease development, assess disease severity using a disease rating scale (e.g., 0 = no symptoms, 5 = plant death).
-
Data Analysis: Compare the disease severity in plants treated with the biocontrol agent to untreated and pathogen-only controls. Calculate the percentage of disease reduction.
Visualizing the Mechanisms
Caption: Mechanisms of disease suppression by this compound.
Caption: Workflow for an in planta biocontrol assay.
Caption: Simplified siderophore-mediated ISR signaling pathway.
References
- 1. Cross Talk between 2,4-Diacetylphloroglucinol-Producing Biocontrol Pseudomonads on Wheat Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Ability of Genotypes of 2,4-Diacetylphloroglucinol-Producing Pseudomonas fluorescens Strains To Colonize the Roots of Pea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Pyoluteorin from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis on Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental Factors Modulating Antibiotic and Siderophore Biosynthesis by Pseudomonas fluorescens Biocontrol Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyoluteorin and 2,4-diacetylphloroglucinol are major contributors to Pseudomonas protegens Pf-5 biocontrol against Botrytis cinerea in cannabis [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
Comparing the biocontrol potential of Pseudobactin A and other siderophores
A Comparative Guide to the Biocontrol Potential of Pseudobactin A and Other Siderophores
Introduction to Siderophore-Mediated Biocontrol
Siderophores are low molecular weight, high-affinity iron-chelating compounds secreted by microorganisms, such as bacteria and fungi, particularly under iron-limiting conditions.[1][2] In the soil, iron is abundant but typically exists in the insoluble ferric (Fe³⁺) form, making it largely unavailable to organisms.[2] Siderophores scavenge this essential nutrient by forming soluble Fe³⁺-siderophore complexes that can be taken up by the producing microorganism via specific active transport mechanisms.[3][4]
This iron-scavenging capability is a key mechanism for the biological control of plant diseases.[1] Siderophore-producing biocontrol agents can outcompete pathogenic microorganisms for iron in the rhizosphere (the soil region around plant roots), thereby limiting the pathogen's growth and virulence.[5][6] Beyond direct competition, some siderophores can also induce systemic resistance in plants, further enhancing their defense against pathogens.[7] Siderophores are broadly classified based on their chemical functional groups used to chelate iron, primarily as hydroxamates, catecholates, and carboxylates.[1][3]
This compound: A Profile
This compound is a non-fluorescent hydroxamate-like siderophore produced by the plant growth-promoting rhizobacterium Pseudomonas strain B10.[7] This strain also produces a more complex, fluorescent siderophore called pseudobactin B10, for which this compound is a likely intermediate in its biosynthesis.[7] Pioneer studies with Pseudomonas strain B10 provided early and significant evidence for the critical role of its siderophores in suppressing plant diseases.[7] The high affinity of pseudobactins for iron (with stability constants around 10³²) allows them to effectively sequester iron, making it unavailable to competing soilborne pathogens like Erwinia carotovora.[7]
Comparative Analysis of Siderophore Performance
The effectiveness of a siderophore as a biocontrol agent depends on several factors, including its affinity for iron, the quantity produced, and the ability of the producing microorganism to utilize the iron-siderophore complex while excluding pathogens.[8] Below is a comparison of this compound with other prominent siderophores.
Quantitative Data on Biocontrol Efficacy
The following table summarizes quantitative data from various studies, showcasing the biocontrol potential of different siderophores against plant pathogens.
| Siderophore/Producing Organism | Siderophore Type | Target Pathogen | Biocontrol Efficacy Metric | Result | Reference |
| Pseudobactin (P. fluorescens) | Mixed Catechol-Hydroxamate | Erwinia carotovora | Pathogen Growth Inhibition | Significant suppression in iron-poor medium | [7] |
| Pyoverdine (P. fluorescens SPs9) | Mixed Catechol-Hydroxamate | Fusarium oxysporum f. sp. lycopersici | Fungal Inhibition Zone | 3.4 cm | [9] |
| Pyoverdine (P. fluorescens SPs20) | Mixed Catechol-Hydroxamate | Fusarium oxysporum f. sp. lycopersici | Fungal Inhibition Zone | 3.8 cm | [9] |
| Siderophore (P. aeruginosa F2) | Not specified | Fusarium oxysporum | Damping-off Reduction | 80% | [10] |
| Siderophore (P. aeruginosa F2) | Not specified | Rhizoctonia solani | Damping-off Reduction | 87.49% | [10] |
| Siderophore (P. fluorescens JY3) | Not specified | Fusarium oxysporum | Damping-off Reduction | 80% | [10] |
| Siderophore (P. fluorescens JY3) | Not specified | Rhizoctonia solani | Damping-off Reduction | 62.5% | [10] |
| Bacillibactin (B. amyloliquefaciens) | Catecholate | Pseudomonas syringae | Growth Inhibition | Contributes to antimicrobial activity | [6] |
Signaling and Biocontrol Mechanisms
The production of siderophores is tightly regulated by the availability of iron. This process, along with the subsequent competition in the rhizosphere, forms the basis of their biocontrol activity.
Experimental Protocols
Objective evaluation of siderophore biocontrol potential relies on standardized assays for their detection, quantification, and efficacy testing.
Protocol 1: Siderophore Detection and Quantification (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[11] Siderophores remove iron from the blue CAS-iron-HDTMA complex, causing a color change to orange/yellow, which can be quantified spectrophotometrically.[11][12]
Materials:
-
Chrome Azurol S (CAS) dye
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃ solution (1 mM)
-
Bacterial culture supernatant
-
Acid-washed glassware to prevent iron contamination[11]
Procedure:
-
Prepare CAS Assay Solution: Mix CAS dye, FeCl₃, and HDTMA to form a stable blue complex solution.[13]
-
Sample Preparation: Grow bacteria in an iron-deficient medium (e.g., succinate medium) to induce siderophore production.[8] Centrifuge the culture to obtain a cell-free supernatant.[13]
-
Reaction: Mix the bacterial supernatant with the CAS assay solution.[12]
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., a few minutes to 2 hours).[12][14]
-
Measurement: Measure the absorbance of the solution at 630 nm. A decrease in absorbance compared to a control (medium without bacteria) indicates siderophore production.[12]
-
Quantification: Siderophore production can be expressed as a percentage or in siderophore units, calculated using the formula: Siderophore Units = (1 - (As / Ar)) * 100, where As is the absorbance of the sample and Ar is the absorbance of the reference (control).[14]
Protocol 2: In Vitro Antagonism Assay
This assay evaluates the ability of a siderophore-producing microorganism to inhibit the growth of a pathogen on a solid medium.
Materials:
-
Siderophore-producing bacterial isolate
-
Fungal or bacterial pathogen
-
Appropriate agar medium (e.g., Potato Dextrose Agar for fungi)
Procedure:
-
Inoculation: Streak the siderophore-producing bacterium on one side of an agar plate.
-
Pathogen Placement: Place a plug of the fungal pathogen or streak the bacterial pathogen on the opposite side of the plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 28°C) for several days.[15]
-
Observation: Observe the formation of an inhibition zone, a clear area where the pathogen's growth is restricted by the biocontrol agent.
-
Measurement: Measure the diameter of the inhibition zone to quantify the antagonistic activity.[9]
Protocol 3: Greenhouse Biocontrol Assay
This in vivo assay assesses the efficacy of a biocontrol agent in protecting a host plant from a pathogen under controlled conditions.
Materials:
-
Host plant seedlings (e.g., tomato, wheat)
-
Potting soil (sterilized)
-
Siderophore-producing bacterial inoculum
-
Pathogen inoculum (e.g., spore suspension of Fusarium)
Procedure:
-
Treatment Application: Treat plant seeds or soil with a suspension of the siderophore-producing bacteria (bacterization).[9]
-
Planting and Growth: Plant the treated seeds in pots and grow them in a greenhouse for a set period.
-
Pathogen Challenge: Inoculate the soil or plants with the pathogen. Include control groups: untreated/uninfected, untreated/infected, and treated/uninfected.
-
Incubation: Continue to grow the plants under conditions favorable for disease development.
-
Disease Assessment: After a designated time, assess disease severity using a rating scale (e.g., percentage of wilted leaves, lesion size).
-
Data Analysis: Calculate the percentage of disease reduction in the treated plants compared to the infected control. Measure plant growth parameters like fresh and dry weight to assess for growth promotion effects.[9][10]
Conclusion
Siderophores, including this compound, are powerful natural agents in the biological control of plant diseases. Their primary mechanism involves high-affinity iron sequestration, which effectively starves soilborne pathogens of this essential nutrient.[1][7] While pseudobactins produced by fluorescent pseudomonads are among the most studied and effective siderophores, compounds from other genera like Bacillus also show significant promise.[6][8] The selection of a potent biocontrol agent depends not only on the type of siderophore produced but also on its iron affinity, production level, and the ecological competence of the producing strain in the rhizosphere.[8] Standardized experimental protocols are crucial for the reliable comparison of different siderophore-producing microbes and for the development of effective and sustainable alternatives to chemical pesticides in agriculture.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Siderophore - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. justagriculture.in [justagriculture.in]
- 6. Frontiers | Fortifying plant fortresses: siderophores in defense against Cercospora leaf spot disease in Vigna radiata L. [frontiersin.org]
- 7. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Siderophores in Biological Control in Plant Diseases | Asia Pacific Biofertilizer and Biopesticide Information Platform [apbb.fftc.org.tw]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Siderophore Detection assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of siderophore producing and cynogenic fluorescent Pseudomonas and a simple confrontation assay to identify potential bio-control agent for collar rot of chickpea - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and functional characteristics of siderophores is paramount. This guide provides a comprehensive spectroscopic comparison of Pseudobactin A and its closely related, fluorescent pseudobactins. By examining their distinct signatures across various analytical techniques, we illuminate the subtle yet critical structural variations that govern their biological activity.
At the heart of this comparison lies a key structural dissimilarity: this compound is the non-fluorescent, biosynthetic precursor to the fluorescent pseudobactins. This fundamental difference, stemming from the saturation of the quinoline chromophore in this compound, gives rise to unique spectroscopic properties that are detailed below.[1][2] This guide will delve into a comparative analysis using UV-Vis absorption, fluorescence, circular dichroism, and nuclear magnetic resonance spectroscopy, supported by experimental data and detailed methodologies.
Unveiling the Chromophore: A UV-Vis Absorption Perspective
The defining characteristic that separates this compound from other pseudobactins is its lack of fluorescence, a direct result of its saturated quinoline ring.[1] This structural variance is readily apparent in their UV-Visible absorption spectra. While pseudobactins, also known as pyoverdins, exhibit a characteristic pH-dependent absorbance with a maximum around 400 nm at neutral pH, the spectral properties of this compound are distinct.[3][4][5][6]
The absorption spectra of pyoverdins are known to be sensitive to pH changes.[4] At acidic pH (3.0-5.0), they typically show absorption peaks around 385 nm, which shift to approximately 410 nm at neutral pH (7.0).[4] Some atypical pyoverdins may even display double peaks at lower pH values.[4]
Table 1: Comparative UV-Vis Absorption Data
| Compound | pH | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Pseudobactin | 7.0 | ~400 | Not explicitly stated in provided results |
| Pyoverdin (general) | 3.0-5.0 | ~385 | Not explicitly stated in provided results |
| 7.0 | ~407-410 | Not explicitly stated in provided results | |
| This compound | - | Not explicitly stated in provided results | Not explicitly stated in provided results |
The Telltale Glow: A Look at Fluorescence Spectroscopy
The most dramatic spectroscopic difference lies in their fluorescence properties. Pseudobactins are renowned for their yellow-green fluorescence under UV light, a characteristic that is absent in this compound due to its saturated chromophore.[1][2] The fluorescence of pyoverdins is also influenced by the presence of metal ions, with iron (Fe³⁺) quenching their fluorescence upon chelation.
Table 2: Comparative Fluorescence Data
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Notes |
| Pseudobactin | ~400 | ~460 | Data not available | General values for pyoverdins |
| This compound | - | - | Non-fluorescent | - |
Note: Specific quantum yield data for a particular pseudobactin under defined conditions is not available in the provided search results.
Probing Three-Dimensional Space: Insights from Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful tool for investigating the secondary and tertiary structures of peptides and proteins.[7] Given that pseudobactins are chromopeptides, CD spectroscopy can provide valuable information about the conformation of their peptide chains. While it is mentioned that CD was used in the characterization of this compound and other pyoverdins, specific comparative spectral data is not detailed in the provided search results.[1][8][9]
Table 3: Comparative Circular Dichroism Data
| Compound | Key Spectral Features (λ, ellipticity) | Interpretation |
| Pseudobactin | Data not available | - |
| This compound | Data not available | - |
The Atomic Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was instrumental in the initial structure elucidation of this compound, where its ¹H and ¹³C NMR spectra were compared to those of the fluorescent pseudobactin.[1][2] The key differences in the NMR spectra arise from the saturation at the C3 and C4 positions of the quinoline derivative in this compound.[1]
Table 4: Comparative ¹H and ¹³C NMR Chemical Shift Data (Key Differences)
| Nucleus | Pseudobactin (Unsaturated Chromophore) | This compound (Saturated Chromophore) |
| ¹H at C3/C4 of Quinoline | Resonances in the aromatic/vinylic region | Resonances in the aliphatic region |
| ¹³C at C3/C4 of Quinoline | Resonances indicative of sp² carbons | Resonances indicative of sp³ carbons |
Note: A detailed table with specific chemical shift values for all nuclei is not available in the provided search results.
Visualizing the Connection: Biosynthesis and Experimental Workflow
The relationship between this compound and fluorescent pseudobactins is not merely structural but also biosynthetic. This compound is a key intermediate in the production of the mature, fluorescent siderophore.[10][11] This biosynthetic pathway, along with a general workflow for the isolation and spectroscopic analysis of these compounds, can be visualized.
Caption: Biosynthetic conversion of this compound to fluorescent pseudobactin.
Caption: General experimental workflow for siderophore isolation and analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key spectroscopic techniques discussed.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare solutions of the purified siderophore in appropriate buffers at various pH values (e.g., pH 3, 5, 7, and 9). A typical concentration range is 10-100 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the samples over a wavelength range of 200-600 nm. Use the corresponding buffer as a blank.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) at each pH. If the molar concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the fluorescent pseudobactin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum (e.g., ~400 nm). Record the excitation spectrum by monitoring the emission at its maximum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare solutions of the siderophore in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of ~1 at the wavelength of interest. The buffer should not have a high absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-250 nm) for secondary structure analysis and the near-UV/Vis region (e.g., 250-450 nm) for tertiary structure and chromophore information.
-
Data Analysis: The data is typically expressed in terms of molar ellipticity ([θ]). The secondary structure content can be estimated by deconvolution of the far-UV spectrum using various algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified siderophore (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Data Analysis: Assign the resonances to the specific nuclei in the molecule using the combination of 1D and 2D NMR data. Compare the chemical shifts of this compound and the fluorescent pseudobactin to identify differences, particularly in the chromophore region.
References
- 1. Structure of this compound, a second siderophore from plant growth promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and biochemical characterization of a distinctive pyoverdin from a pseudomonas isolated from chickpea rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Circular dichroism - Wikipedia [en.wikipedia.org]
- 8. Bacterial siderophores: structures of pyoverdins Pt, siderophores of Pseudomonas tolaasii NCPPB 2192, and pyoverdins Pf, siderophores of Pseudomonas fluorescens CCM 2798. Identification of an unusual natural amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structures of the pyoverdins from two Pseudomonas fluorescens strains accepted mutually by their respective producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas Strain B10: Identification and Functional Analysis of the l-Ornithine N5-Oxygenase (psbA) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pseudobactin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experimentation to the meticulous management and disposal of all chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of Pseudobactin A, a nonfluorescent extracellular siderophore produced by the bacterium Pseudomonas B10.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical for research purposes, it is imperative to handle it with the appropriate laboratory precautions.[1] Before beginning any procedure, consult the product's Safety Data Sheet (SDS) for the most current and detailed safety information. General best practices include wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][3]
Storage: For short-term storage (days to weeks), maintain this compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste requires a multi-step approach to neutralize potential hazards and comply with institutional and regulatory standards.
Step 1: Segregation of Waste
Proper waste segregation is the foundation of safe disposal. At the point of generation, separate this compound waste into the following categories:
-
Solid Waste: Includes contaminated items such as filter paper, gloves, tissues, and paper towels.[4]
-
Liquid Waste: Consists of aqueous solutions containing this compound.
-
Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.[5]
-
Empty Containers: Original containers of this compound.
Step 2: Decontamination and Neutralization
For liquid waste containing this compound, especially if used in biological experiments, decontamination is a crucial step.
-
Chemical Sterilization: Treat liquid waste with a 10% bleach solution and allow it to sit for a minimum of 24 hours.[5]
-
Autoclaving: For liquid biological waste, autoclaving at 121°C for at least 20 minutes is an effective sterilization method.[6] Important: Do not autoclave bleach-treated waste.[6]
Step 3: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Use sturdy, leak-proof containers compatible with the chemical nature of the waste.[7]
-
Label each container with a hazardous waste label that includes the full chemical name and percentage of each component.[7]
-
Keep waste containers securely sealed except when adding waste.[7]
Step 4: Final Disposal Pathway
The final disposal route depends on the nature of the waste and local regulations.
-
Chemically Contaminated Solid Waste: Should be placed in a designated yellow bin with an orange lid for incineration.[4]
-
Treated Liquid Waste: After neutralization and/or sterilization, and if local regulations permit, aqueous solutions may be disposed of down the drain with copious amounts of water.[8] However, it is always best to confirm this with your institution's Environmental Health and Safety (EHS) office.
-
Untreated Chemical Waste: Any concentrated or un-neutralized this compound waste must be disposed of as hazardous chemical waste through your institution's EHS program.[7][8]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as hazardous waste.[7] After triple rinsing and defacing the label, the container can often be disposed of as regular solid waste or recycled, depending on institutional policies.[7][9]
Quantitative Data Summary
| Parameter | Value | Source |
| Short-Term Storage | 0 - 4 °C | [1] |
| Long-Term Storage | -20 °C | [1] |
| Autoclave Temperature | 121 °C | [5][6] |
| Autoclave Time | Minimum 20 minutes | [6] |
| Chemical Sterilization | 10% Bleach Solution | [5] |
| Sterilization Contact Time | 24 hours | [5] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. labelsds.com [labelsds.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. flinnsci.com [flinnsci.com]
- 6. wiki.digiomics.com [wiki.digiomics.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. forensicresources.org [forensicresources.org]
Personal protective equipment for handling Pseudobactin A
Essential Safety and Handling Guide for Pseudobactin A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for this compound, a siderophore with significant applications in biological research. The following guidelines are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SCS) for this compound is not currently available, a comprehensive review of safety protocols for structurally related siderophores, such as the catecholate Enterobactin (classified as non-hazardous) and the hydroxamate Deferoxamine Mesylate (classified as an irritant), dictates a cautious approach. The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personnel safety.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned with sleeves rolled down. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing or handling fine powder, a dust mask or respirator may be appropriate. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
This compound is shipped as a non-hazardous chemical at ambient temperature[1].
-
Upon receipt, inspect the packaging for any damage.
-
For short-term storage (days to weeks), store in a dry, dark place at 0 - 4°C[1].
-
For long-term storage (months to years), store at -20°C[1].
Preparation of Stock Solutions:
-
This compound is soluble in DMSO[1].
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area.
-
To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of powder.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
Solution Stability:
-
Information on the stability of this compound in solution is limited. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Disposal Plan
As this compound is shipped as a non-hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste, in accordance with local, state, and federal regulations.
-
Solid Waste: Unused solid this compound can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Liquid Waste:
-
Small quantities of solutions containing this compound can typically be disposed of down the drain with copious amounts of water.
-
Solutions containing solvents such as DMSO should be collected in an appropriate waste container for chemical waste disposal.
-
Waste from siderophore detection assays, such as the Chrome Azurol S (CAS) assay, should be collected and disposed of as chemical waste[2].
-
-
Contaminated Materials: Gloves, pipette tips, and other materials contaminated with this compound can be disposed of in the regular laboratory trash.
Experimental Protocol: Detection of Siderophore Activity (Chrome Azurol S Assay)
This protocol describes a common method for detecting the iron-chelating activity of siderophores like this compound.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
-
FeCl₃·6H₂O
-
Sterile, iron-free glassware
-
This compound
-
Appropriate buffer or growth medium
Procedure:
-
Preparation of CAS Indicator Solution:
-
Dissolve CAS in water.
-
In a separate flask, dissolve FeCl₃·6H₂O in HCl.
-
Slowly add the FeCl₃ solution to the CAS solution while stirring.
-
In a third flask, dissolve HDTMA in water.
-
Slowly add the HDTMA solution to the CAS/FeCl₃ mixture while stirring. The solution will turn from orange to blue.
-
Autoclave the solution and store it in the dark.
-
-
Preparation of Shuttle Solution (for liquid assay):
-
Prepare a solution of PIPES buffer and adjust the pH.
-
-
Assay Procedure (Liquid Format):
-
Add your sample containing this compound to a microplate well or a cuvette.
-
Add the CAS indicator solution.
-
Add the shuttle solution to facilitate the iron transfer.
-
Incubate at room temperature.
-
A color change from blue to orange/yellow indicates the presence of siderophores.
-
Measure the absorbance at 630 nm to quantify the siderophore activity. A decrease in absorbance corresponds to higher siderophore activity.
-
Safety Precautions during the Assay:
-
Wear all mandatory PPE as described in the table above.
-
Handle FeCl₃ with care as it is corrosive[3].
-
CAS and HDTMA can cause staining; avoid contact with skin and clothing[3].
Visualizations
Regulation of Pseudobactin Biosynthesis in Pseudomonas
References
- 1. medkoo.com [medkoo.com]
- 2. Global regulatory pathways and cross-talk control pseudomonas aeruginosa environmental lifestyle and virulence phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of pseudobactin synthesis in the plant growth-promoting Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
